2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXJTDZCATPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377045 | |
| Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143708-33-2 | |
| Record name | 2-(Chloromethyl)-6-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143708-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-6-methyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 2-(chloromethyl)-6-methyl-1,3-benzoxazole (CAS No: 143708-33-2). This heterocyclic compound, featuring a benzoxazole core with a reactive chloromethyl group, serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available information on its chemical characteristics, provides a detailed synthetic protocol, and explores its reactivity and utility as a precursor for more complex molecular architectures.
Introduction: The Benzoxazole Scaffold and the Significance of the 2-(Chloromethyl) Moiety
Benzoxazoles are a prominent class of heterocyclic compounds consisting of a benzene ring fused to an oxazole ring.[1] This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of the benzoxazole ring system makes it a privileged structure in drug discovery and development.
The introduction of a chloromethyl group at the 2-position of the benzoxazole ring, as in this compound, imparts significant synthetic utility. The chloromethyl group is a reactive electrophilic site, making the molecule an effective alkylating agent for a variety of nucleophiles.[5] This reactivity allows for the facile introduction of the benzoxazole moiety into larger molecules, enabling the synthesis of diverse libraries of compounds for biological screening and materials science applications. The methyl group at the 6-position can influence the electronic properties and lipophilicity of the molecule, potentially modulating its biological activity and physical characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 143708-33-2 | [6][7] |
| Molecular Formula | C₉H₈ClNO | [6][7][8] |
| Molecular Weight | 181.62 g/mol | [7] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | |
| Solubility | Expected to have moderate solubility in organic solvents.[8] | [8] |
| Melting Point | Not explicitly reported. | |
| Boiling Point | Not explicitly reported. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-5-methylphenol. The overall synthetic scheme involves the acylation of the amino group with chloroacetyl chloride, followed by a cyclization reaction to form the benzoxazole ring.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide
This step involves the selective acylation of the amino group of 2-amino-5-methylphenol with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol (Adapted from a similar procedure[5]):
-
Dissolve 2-amino-5-methylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.
-
If using acetic acid, add a solution of sodium acetate to precipitate the product.[5] If using an inert solvent, a base like triethylamine or potassium carbonate can be used during the reaction.[9]
-
Filter the resulting solid, wash with cold water to remove any salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: Cyclization to this compound
The intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide, undergoes an intramolecular cyclization to form the benzoxazole ring. This dehydration reaction can be promoted by various reagents. A reported method for a similar substrate involves treatment with triethylamine under reflux, suggesting that the cyclization can be base-mediated.[5] Other common methods for benzoxazole synthesis from such precursors include heating with polyphosphoric acid (PPA) or using a combination of thionyl chloride and pyridine.
Experimental Protocol (Conceptual):
-
Suspend or dissolve N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene or xylene).
-
Add a base, such as triethylamine (1.5-2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine to remove the triethylamine hydrochloride salt and any remaining base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Synthetic Applications
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene group is activated by the electron-withdrawing benzoxazole ring system. This makes the compound an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
Figure 2: Reactivity of this compound with various nucleophiles.
This reactivity allows for the facile introduction of the 6-methyl-1,3-benzoxazole-2-yl)methyl moiety into other molecules. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies, where this group can be appended to various scaffolds to explore its impact on biological activity.
Potential Applications in Synthesis:
-
Precursor for Biologically Active Molecules: The ability to react with amines, thiols, and other nucleophilic groups present in biological building blocks makes it a valuable intermediate for the synthesis of potential therapeutic agents.
-
Building Block for Functional Materials: The benzoxazole core is known to have interesting photophysical properties. Derivatives of this compound could be used to synthesize new fluorescent probes or organic electronic materials.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.
-
Chloromethyl Protons: A singlet in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the -CH₂Cl group.
-
Methyl Protons: A singlet around δ 2.4-2.6 ppm, corresponding to the three protons of the -CH₃ group on the benzene ring.
¹³C NMR (Predicted):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).
-
Benzoxazole C2: A signal characteristic of the C2 carbon of the benzoxazole ring, likely in the range of δ 160-165 ppm.
-
Chloromethyl Carbon: A signal for the -CH₂Cl carbon, expected around δ 40-45 ppm.
-
Methyl Carbon: A signal for the -CH₃ carbon, expected around δ 20-22 ppm.
Mass Spectrometry (Predicted):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 181, with a characteristic M+2 isotope peak at m/z 183 with an intensity of approximately one-third of the M⁺ peak, due to the presence of one chlorine atom.
Safety and Handling
-
Toxicity: Halogenated organic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Researchers should perform a thorough risk assessment before handling this compound.
Conclusion
This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its chloromethyl group make it an attractive intermediate for the development of novel compounds. While there is a need for more comprehensive characterization of its physicochemical properties and reactivity, this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this promising molecule.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. CAS 143708-33-2: this compound [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
2-(Chloromethyl)-6-methyl-1,3-benzoxazole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind experimental choices and the logical framework for data interpretation, ensuring a self-validating and authoritative analysis. We will systematically employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural confirmation, supported by detailed protocols and data interpretation.
Introduction to the Target Compound
This compound is a heterocyclic compound featuring a benzoxazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2][3] The precise characterization of its structure is a critical prerequisite for any further research or application.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₉H₈ClNO[4]
-
Molecular Weight: 181.62 g/mol [4]
-
CAS Number: 143708-33-2[4]
The proposed structure, which we will systematically verify, is presented below.
References
A Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS: 143708-33-2): A Versatile Building Block in Medicinal Chemistry
Executive Summary: This guide provides an in-depth technical overview of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. The document elucidates its core chemical properties, outlines a plausible synthetic strategy, and details its primary utility as a reactive intermediate. By leveraging the electrophilic nature of its 2-(chloromethyl) group, this molecule serves as a valuable building block for incorporating the biologically active 6-methyl-1,3-benzoxazole scaffold into novel molecular entities. Emphasis is placed on practical applications, experimental protocols, and critical safety procedures to empower scientists in their research endeavors.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a bicyclic structure consisting of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a common feature in a wide array of pharmacologically active compounds.[3][4] Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6] This diverse bioactivity has established the benzoxazole core as a critical pharmacophore in the development of new therapeutic agents.[7]
This compound (CAS: 143708-33-2) is a functionalized derivative designed for synthetic utility. Its key features are the stable, aromatic benzoxazole core and a highly reactive chloromethyl group at the 2-position. This side chain acts as a potent electrophilic handle, allowing for the covalent attachment of the benzoxazole moiety to a wide range of nucleophilic substrates. This reactivity makes it an invaluable intermediate for constructing libraries of novel compounds for biological screening.
Caption: Chemical Structure of this compound.
Physicochemical Properties and Characterization
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be compiled from supplier data, and its spectral characteristics can be reliably predicted based on its structure.
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 143708-33-2 | [][9][10] |
| Molecular Formula | C₉H₈ClNO | [10][11][12] |
| Molecular Weight | 181.62 g/mol | [9][11][12] |
| IUPAC Name | This compound | [10] |
| SMILES | Cc1ccc2nc(CCl)oc2c1 | [12] |
Anticipated Spectroscopic Data
As a Senior Application Scientist, the ability to predict the spectral output of a molecule is critical for confirming its identity post-synthesis or upon receipt.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. It should feature distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. A sharp singlet for the methyl group (CH₃) protons would likely appear around 2.4-2.6 ppm. Crucially, a singlet corresponding to the two protons of the chloromethyl group (CH₂Cl) should be observable further downfield, typically in the 4.5-4.8 ppm range, due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring system.
-
¹³C NMR: The carbon spectrum will show a series of signals for the aromatic carbons, with the two carbons of the oxazole ring appearing at characteristic chemical shifts. The methyl carbon signal would be expected in the aliphatic region (~20-25 ppm), while the chloromethyl carbon would be further downfield (~40-50 ppm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 181. A characteristic isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak would be expected, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) or the chloromethyl group (·CH₂Cl).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C=N stretching vibrations for the oxazole ring around 1600-1650 cm⁻¹ and C-O-C stretching bands. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.
Synthesis and Mechanistic Considerations
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry.[2][13] A common and highly effective strategy involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[14][15] For the target molecule, a logical and efficient approach would be the reaction of 2-amino-4-methylphenol with chloroacetic acid or a more activated derivative like chloroacetyl chloride.
The causality behind this choice is twofold:
-
Substrate Availability: 2-amino-4-methylphenol provides the necessary amine and hydroxyl groups in the correct ortho orientation for cyclization and installs the required C6-methyl group.
-
Functionality Transfer: Chloroacetic acid provides the two-carbon backbone, with one carbon becoming C2 of the benzoxazole ring and the other bearing the essential chlorine atom.
The reaction proceeds via an initial acylation of the more nucleophilic amino group to form an amide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl. A subsequent dehydration step yields the final aromatic benzoxazole ring system.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 143708-33-2 | Sigma-Aldrich [sigmaaldrich.com]
- 10. pschemicals.com [pschemicals.com]
- 11. 143708-33-2 | MFCD07366539 | this compound [aaronchem.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a privileged pharmacophore in the design of novel therapeutic agents. This guide focuses on a key derivative, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, a versatile building block for the synthesis of advanced molecular architectures. As a reactive intermediate, it offers a gateway to a diverse range of functionalized benzoxazoles with potential applications in oncology, immunology, and anti-infective research. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, reactivity, and strategic deployment in drug development workflows.
Core Molecular Attributes
A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Weight | 181.62 g/mol | Amerigo Scientific |
| Molecular Formula | C₉H₈ClNO | Amerigo Scientific |
| IUPAC Name | This compound | P&S Chemicals[3] |
| CAS Number | 143708-33-2 | P&S Chemicals[3] |
| Canonical SMILES | Cc1ccc2nc(CCl)oc2c1 | Amerigo Scientific |
| InChI Key | CBRYYRQILDVDHH-UHFFFAOYSA-N | Sigma-Aldrich[4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the cyclization of a suitably substituted o-aminophenol with a chloroacetylating agent. The general strategy for the formation of the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid derivative, often facilitated by dehydrating agents or high temperatures.[2]
Proposed Synthetic Protocol
Reaction Scheme:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 4. 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole | Sigma-Aldrich [sigmaaldrich.com]
A Guide to the Spectral Analysis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: A Representative Study
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their synthesis and characterization are fundamental to the development of new therapeutic agents. This guide provides an in-depth technical overview of the analytical techniques used to elucidate and confirm the structure of a representative benzoxazole, 2-(chloromethyl)-6-methyl-1,3-benzoxazole.
Molecular Structure and Analytical Strategy
The structural confirmation of a synthesized organic molecule is a critical, multi-faceted process. Our target molecule, this compound, possesses several key structural features that are amenable to spectroscopic analysis.
Caption: Structure of this compound.
Our analytical workflow is designed to provide orthogonal data points, each confirming a different aspect of the molecular structure.
References
An In-depth Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-6-methyl-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the benzoxazole scaffold, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of a reactive chloromethyl group at the 2-position makes this molecule a valuable electrophilic building block. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, its chemical reactivity, and its applications as a key intermediate in the development of novel therapeutic agents.
Physical and Chemical Properties
Detailed experimental data on the physical properties of this compound are limited in publicly accessible literature, a common challenge for specialized chemical intermediates.[3] However, based on its structure and data from analogous compounds, we can infer its key characteristics.
| Property | Value/Description | Source |
| CAS Number | 143708-33-2 | [4] |
| Molecular Formula | C₉H₈ClNO | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| Melting Point | Data not available. Expected to be a solid at room temperature. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to have limited solubility in water. Soluble in common organic solvents such as acetone, chloroform, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | [5] |
The benzoxazole ring system is essentially planar, which facilitates π-conjugation across the fused rings and influences the molecule's electronic properties and reactivity.[3]
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through the condensation of 2-amino-5-methylphenol (also known as 6-amino-m-cresol) with a chloroacetylating agent. A particularly effective method involves the reaction with chloroacetyl chloride.
The reaction proceeds via a two-step mechanism:
-
N-Acylation: The amino group of 2-amino-5-methylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form an N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate.
-
Intramolecular Cyclization (Dehydration): The hydroxyl group of the intermediate then attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring. This cyclization step is often promoted by heat or acid catalysis.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for benzoxazole synthesis.[6][7]
Materials:
-
2-Amino-5-methylphenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Toluene or Acetic Acid)
-
Base (e.g., Triethylamine or Sodium Acetate, if needed for scavenging HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylphenol (1 equivalent) in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. If not using acetic acid as the solvent, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene group is activated by the electron-withdrawing benzoxazole ring system. This makes the compound an effective alkylating agent , readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[3]
Key Reactions:
-
With O-Nucleophiles: Reacts with alcohols or phenols to form ethers.
-
With N-Nucleophiles: Reacts with primary or secondary amines to yield substituted aminomethyl benzoxazoles.
-
With S-Nucleophiles: Reacts with thiols to produce thioethers.
-
With C-Nucleophiles: Can react with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.
This reactivity is the cornerstone of its utility as a synthetic intermediate. It allows for the facile introduction of the "2-(6-methyl-1,3-benzoxazolyl)methyl" moiety into larger, more complex molecules, which is a common strategy in the design of new drug candidates.[1]
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Applications in Medicinal Chemistry and Drug Development
The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[8] Marketed drugs containing the benzoxazole moiety include the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone.[9]
Derivatives of benzoxazole have been investigated for a wide range of therapeutic applications:
-
Antimicrobial Agents: Many benzoxazole derivatives exhibit significant activity against various bacterial and fungal strains.[3][9]
-
Anticancer Agents: The benzoxazole structure is a key component in compounds designed to inhibit cancer cell proliferation.[3][9]
-
Enzyme Inhibitors: The scaffold can be functionalized to target specific enzymes involved in disease pathways.[3]
This compound serves as a crucial starting material for synthesizing libraries of novel benzoxazole derivatives. By reacting it with various nucleophiles, researchers can systematically modify the substituent at the 2-position, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.
Safety Information
Conclusion
This compound is a versatile and valuable intermediate for organic synthesis and drug discovery. Although detailed physical property data remains scarce, its synthesis is straightforward, and its chemical reactivity is well-defined. The presence of the electrophilic chloromethyl group allows for a wide array of chemical transformations, making it an ideal building block for introducing the biologically significant 6-methylbenzoxazole scaffold into novel molecular architectures. Its utility in the synthesis of potential therapeutic agents underscores its importance for researchers in the pharmaceutical and life sciences.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. chembk.com [chembk.com]
- 6. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
The Versatile Electrophile: A Technical Guide to the Chemical Reactivity of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold and the Significance of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging with biological targets. The strategic functionalization of the benzoxazole core is paramount in the development of novel therapeutic agents.
This guide focuses on the chemical reactivity profile of a key intermediate, This compound . The presence of a chloromethyl group at the 2-position introduces a highly reactive electrophilic center, transforming the benzoxazole scaffold into a versatile building block for the synthesis of a diverse library of derivatives. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups and the construction of more complex molecules. The 6-methyl group, an electron-donating substituent on the benzene ring, can subtly influence the reactivity of the chloromethyl group and provides an additional point for structural modification or metabolic consideration in drug design.
This document will provide an in-depth exploration of the synthesis and reactivity of this compound, with a focus on its utility in the development of novel compounds with therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of an appropriately substituted aminophenol with a chloroacetic acid derivative. A plausible and efficient method involves the reaction of 4-methyl-2-aminophenol with chloroacetyl chloride.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis of the analogous 6-chloro derivative and is expected to be effective for the 6-methyl compound.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-aminophenol (1.0 eq) in a suitable inert solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of chloroacetyl chloride (1.05 eq).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.
Chemical Reactivity Profile: A Versatile Electrophile for Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon bearing the chlorine atom. The chloromethyl group acts as a potent alkylating agent, readily reacting with a wide range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.
General Reaction Scheme
Figure 2: General nucleophilic substitution on this compound.
Reactions with N-Nucleophiles (Amines)
The reaction with primary and secondary amines is a straightforward method to introduce an amino-methyl group at the 2-position of the benzoxazole ring. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the HCl generated.
Expected Reaction Products with Various Amines
| Nucleophile (Amine) | Product |
| Ammonia | 2-(Aminomethyl)-6-methyl-1,3-benzoxazole |
| Piperidine | 6-Methyl-2-(piperidin-1-ylmethyl)-1,3-benzoxazole |
| Aniline | 6-Methyl-2-((phenylamino)methyl)-1,3-benzoxazole |
Experimental Protocol: Synthesis of 6-Methyl-2-(piperidin-1-ylmethyl)-1,3-benzoxazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reactions with S-Nucleophiles (Thiols)
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are typically fast and high-yielding.
Expected Reaction Products with Various Thiols
| Nucleophile (Thiol) | Product |
| Ethanethiol | 2-((Ethylthio)methyl)-6-methyl-1,3-benzoxazole |
| Thiophenol | 6-Methyl-2-((phenylthio)methyl)-1,3-benzoxazole |
| 2-Mercaptobenzothiazole | 2-(((6-Methyl-1,3-benzoxazol-2-yl)methyl)thio)-1,3-benzothiazole |
Experimental Protocol: Synthesis of 6-Methyl-2-((phenylthio)methyl)-1,3-benzoxazole
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Formation of Thiolate: Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) and stir for 15-20 minutes to form the thiolate anion.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by recrystallization or column chromatography.
Reactions with O-Nucleophiles (Alcohols and Phenols)
Alcohols and phenols can also act as nucleophiles, although they are generally less reactive than amines and thiols. The reaction typically requires a strong base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.
Expected Reaction Products with Various Alcohols/Phenols
| Nucleophile (Alcohol/Phenol) | Product |
| Methanol | 2-(Methoxymethyl)-6-methyl-1,3-benzoxazole |
| Phenol | 6-Methyl-2-(phenoxymethyl)-1,3-benzoxazole |
| 4-Nitrophenol | 6-Methyl-2-((4-nitrophenoxy)methyl)-1,3-benzoxazole |
Structural Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables provide predicted chemical shifts for the parent compound and a representative derivative. These are estimations based on known data for similar benzoxazole structures.[5][6][7][8]
Table 1: Predicted NMR Data for this compound
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-CH₃ | ~2.4 | ~21 |
| 2-CH₂Cl | ~4.8 | ~45 |
| Aromatic-H | 7.0-7.6 | 110-150 |
| C2 | - | ~163 |
| C3a | - | ~141 |
| C7a | - | ~150 |
Table 2: Predicted NMR Data for 6-Methyl-2-(piperidin-1-ylmethyl)-1,3-benzoxazole
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-CH₃ | ~2.4 | ~21 |
| 2-CH₂-N | ~3.8 | ~60 |
| Piperidine-H | 1.4-1.6, 2.4-2.6 | ~24, ~26, ~54 |
| Aromatic-H | 7.0-7.5 | 110-150 |
| C2 | - | ~165 |
| C3a | - | ~141 |
| C7a | - | ~150 |
Infrared (IR) Spectroscopy
Key IR absorption bands for the benzoxazole core are expected around 1600-1650 cm⁻¹ (C=N stretching) and 1200-1250 cm⁻¹ (C-O-C stretching). The C-Cl stretch of the chloromethyl group would likely appear in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 181, with a characteristic M+2 peak at m/z 183 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate safety precautions. Based on the safety data for the analogous 2-(chloromethyl)-1,3-benzoxazole, the compound is expected to be a skin and eye irritant.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its ability to undergo facile nucleophilic substitution with a wide range of nucleophiles provides a straightforward entry into a diverse array of 2-substituted-6-methylbenzoxazole derivatives. This reactivity profile makes it an important tool for the synthesis of novel compounds with potential therapeutic applications. Further exploration of its reactions with more complex nucleophiles and its use in the synthesis of targeted drug candidates will undoubtedly continue to be a fruitful area of research. The derivatization of this scaffold has been shown to yield compounds with significant antimicrobial activity, highlighting its potential in addressing the challenge of antibiotic resistance.[9]
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(chloromethyl)-6-methyl-1,3-benzoxazole, a key heterocyclic intermediate. We will delve into its synthesis, physicochemical properties, and core reactivity. Most importantly, this guide will illuminate its role as a versatile scaffold in the development of novel therapeutic agents and other advanced materials, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. This structural motif is found in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] The benzoxazole core is considered a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]
The subject of this guide, this compound (CAS No. 143708-33-2), is a particularly valuable derivative.[5] Its importance stems from the highly reactive chloromethyl group at the 2-position. This group acts as a potent electrophilic handle, enabling facile introduction of diverse functional groups through nucleophilic substitution reactions. This reactivity makes it an essential building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and materials science.[6]
Synthesis and Mechanism
The most direct and efficient synthesis of this compound involves the condensation and subsequent cyclization of 2-amino-4-methylphenol with a chloroacetylating agent. While various methods exist for benzoxazole formation, the use of chloroacetyl chloride is a common and effective strategy.[7]
The reaction proceeds via a two-step mechanism. First, the amino group of 2-amino-4-methylphenol performs a nucleophilic attack on the carbonyl carbon of the chloroacetylating agent, forming an N-acylated intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by dehydration to yield the stable aromatic benzoxazole ring.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Amino-4-methylphenol
-
Chloroacetyl chloride
-
Anhydrous base (e.g., Triethylamine or Potassium Carbonate)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-4-methylphenol (1.0 eq) and the anhydrous base (1.2 eq) in the anhydrous solvent.
-
Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the salt byproduct. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure product.
Physicochemical Properties and Spectral Data
This compound is typically a pale yellow to colorless oil or solid at room temperature.[6] Key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 143708-33-2 | [5] |
| Molecular Formula | C₉H₈ClNO | [5] |
| Molecular Weight | 181.62 g/mol | [5] |
| Physical State | Liquid / Solid | [6] |
| Boiling Point (est.) | 260.2 ± 23.0 °C at 760 Torr | [6] |
| Density (est.) | 1.265 ± 0.06 g/cm³ | [6] |
Spectral Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectral data based on its structure and data from analogous compounds.[8][9]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.5-7.1 (m, 3H, Ar-H of benzoxazole ring)
-
δ ~4.8 (s, 2H, -CH₂Cl)
-
δ ~2.4 (s, 3H, Ar-CH₃)
-
Rationale: The aromatic protons will appear in the typical downfield region. The key signal is the singlet for the chloromethyl protons (-CH₂Cl), which is deshielded by the adjacent electronegative chlorine atom and the benzoxazole ring system. The methyl group protons will appear as a singlet in the upfield aliphatic region.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~164 (C-2, C=N of oxazole)
-
δ ~151, ~141 (C-7a, C-3a, quaternary carbons of the fused rings)
-
δ ~135 (C-6, carbon bearing the methyl group)
-
δ ~125, ~120, ~110 (Aromatic CH carbons)
-
δ ~35-40 (CH₂Cl, chloromethyl carbon)
-
δ ~21 (CH₃, methyl carbon)
-
Rationale: The C-2 carbon of the benzoxazole ring is highly deshielded. The chloromethyl carbon will appear in the aliphatic region but is shifted downfield due to the chlorine atom. The aromatic carbons will have characteristic shifts, and the methyl carbon will be in the far upfield region.
-
-
FT-IR (thin film, cm⁻¹):
-
~3050 (Aromatic C-H stretch)
-
~2950 (Aliphatic C-H stretch)
-
~1610, ~1570, ~1480 (C=C and C=N aromatic ring stretches)
-
~1250 (Asymmetric C-O-C stretch)
-
~750-850 (C-H out-of-plane bending)
-
~700 (C-Cl stretch)
-
Rationale: The spectrum will be dominated by aromatic and C=N stretching vibrations. The presence of the C-O-C ether linkage and the C-Cl bond will give rise to characteristic bands in the fingerprint region.
-
Chemical Reactivity: The Nucleophilic Substitution Hub
The synthetic utility of this compound lies in the reactivity of the C-Cl bond. The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of various molecular fragments to the benzoxazole core, serving as a powerful strategy for lead optimization in drug discovery.
Caption: Key nucleophilic substitution reactions of the title compound.
Reactions with Nitrogen Nucleophiles
Reaction with primary or secondary amines, including cyclic amines like piperidine, is a common strategy to introduce basic nitrogen centers, which are often crucial for biological activity and improving pharmacokinetic properties.[10][11]
Protocol: Synthesis of 6-methyl-2-((piperidin-1-yl)methyl)-1,3-benzoxazole
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Addition: Add piperidine (1.5 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) until TLC indicates the consumption of the starting material.
-
Workup & Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue using column chromatography to yield the desired product.
Reactions with Sulfur Nucleophiles
Thiols and thiophenols are excellent nucleophiles that react readily to form thioethers. This linkage is important for creating derivatives with potential applications as enzyme inhibitors or antimicrobial agents.[12]
Protocol: Synthesis of 6-methyl-2-((phenylthio)methyl)-1,3-benzoxazole
-
Setup: In a flask, dissolve thiophenol (1.1 eq) in a solvent like ethanol or DMF.
-
Base Addition: Add a base such as sodium hydroxide or potassium carbonate (1.2 eq) and stir for 15 minutes to form the thiolate anion.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) to the thiolate mixture.
-
Reaction & Workup: Stir at room temperature until the reaction is complete. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the product by chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as an intermediate for pharmacologically active molecules. The benzoxazole scaffold itself is associated with a wide range of biological targets. By using the chloromethyl handle to introduce diverse side chains, researchers can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
While direct examples naming this specific intermediate are often embedded within broader synthetic schemes in patents and literature, the strategy is clear. For instance, derivatives of 2-(aminomethyl)benzoxazoles, synthesized from their 2-(chloromethyl) precursors, are explored for their potential as:
-
Antimicrobial Agents: The benzoxazole core is a known pharmacophore in antibacterial and antifungal agents.[2]
-
Anticancer Agents: Many benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[13]
-
Enzyme Inhibitors: The ability to introduce varied functional groups allows for the design of molecules that can specifically interact with the active sites of enzymes, such as kinases or proteases.
The synthesis of compounds like 2-((1H-benzoimidazol-2-yl)methyl)thio)benzoxazole derivatives, which show antimicrobial and anticancer activity, often starts from a 2-(chloromethyl)benzoxazole precursor, highlighting the importance of this intermediate in building complex, biologically active hybrid molecules.[6]
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful tool for chemical innovation. Its straightforward synthesis and, most critically, the high reactivity of its chloromethyl group, provide a reliable and efficient entry point into a vast chemical space of benzoxazole derivatives. For researchers in drug development and materials science, mastering the synthesis and reactivity of this intermediate opens the door to creating novel molecules with tailored properties and potentially significant therapeutic benefits.
References
- 1. Benzoxazole [webbook.nist.gov]
- 2. esisresearch.org [esisresearch.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 2-(chloromethyl)-6-methyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the reaction mechanism, experimental protocols, and characterization of this important benzoxazole derivative. The synthesis is primarily achieved through the reaction of 2-amino-5-methylphenol with chloroacetyl chloride, proceeding via a two-step mechanism involving N-acylation followed by intramolecular cyclization. This guide elucidates the critical parameters of this synthesis, providing a foundation for its application in the broader context of medicinal chemistry and materials science.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in the architecture of pharmacologically active molecules. This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of biological interactions. The inherent planarity and aromaticity of the benzoxazole ring system, coupled with its capacity for diverse substitutions, allow for the fine-tuning of steric and electronic properties, making it a versatile building block for targeted drug design.
The title compound, this compound, is a valuable intermediate, with the reactive chloromethyl group at the 2-position serving as a handle for further functionalization. This allows for the introduction of a wide array of moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 6-position provides a point of modulation for lipophilicity and metabolic stability.
This guide will delve into the fundamental chemical principles governing the formation of this compound, providing a robust framework for its synthesis and application in research and development.
The Core Synthetic Strategy: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of this compound is the condensation of 2-amino-5-methylphenol with chloroacetyl chloride. This reaction proceeds through a well-established two-step mechanism:
-
N-Acylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-5-methylphenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the key intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: The newly formed amide intermediate then undergoes an intramolecular cyclization. The hydroxyl group on the phenyl ring acts as a nucleophile, attacking the carbonyl carbon of the acetamide moiety. Subsequent dehydration leads to the formation of the stable benzoxazole ring.
Detailed Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of this compound:
Caption: Reaction mechanism for the formation of this compound.
Causality Behind Experimental Choices:
-
Choice of Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent, which allows the N-acylation step to proceed readily, often at or below room temperature. The presence of the chloro- group is essential for the final product's utility as a synthetic intermediate.
-
Solvent Selection: The N-acylation is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the solvent. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Cyclization Conditions: The intramolecular cyclization can be promoted by heat or by the addition of a dehydrating agent or a catalyst. Common methods include refluxing in a high-boiling point solvent or using reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to facilitate the ring closure.
Experimental Protocols
The following protocols are provided as a guideline for the synthesis of this compound. As with any chemical synthesis, these should be adapted and optimized based on the specific laboratory conditions and scale of the reaction.
Synthesis of the Intermediate: N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylphenol | 123.15 | 1.23 g | 10 mmol |
| Chloroacetyl chloride | 112.94 | 0.88 mL (1.24 g) | 11 mmol |
| Triethylamine | 101.19 | 1.53 mL (1.11 g) | 11 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylphenol (1.23 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 50 mL of dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (0.88 mL, 11 mmol) in 10 mL of dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Intramolecular Cyclization to form this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide | 199.62 | 2.00 g | 10 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5 mL | - |
| Toluene | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide (2.00 g, 10 mmol) in 50 mL of toluene.
-
Carefully add phosphorus oxychloride (5 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the chloromethyl group protons. The chemical shifts (δ) and coupling constants (J) will be indicative of the substitution pattern on the benzoxazole ring.
-
A singlet for the methyl group (CH₃) protons around δ 2.4-2.5 ppm.
-
A singlet for the chloromethyl group (CH₂Cl) protons around δ 4.7-4.8 ppm.
-
A set of signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the three protons on the benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the benzoxazole core, the methyl group, and the chloromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₉H₈ClNO), the expected molecular ion peak [M]⁺ would be at m/z 181.03, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=N stretching vibration of the oxazole ring around 1600-1650 cm⁻¹.
-
C-O-C stretching vibrations of the oxazole ring.
-
Aromatic C-H and C=C stretching vibrations.
-
C-Cl stretching vibration.
Workflow and Logic Visualization
The following diagram provides a high-level overview of the synthetic and analytical workflow for the preparation and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
The synthesis of this compound via the condensation of 2-amino-5-methylphenol and chloroacetyl chloride is a robust and efficient method for accessing this valuable synthetic intermediate. Understanding the underlying two-step mechanism of N-acylation followed by intramolecular cyclization is key to optimizing reaction conditions and achieving high yields of the desired product. The protocols and characterization data provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The ability to reliably synthesize and functionalize the benzoxazole scaffold will continue to be a critical component in the development of novel therapeutic agents and advanced materials.
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: Starting Materials and Core Methodology
Introduction
2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS No: 143708-33-2, Chemical Formula: C₉H₈ClNO) is a pivotal heterocyclic compound in the landscape of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a stable benzoxazole core functionalized with a reactive chloromethyl group at the 2-position, renders it a valuable intermediate for constructing more complex molecular architectures. The benzoxazole moiety is a recognized pharmacophore found in numerous biologically active compounds, while the chloromethyl group serves as a potent electrophilic site for introducing the benzoxazole scaffold via nucleophilic substitution.[3][4][5] This guide provides a detailed examination of the most direct and efficient synthetic pathway to this key intermediate, focusing on the selection of starting materials, the underlying reaction mechanism, and a field-proven experimental protocol designed for reproducibility and high yield.
Core Synthetic Strategy: The Cornerstone of Benzoxazole Formation
The synthesis of the this compound core relies on a classic and robust chemical transformation: the condensation reaction between an ortho-aminophenol and an acyl chloride, followed by an intramolecular cyclodehydration. This two-step, one-pot process is highly efficient and provides a direct route to the desired heterocyclic system.
Logical Flow of the Synthetic Pathway
The following diagram illustrates the high-level workflow from starting material selection to the final, purified product.
References
A Comprehensive Technical Guide to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Introduction
The benzoxazole scaffold is a prominent heterocyclic aromatic compound recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole. This compound serves as a critical reactive intermediate for synthesizing more complex molecules, making it a valuable tool for researchers, chemists, and professionals in drug discovery and materials science. We will explore its chemical identity, properties, a robust synthesis protocol, core reactivity, and essential safety considerations.
Section 1: Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational for research and development. The formal IUPAC name for the compound is This compound .[4] For practical and database purposes, it is also known by several synonyms and identifiers, which are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 143708-33-2[4][5] |
| Molecular Formula | C₉H₈ClNO[4][5] |
| Synonyms | 1Z-0830, CID2763601, ZINC03883643[4] |
Section 2: Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for designing experiments, selecting appropriate solvents, and predicting its behavior in various chemical environments.
| Property | Value |
| Molecular Weight | 181.62 g/mol [5] |
| Appearance | White to pale yellow solid (inferred from analogous compounds) |
| Solubility | Expected to be soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), dichloromethane, ethanol, and methanol; poorly soluble in water (inferred from analogous compounds)[6] |
Section 3: Synthesis Protocol and Rationale
The construction of the 2-substituted benzoxazole core is most commonly achieved through the condensation and subsequent cyclization of a 2-aminophenol with a suitable carboxylic acid or its derivative.[7][8] This pathway is highly efficient and versatile, allowing for the introduction of diverse substituents at the C2 position. For synthesizing this compound, the logical precursors are 2-amino-5-methylphenol and a reactive two-carbon electrophile bearing the chloro group, such as chloroacetyl chloride.
Expert Rationale for Protocol Design
The choice of chloroacetyl chloride as the acylating agent is deliberate. Its high reactivity facilitates the initial acylation of the amine under mild conditions. The subsequent intramolecular cyclization is typically acid-catalyzed (often by the HCl byproduct generated in the first step) and driven by the formation of the stable aromatic benzoxazole ring system. The entire process can often be performed in a one-pot synthesis, which is efficient in terms of time and resources.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-amino-5-methylphenol.
Materials:
-
2-amino-5-methylphenol
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography/recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (1.0 eq) in anhydrous DCM. If using an acid scavenger, add triethylamine (1.1 eq).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization from an ethanol/water or ethyl acetate/hexanes mixture, or by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 4: Chemical Reactivity and Applications
The synthetic value of this compound stems directly from its chemical reactivity, which is dominated by the chloromethyl group at the C2 position.
Core Reactivity: An Electrophilic Building Block
The C-Cl bond in the chloromethyl group is highly polarized and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent benzoxazole ring system further activates this position, making the compound an excellent alkylating agent.[6] This allows for the facile introduction of the 6-methyl-benzoxazol-2-yl)methyl moiety into a wide variety of molecules.
The general reaction is a nucleophilic substitution (Sₙ2), where a nucleophile (Nu⁻) displaces the chloride ion.
Applications in Drug Discovery and Organic Synthesis
This reactivity profile makes this compound a cornerstone intermediate for building libraries of potential drug candidates. Researchers can react it with various nucleophiles—such as amines, thiols, alcohols, or carbanions—to rapidly generate a diverse set of new chemical entities. Given the broad pharmacological importance of the benzoxazole core, these new derivatives are often screened for biological activities.[2][3]
For instance, reacting it with a primary or secondary amine would yield a more complex amine, a common functional group in many pharmaceuticals. This modular approach is a powerful strategy in modern drug discovery.
Reactivity Diagram
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole as a Versatile Synthetic Intermediate
Introduction
The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a cornerstone in the design of novel therapeutic agents and functional materials.[2][3] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]
Within this important class of compounds, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS No. 143708-33-2) emerges as a particularly valuable synthetic intermediate.[8] Its utility stems from the strategically placed chloromethyl group at the 2-position. This group acts as a potent electrophilic handle, enabling facile covalent attachment of the entire benzoxazole pharmacophore to a wide array of nucleophiles via substitution reactions.[8][9]
This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive technical overview, validated protocols, and field-proven insights for the synthesis and application of this versatile building block.
Section 1: Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The molecule's reactivity is dominated by the electrophilic carbon of the chloromethyl group, while its solubility and handling characteristics are dictated by the aromatic benzoxazole core.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [10] |
| CAS Number | 143708-33-2 | [8][10][11] |
| Molecular Formula | C₉H₈ClNO | [8][10][11] |
| Molecular Weight | 181.62 g/mol | [8][11] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Limited solubility in water; soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Acetone. | [8][9][12] |
| Reactivity | The chloromethyl group is a strong electrophile, susceptible to nucleophilic attack. | [8] |
Section 2: Synthesis of this compound
The most direct and high-yielding synthesis involves a one-pot condensation and cyclization reaction from readily available precursors.[9] This method leverages the reaction between an aminophenol and an acyl chloride to form an intermediate amide, which then undergoes intramolecular cyclization to form the benzoxazole ring.
Synthesis Workflow
The overall transformation from starting materials to the final product is illustrated below.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures for similar benzoxazole syntheses.[9]
Materials and Reagents:
-
4-Amino-3-methylphenol
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Amino-3-methylphenol (10 mmol, 1.23 g) and triethylamine (12 mmol, 1.67 mL) in 50 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Expert Insight: Triethylamine acts as a base to neutralize the HCl gas produced during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
-
Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (11 mmol, 0.87 mL) in 20 mL of anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
-
Reaction to Form Intermediate: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM) for 3-4 hours. The cyclization to the benzoxazole ring occurs at this stage.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Self-Validation: The NaHCO₃ wash neutralizes any remaining acid. A successful wash is indicated by the cessation of any gas evolution.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Table 2: Expected Results and Characterization Data
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.5-7.0 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂Cl), 2.4 (s, 3H, Ar-CH₃) ppm (Predicted) |
| ¹³C NMR (CDCl₃) | δ ~165 (C=N), 150-110 (Ar-C), 42 (-CH₂Cl), 21 (Ar-CH₃) ppm (Predicted) |
| IR (KBr) | ~1620 cm⁻¹ (C=N stretch), ~750 cm⁻¹ (C-Cl stretch) (Predicted) |
Section 3: Applications in Nucleophilic Substitution Reactions
The primary utility of this compound is as an electrophile in S_N2 reactions. The chloromethyl group is an excellent leaving group, allowing for the straightforward introduction of the benzoxazole moiety onto a variety of nucleophiles, including thiols, amines, and phenols.
General Reaction Scheme
Caption: General scheme for nucleophilic substitution using the title compound.
Protocol 1: Synthesis of a Benzoxazole-Thioether Derivative
Application Context: This protocol describes the S-alkylation of a thiol, a common transformation for generating compounds with potential biological activity.[13]
Materials and Reagents:
-
This compound (1 mmol, 181.6 mg)
-
Thiophenol (or other desired thiol) (1.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)
-
N,N-Dimethylformamide (DMF), 10 mL
Procedure:
-
To a stirred solution of the desired thiol (1.1 mmol) in DMF (10 mL), add anhydrous K₂CO₃ (1.5 mmol). Stir the mixture at room temperature for 15 minutes.
-
Expert Insight: K₂CO₃ is a mild and effective base for deprotonating the thiol to form the more nucleophilic thiolate anion, which readily attacks the electrophilic chloromethyl group.
-
-
Add this compound (1 mmol) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into 50 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration. If an oil forms, extract with ethyl acetate (3 x 20 mL).
-
Wash the collected solid (or combined organic extracts) with water, dry, and purify by recrystallization or column chromatography.
-
Self-Validation: Successful product formation can be confirmed by the disappearance of the S-H stretch (~2550 cm⁻¹) in the IR spectrum and the appearance of new aromatic signals corresponding to the thiol moiety in the ¹H NMR spectrum.
-
Protocol 2: Synthesis of a Benzoxazole-Amine Derivative
Application Context: This protocol details the N-alkylation of a secondary amine, a key step in building complex molecular architectures for drug discovery.
Materials and Reagents:
-
This compound (1 mmol, 181.6 mg)
-
Piperidine (or other desired amine) (1.2 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Acetonitrile (ACN), 15 mL
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the desired amine (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol) in acetonitrile (15 mL).
-
Causality Explained: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack. K₂CO₃ is used as the base to scavenge the HCl formed.
-
-
Heat the mixture to reflux (approx. 82°C) and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
-
Self-Validation: ¹H NMR is the best tool for confirmation. Look for the disappearance of the N-H proton signal (if present in the starting amine) and the appearance of a new singlet for the methylene bridge (-CH₂-N) adjacent to the benzoxazole ring.
-
Section 4: Safety, Handling, and Storage
As a halogenated and reactive organic compound, proper safety measures are mandatory when handling this compound.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[14]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
-
Conclusion
This compound is a high-value, versatile intermediate for synthetic chemistry. Its straightforward synthesis and predictable reactivity make it an ideal building block for introducing the biologically significant benzoxazole scaffold into novel molecules. By leveraging the robust protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this compound to accelerate the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. jocpr.com [jocpr.com]
- 8. CAS 143708-33-2: this compound [cymitquimica.com]
- 9. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 10. pschemicals.com [pschemicals.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. chembk.com [chembk.com]
- 13. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.ca [fishersci.ca]
- 15. keim.com [keim.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
2-(Chloromethyl)-6-methyl-1,3-benzoxazole: A Versatile Building Block in Medicinal Chemistry
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Benzoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzoxazole ring allows for extensive functionalization, enabling the fine-tuning of its biological activity. Among the various functionalized benzoxazoles, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole stands out as a particularly useful and reactive intermediate for the synthesis of novel drug candidates. The presence of the reactive chloromethyl group at the 2-position provides a convenient handle for introducing diverse molecular fragments through nucleophilic substitution reactions.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the condensation of 2-amino-5-methylphenol with chloroacetic acid. This reaction is often carried out under acidic conditions and elevated temperatures. Various synthetic methodologies have been developed to improve yields and simplify the purification process.[1][6]
A general and reliable protocol for the laboratory-scale synthesis is outlined below.
Protocol 1: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-methylphenol | 123.15 | 12.3 g | 0.1 |
| Chloroacetic acid | 94.50 | 10.4 g | 0.11 |
| Polyphosphoric acid (PPA) | - | ~50 g | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Combine 2-amino-5-methylphenol and chloroacetic acid in a round-bottom flask.
-
Carefully add polyphosphoric acid to the mixture with stirring. The mixture will become viscous.
-
Heat the reaction mixture to 140-150 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Reactive Intermediate for Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its reactivity as an electrophile. The chloromethyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functionalities at the 2-position of the benzoxazole ring, a key strategy in the design of new bioactive molecules.
N-Alkylation Reactions: Building Novel Heterocyclic Systems
A common application is the N-alkylation of amines, amides, and other nitrogen-containing heterocycles.[7][8] This reaction provides a straightforward route to a wide range of derivatives with potential therapeutic applications.
dot
Caption: General workflow for N-alkylation reactions.
Protocol 2: General Procedure for N-Alkylation of an Aromatic Amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 181.62 | 1.82 g | 0.01 |
| Aromatic Amine (e.g., Aniline) | 93.13 | 1.02 g | 0.011 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
To a solution of the aromatic amine in acetone, add potassium carbonate and stir the suspension for 15 minutes at room temperature.
-
Add a solution of this compound in acetone dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 50 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
This protocol can be adapted for a variety of nucleophiles, including aliphatic amines, thiols, and phenols, to generate a library of compounds for biological screening. The benzoxazole derivatives synthesized through these methods have shown promise as antimicrobial and anticancer agents.[4][9]
Synthesis of Biologically Active Molecules
The utility of this compound extends to the synthesis of more complex molecules with established biological activity. For instance, it can serve as a key building block for the synthesis of compounds that inhibit enzymes or modulate receptor activity.[5][9]
dot
Caption: Multi-step synthesis of a bioactive molecule.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Refer to the Safety Data Sheet (SDS) for complete safety information.[10][11][12][13]
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its ability to undergo facile nucleophilic substitution reactions makes it an ideal starting material for the synthesis of a diverse range of benzoxazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in the discovery and development of new therapeutic agents. The broad spectrum of biological activities associated with the benzoxazole scaffold ensures that this compound will continue to be of significant interest in the field of drug discovery.[3][14][15]
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 10. fishersci.ca [fishersci.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Reactions using 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole as a versatile derivatizing agent for the functionalization of nucleophilic moieties, particularly phenols, thiols, and amines. The benzoxazole core is a privileged scaffold in medicinal chemistry, and its incorporation into other molecules through derivatization can impart favorable pharmacokinetic and pharmacodynamic properties. This document offers detailed experimental protocols, mechanistic insights, and analytical methodologies for the synthesis and characterization of these derivatives, enabling researchers to effectively utilize this reagent in their drug discovery and development workflows.
Introduction: The Strategic Value of the Benzoxazole Moiety
The benzoxazole ring system is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an attractive pharmacophore for modulating biological targets. This compound is a reactive electrophile designed for the facile introduction of the 6-methylbenzoxazol-2-ylmethyl moiety onto nucleophilic substrates. The chloromethyl group serves as a potent alkylating agent, enabling the formation of stable ether, thioether, and amine linkages under well-defined reaction conditions. The methyl group at the 6-position can serve as a handle for further synthetic modifications or to probe specific interactions within a biological target.
Key Attributes of this compound:
-
Reactive Electrophile: The chloromethyl group is readily displaced by a wide range of nucleophiles.
-
Privileged Scaffold: The benzoxazole core is a well-established pharmacophore in medicinal chemistry.
-
Versatility: Enables the derivatization of phenols, thiols, and amines, common functional groups in drug candidates and biological molecules.
-
Synthetic Tractability: The resulting derivatives can be readily purified and characterized using standard laboratory techniques.
Reaction Mechanism: Nucleophilic Substitution
The derivatization reactions with this compound proceed via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a phenoxide, thiolate, or amine) attacks the electrophilic methylene carbon, displacing the chloride leaving group.
Caption: General SN2 mechanism for derivatization.
The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the substrate (phenol or thiol) to generate the more potent nucleophilic anion. For amine derivatization, a base is often used to scavenge the HCl generated during the reaction. The choice of base and solvent is critical for optimizing reaction rates and minimizing side reactions.
Experimental Protocols
Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
General Materials and Reagents
-
This compound
-
Phenol, thiol, or amine substrate
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Derivatization of Phenols (O-Alkylation)
This protocol describes a general procedure for the synthesis of aryl ethers from phenols and this compound. The use of a carbonate base in a polar aprotic solvent is a standard and effective method for this transformation.
Caption: Workflow for the O-alkylation of phenols.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol substrate (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF (5-10 mL per mmol of phenol).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the phenol.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild, inexpensive, and effective base for deprotonating phenols. Cesium carbonate can be used for less reactive phenols due to its higher solubility.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetone can be a suitable alternative.
-
Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the phenol.
Protocol 2: Derivatization of Thiols (S-Alkylation)
This protocol outlines the synthesis of thioethers from thiols. The procedure is analogous to that for phenols, leveraging the high nucleophilicity of the thiolate anion.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the thiol substrate (1.0 eq.) in anhydrous DMF or acetone.
-
Add anhydrous potassium carbonate (1.5 eq.) and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.
-
Perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Reaction Conditions: Thiols are generally more nucleophilic than phenols, so the reaction often proceeds efficiently at room temperature, minimizing the risk of side reactions.[1]
Protocol 3: Derivatization of Amines (N-Alkylation)
This protocol details the synthesis of secondary or tertiary amines. A base is used to neutralize the HCl formed during the reaction.
Caption: Workflow for the N-alkylation of amines.
Step-by-Step Procedure:
-
To a round-bottom flask, add the amine substrate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq., optional).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Add this compound (1.1 eq.).
-
Stir the reaction at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Base: An excess of a non-nucleophilic base like K₂CO₃ is used to prevent the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.
-
Catalyst: Potassium iodide can be added to catalyze the reaction through the in-situ formation of the more reactive 2-(iodomethyl)-6-methyl-1,3-benzoxazole via the Finkelstein reaction.
Characterization and Data Analysis
The successful synthesis of the derivatized products must be confirmed through rigorous analytical techniques.
Spectroscopic Data
| Technique | Expected Observations for a Phenol Derivative (e.g., 6-methyl-2-((p-tolyloxy)methyl)benzo[d]oxazole) |
| ¹H NMR | - Appearance of a singlet for the methylene protons (-O-CH₂-) around δ 5.0-5.5 ppm. - Characteristic aromatic proton signals for both the benzoxazole and the derivatized phenol moiety. - A singlet for the methyl group on the benzoxazole ring around δ 2.4-2.5 ppm. |
| ¹³C NMR | - A signal for the methylene carbon (-O-CH₂-) around δ 65-75 ppm. - Signals corresponding to the aromatic carbons of both ring systems. - A signal for the methyl carbon around δ 20-22 ppm. |
| FT-IR | - Disappearance of the broad O-H stretch from the starting phenol. - Appearance of a C-O-C stretching vibration. - Characteristic aromatic C-H and C=C stretching vibrations. |
| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion corresponding to the molecular weight of the product. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized derivatives and for their quantification in various matrices.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the starting materials and the derivatized product, allowing for accurate purity assessment.
Conclusion
This compound is a highly effective and versatile reagent for the derivatization of phenols, thiols, and amines. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates. The incorporation of the 6-methylbenzoxazole moiety can significantly impact the biological activity and physicochemical properties of a molecule, making this reagent a valuable tool for medicinal chemists and drug development professionals. The straightforward reaction conditions and purification procedures, coupled with clear analytical validation methods, ensure the reliable synthesis and characterization of novel benzoxazole derivatives for further investigation.
References
2-(Chloromethyl)-6-methyl-1,3-benzoxazole nucleophilic substitution reactions
An In-Depth Guide to the Application of Nucleophilic Substitution Reactions on 2-(Chloromethyl)-6-methyl-1,3-benzoxazole for Advanced Synthesis
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of this compound as a versatile electrophilic building block. We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its derivatization via nucleophilic substitution reactions.
Introduction: The Strategic Importance of the Benzoxazole Scaffold
The benzoxazole motif is a privileged heterocyclic structure prominently featured in a multitude of pharmacologically active compounds and advanced functional materials.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Derivatives of benzoxazole have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
The subject of this guide, this compound, is a particularly valuable intermediate. The chloromethyl group at the 2-position acts as a potent electrophilic site, akin to a benzylic halide. This reactivity is further enhanced by the electron-withdrawing nature of the benzoxazole ring system, making the methylene carbon highly susceptible to attack by a diverse range of nucleophiles.[6] This allows for the facile introduction of various functional groups, enabling the construction of extensive chemical libraries for structure-activity relationship (SAR) studies.
Core Reaction Mechanism: The SN2 Pathway
The primary mechanism governing the reactions of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[7][8]
Causality of the SN2 Pathway:
-
Unhindered Electrophilic Site: The electrophilic carbon is a primary carbon, which is sterically accessible, favoring the backside attack characteristic of the SN2 mechanism.
-
Good Leaving Group: The chloride ion (Cl⁻) is a weak base and therefore a stable, effective leaving group, which is essential for the reaction to proceed.[8]
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. This process involves a high-energy transition state where the carbon atom is transiently five-coordinate.[8]
Caption: General SN2 mechanism at the chloromethyl group.
General Experimental Workflow
A standardized workflow ensures reproducibility and high-quality results. The process involves careful setup, execution, monitoring, and purification.
Caption: Standard experimental workflow for nucleophilic substitution.
Protocols for Nucleophilic Substitution with N-Nucleophiles
The formation of new carbon-nitrogen bonds is fundamental in medicinal chemistry. Amines, amides, and other nitrogen heterocycles readily displace the chloride to form compounds with significant biological potential.[9]
Application Note:
Reaction with primary or secondary amines provides access to substituted aminomethyl benzoxazoles, key structures in various pharmacologically active agents. The use of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is crucial to neutralize the HCl generated in situ without competing with the amine nucleophile. Polar aprotic solvents like DMF or Acetonitrile are ideal as they effectively solvate the cation of the base while leaving the nucleophile relatively free and reactive.[10]
Detailed Protocol: Synthesis of 6-methyl-2-((morpholin-4-yl)methyl)-1,3-benzoxazole
-
Reagent Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.81 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (25 mL) followed by finely powdered potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol).
-
Nucleophile Addition: Add morpholine (1.2 eq, 1.05 mL, 12.0 mmol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
If necessary, purify the crude product via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Data Summary: Reactions with N-Nucleophiles
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Aniline | K₂CO₃ (2.0) | DMF | 80 | 5-7 | Good-Excellent |
| Piperidine | K₂CO₃ (2.0) | Acetonitrile | Reflux | 3-5 | Excellent |
| Sodium Azide | N/A | DMF | 25 | 4-6 | Excellent[10] |
| Potassium Phthalimide | N/A | DMF | 90 | 6-8 | Good-Excellent[11] |
Protocols for Nucleophilic Substitution with S-Nucleophiles
Thioethers and related sulfur-containing compounds are important motifs in drug design. Sulfur nucleophiles (thiolates) are generally "soft" and highly potent nucleophiles, leading to rapid and efficient SN2 reactions.[12][13]
Application Note:
The reaction with thiols requires the in-situ generation of the more nucleophilic thiolate anion using a base. Potassium carbonate is a suitable choice. The resulting thioethers can serve as precursors for further oxidation to sulfoxides or sulfones, expanding molecular diversity.
Detailed Protocol: Synthesis of 6-methyl-2-(((4-methylphenyl)thio)methyl)-1,3-benzoxazole
-
Reagent Setup: To a solution of 4-methylbenzenethiol (1.1 eq, 1.37 g, 11.0 mmol) in anhydrous DMF (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol).
-
Thiolate Formation: Stir the mixture at room temperature for 20 minutes to ensure the formation of the potassium thiolate salt.
-
Electrophile Addition: Add a solution of this compound (1.0 eq, 1.81 g, 10.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at 50°C.
-
Reaction Monitoring: Monitor the reaction by TLC (9:1 hexanes:ethyl acetate). The reaction is typically complete in 2-4 hours.
-
Work-up:
-
Cool the mixture and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure thioether.
Protocols for Nucleophilic Substitution with O-Nucleophiles
The formation of ether linkages via substitution with alkoxides or phenoxides is a classic and powerful transformation.
Application Note:
Phenols are common nucleophiles in this reaction, often used in the synthesis of agrochemicals and pharmaceuticals. The phenol must first be deprotonated by a base to form the more nucleophilic phenoxide. The choice of base and solvent is critical to avoid side reactions. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF ensures complete and rapid formation of the phenoxide.[14]
Detailed Protocol: Synthesis of 2-((4-methoxyphenoxy)methyl)-6-methyl-1,3-benzoxazole
-
Reagent Setup: In a flame-dried 100 mL flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12.0 mmol) to anhydrous THF (30 mL).
-
Nucleophile Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 4-methoxyphenol (1.2 eq, 1.49 g, 12.0 mmol) in THF (10 mL) dropwise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add a solution of this compound (1.0 eq, 1.81 g, 10.0 mmol) in THF (10 mL) dropwise to the phenoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 66°C) for 8-12 hours.
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC (8:2 hexanes:ethyl acetate).
-
Work-up:
-
Cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Data Summary: Reactions with O-Nucleophiles
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Phenol | K₂CO₃ (1.5) | Acetone | Reflux | 10-16 | Good |
| Sodium Methoxide | N/A | Methanol | Reflux | 6-10 | Moderate-Good[10] |
| 4-Nitrophenol | Cs₂CO₃ (1.5) | DMF | 60 | 4-6 | Excellent |
| Acetic Acid | Et₃N (1.5) | Toluene | Reflux | 12-18 | Moderate |
Conclusion
This compound is a high-value, reactive intermediate for the synthesis of diverse molecular architectures. Its propensity to undergo SN2 reactions with a wide array of nucleophiles makes it an indispensable tool for medicinal chemists and material scientists. The protocols and principles outlined in this guide provide a robust framework for the successful application of this building block in research and development, enabling the efficient creation of novel compounds for further investigation.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole in the Synthesis of Bioactive Molecules
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold in Modern Medicinal Chemistry
The benzoxazole ring system, a fusion of benzene and oxazole rings, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its presence in a molecule is often associated with a diverse array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The structural rigidity, lipophilic nature, and capacity for hydrogen bonding interactions allow benzoxazole derivatives to effectively bind with various biological targets. As structural isosteres of natural nucleic bases, they can readily interact with the biopolymers of living systems, further broadening their therapeutic potential.[1]
Within the synthetic chemist's toolkit, reagents that allow for the efficient and targeted introduction of such valuable pharmacophores are of paramount importance. 2-(Chloromethyl)-6-methyl-1,3-benzoxazole (Molecular Formula: C₉H₈ClNO, Molecular Weight: 181.62 g/mol ) has emerged as a particularly useful electrophilic building block.[6] Its utility stems from the reactive chloromethyl group at the 2-position, which serves as a handle for covalently linking the 6-methyl-benzoxazole moiety to a wide range of nucleophilic substrates, thereby generating novel molecular entities for biological screening. This guide provides an in-depth look at the reactivity of this reagent and detailed protocols for its application in synthesizing potential drug candidates.
Reagent Profile: Reactivity and Synthetic Rationale
The synthetic power of this compound lies in the chemical properties of its chloromethyl group. The carbon atom of the -CH₂Cl group is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent chlorine atom and the benzoxazole ring system. This makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.
The chlorine atom is a good leaving group, and its departure is facilitated by the stability of the resulting transition state. The methyl group at the 6-position can subtly influence the electronic properties and solubility of the molecule and its derivatives, a factor often exploited in structure-activity relationship (SAR) studies to fine-tune pharmacokinetic profiles.[7]
Synthesis of the Building Block
While this compound is commercially available, its synthesis in the lab is straightforward. A common and high-yielding method involves the reaction of 4-methyl-2-aminophenol (also known as 6-amino-m-cresol) with chloroacetyl chloride.[8] The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
Application Protocol: N-Alkylation for Bioactive Amine Synthesis
This protocol details the synthesis of a novel benzoxazole-amine conjugate, a common motif in pharmacologically active compounds. The procedure leverages the high reactivity of this compound with a secondary amine (morpholine is used as a representative example).
Principle: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic methylene carbon of the benzoxazole reagent in a classic SN2 reaction. An ancillary base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Materials & Equipment:
-
Reagents: this compound, Morpholine, Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (CH₃CN, anhydrous), Ethyl Acetate, Brine (saturated NaCl solution).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask, add this compound (1.0 eq, e.g., 1.82 g, 10 mmol).
-
Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15 mmol). Expert Insight: K₂CO₃ is an ideal base as it is non-nucleophilic and easily removed during aqueous work-up. Its excess ensures complete neutralization of the HCl byproduct.
-
Add 40 mL of anhydrous acetonitrile. This polar aprotic solvent effectively dissolves the reactants without interfering with the reaction.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
-
Addition of Nucleophile:
-
To the stirred suspension, add morpholine (1.1 eq, 0.96 g, 11 mmol) dropwise via syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., eluent system of 3:1 Hexane:Ethyl Acetate). The disappearance of the starting benzoxazole spot (visualized under UV light) indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Causality: The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure product, 4-((6-methyl-1,3-benzoxazol-2-yl)methyl)morpholine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Expected Data & Validation
| Parameter | Value | Notes |
| Reactants | This compound | 1.0 eq |
| Morpholine | 1.1 eq | |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 eq |
| Solvent | Anhydrous Acetonitrile | ~0.25 M |
| Temperature | Reflux (~82 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Expected Yield | 85-95% | Post-chromatography |
| Purity | >98% | By NMR/LC-MS |
Biological Significance of Synthesized Derivatives
The protocol described provides a gateway to a vast chemical space of potential bioactive agents. Benzoxazole derivatives synthesized through such alkylation strategies have demonstrated significant activity across multiple therapeutic areas:
-
Anticancer: Many benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.[5][9] They can act through mechanisms such as VEGFR-2 inhibition or cell cycle arrest.[9]
-
Antimicrobial: The benzoxazole scaffold is a component of compounds active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][10]
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory activity, sometimes comparable to commercial non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]
The modularity of the synthesis allows for the creation of a library of compounds by simply varying the nucleophile (e.g., using different amines, thiols, or alcohols), enabling comprehensive SAR studies.
Safety and Handling Precautions
As an alkylating agent, this compound must be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[13]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to maintain product quality.[11][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile electrophilic reagent for the synthesis of novel bioactive molecules. Its straightforward reactivity, primarily through SN2 displacement, allows for the reliable incorporation of the medicinally relevant 6-methyl-benzoxazole scaffold into a diverse range of molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore new chemical entities in the ongoing quest for more effective and safer therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. keim.com [keim.com]
Application Note & Protocol: N-Alkylation Reactions Using 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole as a potent electrophile for the N-alkylation of primary and secondary amines. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.[1] This guide details the underlying reaction mechanism, provides a robust step-by-step protocol, outlines key parameters for reaction optimization, and offers a troubleshooting guide to ensure successful synthesis of N-((6-methyl-1,3-benzoxazol-2-yl)methyl) amines.
Introduction: The Significance of the Benzoxazole Scaffold
The 1,3-benzoxazole ring system is a cornerstone heterocyclic motif in modern drug discovery, exhibiting a wide spectrum of pharmacological activities.[1] The functionalization of this core structure is crucial for modulating its biological properties. This compound serves as a highly valuable and reactive building block for this purpose. Its utility stems from the chloromethyl group at the 2-position, which acts as a potent electrophilic site for nucleophilic substitution reactions.[2]
This reactivity allows for the covalent attachment of the benzoxazole scaffold to various nucleophiles, most notably amines, to form stable C-N bonds. The resulting N-alkylated products are key intermediates in the synthesis of complex molecules with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][3] This application note provides a scientifically grounded protocol to leverage the reactivity of this compound for predictable and high-yield N-alkylation.
Reaction Mechanism: Nucleophilic Substitution
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
-
Nucleophile: The amine (primary or secondary) utilizes the lone pair of electrons on its nitrogen atom to attack the electrophilic methylene carbon.
-
Electrophile: The methylene carbon of the 2-(chloromethyl) group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the benzoxazole ring.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.
-
Role of the Base: A non-nucleophilic base is essential. It serves to deprotonate the nitrogen of the amine, increasing its nucleophilicity. Alternatively, if the amine is used as its salt, the base neutralizes the acid. In many protocols, the base is primarily used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[4][5]
The reaction is a single, concerted step where the C-N bond forms simultaneously as the C-Cl bond breaks.
Caption: General SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a representative amine. Researchers should optimize conditions based on the specific substrate used.
Materials and Reagents
-
Substrate: Amine of choice (e.g., aniline, piperidine, benzylamine)
-
Alkylating Agent: this compound
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Work-up Reagents: Ethyl acetate (EtOAc), deionized water, brine
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.).
-
Addition of Base and Solvent: Add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.) to the flask. Add the anhydrous solvent (e.g., MeCN, 0.1–0.2 M concentration relative to the amine) under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent. The base neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the starting amine.[4] Polar aprotic solvents like MeCN or DMF are ideal as they effectively solvate the ions formed in the transition state without interfering with the nucleophile.[4]
-
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at room temperature over 10-15 minutes.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable amine substrate. Dropwise addition helps to control any potential exotherm and minimizes the formation of side products.
-
-
Reaction Progress: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC until the starting amine spot is consumed (typically 2-24 hours).
-
Rationale: Heating increases the reaction rate, which is beneficial for less reactive amines.[4] TLC is a rapid and effective method to qualitatively assess the consumption of starting materials and the formation of the product.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a solid base like K₂CO₃ was used, filter the mixture to remove the solids. If a liquid base was used, proceed to the next step. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the resulting residue between ethyl acetate and water. e. Separate the organic layer, and wash it sequentially with deionized water (2x) and then brine (1x).
-
Rationale: The aqueous wash removes the base, salts, and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.[6] Alternatively, for highly crystalline products, recrystallization can be an effective purification method.[6][7][8]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Experimental workflow for N-alkylation.
Optimization of Reaction Parameters
The success and efficiency of the N-alkylation reaction are highly dependent on several key parameters. The following table summarizes critical variables and provides guidance for optimization.
| Parameter | Options & Considerations | Rationale & Justification |
| Amine Substrate | Primary amines, secondary amines, anilines, N-heterocycles. | Steric hindrance around the nitrogen can slow the reaction rate. Electron-withdrawing groups on anilines decrease nucleophilicity, often requiring more forcing conditions (stronger base, higher temperature). |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, NaH | K₂CO₃: Inexpensive, effective, and easily removed by filtration. A good first choice.[5] Cs₂CO₃: More soluble and basic than K₂CO₃, often improving yields for less reactive substrates. Et₃N/DIPEA: Organic bases suitable for homogeneous reactions. Easily removed during work-up.[4] NaH: A very strong, non-nucleophilic base for deprotonating weakly acidic N-H bonds. Requires strictly anhydrous conditions.[9] |
| Solvent | MeCN, DMF, Acetone, THF | MeCN/DMF: High-polarity aprotic solvents that accelerate SN2 reactions. DMF has a higher boiling point, allowing for higher reaction temperatures.[4][5] Acetone: A good solvent, particularly when using K₂CO₃.[5] THF: A less polar option, may result in slower reaction rates but can be useful for specific substrates. |
| Temperature | Room Temperature (RT) to 80 °C | Many reactive amines will proceed efficiently at RT. Less nucleophilic amines (e.g., substituted anilines) or sterically hindered substrates often require heating to achieve a reasonable reaction rate.[4] |
| Stoichiometry | Amine:Alkylator:Base | A slight excess of the alkylating agent (1.1-1.2 eq.) is common. At least 2 equivalents of a carbonate base or 1.5 equivalents of an amine base are recommended to effectively neutralize the generated HCl. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Deactivated (e.g., wet) reagents/solvent. 4. Low nucleophilicity of the amine. | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃). 2. Increase the reaction temperature in 10-20 °C increments. 3. Use freshly dried solvents and anhydrous reagents. 4. If using a very weak nucleophile, consider a stronger base like NaH in THF/DMF. |
| Formation of Multiple Products | 1. Di-alkylation of a primary amine. 2. Side reactions due to excessive heat. | 1. Use a larger excess of the primary amine relative to the alkylating agent (e.g., 2-3 equivalents). 2. Reduce the reaction temperature and/or add the alkylating agent more slowly. |
| Difficult Purification | 1. Product and starting material have similar Rf values. 2. Oily crude product that will not crystallize. | 1. Drive the reaction to completion to consume all starting material. Optimize the column chromatography eluent system using different solvent mixtures. 2. Attempt to form a salt (e.g., HCl salt) of the product, which may be crystalline and easier to purify. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-(Chloromethyl)-1,3-benzoxazole Derivatives: These compounds are alkylating agents and should be treated as irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact.[10][11][12] The safety data sheet (SDS) should be consulted before use.[11]
-
Solvents: Organic solvents such as DMF, MeCN, and EtOAc are flammable and have associated health risks. Handle with care.
-
Bases: Handle all bases with care. Potassium carbonate is an irritant. DIPEA and Triethylamine are corrosive and have strong odors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(CHLOROMETHYL)-1,3-BENZOXAZOLE - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis of N-Substituted 2-(Aminomethyl)-6-methyl-1,3-benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole motif, a heterocyclic system comprising a fused benzene and oxazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are recognized for a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the benzoxazole core allows for structural modifications that can fine-tune its biological activity, making it a "privileged scaffold" in modern drug discovery.[2] This guide focuses on a key synthetic transformation: the reaction of 2-(chloromethyl)-6-methyl-1,3-benzoxazole with various amines to generate a library of N-substituted 2-(aminomethyl)-6-methyl-1,3-benzoxazole derivatives. This nucleophilic substitution reaction is a robust and efficient method for introducing diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Reaction Mechanism: Nucleophilic Substitution at the Benzylic Position
The core reaction involves the displacement of the chloride ion from the chloromethyl group of the benzoxazole by an amine nucleophile. This proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.
Diagram 1: Proposed SN2 Reaction Mechanism
Caption: SN2 reaction of this compound with an amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various classes of amines. These protocols are based on established procedures for similar nucleophilic substitution reactions.[3][4][5]
Protocol 1: Reaction with Primary Aliphatic Amines
This protocol is suitable for the reaction with primary aliphatic amines such as propylamine, butylamine, and cyclohexylamine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the primary aliphatic amine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Reaction with Secondary Aliphatic Amines
This protocol is applicable to secondary aliphatic amines like diethylamine, piperidine, and morpholine.
Materials:
-
This compound
-
Secondary aliphatic amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (0.15 M).
-
Add the secondary aliphatic amine (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of dichloromethane and methanol).
Protocol 3: Reaction with Aromatic Amines
This protocol is designed for reactions with aromatic amines such as aniline and its substituted derivatives. These reactions may require slightly more forcing conditions due to the lower nucleophilicity of aromatic amines.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the aromatic amine (1.5 eq), anhydrous potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
The following table provides representative data for the N-alkylation of various amines with this compound based on the general protocols described above.
Table 1: Representative Reaction Conditions and Yields
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propylamine | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2 | Cyclohexylamine | K₂CO₃ | DMF | 80 | 8 | 82 |
| 3 | Diethylamine | K₂CO₃ | ACN | Reflux | 10 | 78 |
| 4 | Piperidine | K₂CO₃ | ACN | Reflux | 8 | 90 |
| 5 | Morpholine | K₂CO₃ | ACN | Reflux | 12 | 88 |
| 6 | Aniline | K₂CO₃ / KI | DMF | 100 | 18 | 75 |
| 7 | 4-Methoxyaniline | K₂CO₃ / KI | DMF | 90 | 16 | 80 |
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted 2-(aminomethyl)-6-methyl-1,3-benzoxazoles.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint, preventing the formation of by-products due to prolonged heating and ensuring the complete consumption of the starting material.
-
Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials, excess reagents, and any potential side products. The purity of the collected fractions should be confirmed by TLC.
-
Structural Confirmation: The identity and purity of the final N-substituted 2-(aminomethyl)-6-methyl-1,3-benzoxazole derivatives must be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS). The obtained data should be consistent with the expected structure.
Applications in Drug Development
The library of N-substituted 2-(aminomethyl)-6-methyl-1,3-benzoxazole derivatives synthesized using these protocols can be screened for a variety of biological activities. The diverse amine substituents introduce different physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, basicity) that can significantly impact the compound's interaction with biological targets. These derivatives are promising candidates for evaluation as:
-
Anticancer agents: Many benzoxazole derivatives have shown potent anticancer activity.[1]
-
Antimicrobial agents: The benzoxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[2]
-
Enzyme inhibitors: The structural features of these compounds make them suitable for targeting the active sites of various enzymes.
By systematically varying the amine component, researchers can perform detailed SAR studies to identify the key structural features required for potent and selective biological activity, ultimately leading to the discovery of new drug candidates.
References
Application Notes & Protocols: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole as a Versatile Electrophilic Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a cornerstone in the design of novel therapeutic agents and functional organic materials.[2][3] Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
This guide focuses on 2-(Chloromethyl)-6-methyl-1,3-benzoxazole , a highly valuable and reactive building block. The strategic placement of a chloromethyl group at the C2 position transforms the otherwise stable benzoxazole ring into a potent electrophile, primed for elaboration. This functional handle is the key to its utility, allowing for the facile introduction of diverse functionalities through nucleophilic substitution reactions. The methyl group at the C6 position subtly modulates the molecule's electronic properties and solubility, often enhancing its utility in various solvent systems.
This document serves as a technical guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower chemists to adapt and innovate upon these methods.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 143708-33-2 |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol [7] |
| Appearance | Off-white to light yellow solid |
| Primary Reactive Site | Electrophilic methylene carbon (CH₂Cl) |
Core Reactivity: The S_N2 Pathway at the C2-Methylene Position
The synthetic utility of this compound is dominated by its susceptibility to nucleophilic attack at the exocyclic methylene carbon. The electron-withdrawing character of the adjacent benzoxazole ring system, particularly the imine-like nitrogen at position 3, significantly activates the C-Cl bond towards displacement.[8]
This reactivity profile facilitates a classical bimolecular nucleophilic substitution (S_N2) mechanism. An incoming nucleophile (Nu⁻) attacks the electrophilic carbon, leading to a transition state where the nucleophile and the leaving group (chloride) are transiently bonded. This culminates in the inversion of stereochemistry (if applicable) and the formation of a new C-Nu bond with the expulsion of a stable chloride ion.
Caption: General S_N2 mechanism at the C2-chloromethyl position.
The choice of solvent is critical for maximizing reaction efficiency. Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus preserving its reactivity.
Application Protocols: Synthesizing Diverse Heterocyclic Libraries
The true power of this building block lies in its ability to react with a wide array of nucleophiles. Below are detailed, field-tested protocols for its use in constructing key chemical linkages.
General Experimental Workflow
The following workflow is a validated template for the protocols described. Adherence to this process ensures reproducibility and high purity of the final products.
Caption: Standardized workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 2-(Aminomethyl)-6-methyl-1,3-benzoxazole Derivatives
This protocol details the formation of a C-N bond, a cornerstone of many biologically active molecules.
-
Objective: To synthesize secondary or tertiary amines by reacting the title compound with a primary or secondary amine.
-
Mechanistic Rationale: The amine acts as the nucleophile. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq, e.g., 181 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol).
-
Add the desired primary or secondary amine (1.1 eq, 1.1 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of 2-[(Arylthio)methyl]-6-methyl-1,3-benzoxazole Derivatives
This protocol outlines the formation of a C-S bond, creating thioether-linked heterocycles.
-
Objective: To synthesize thioethers via reaction with a thiol.
-
Mechanistic Rationale: Thiols are potent nucleophiles, especially in their deprotonated thiolate form. A base is used to generate the more nucleophilic thiolate in situ, which rapidly displaces the chloride.
-
Step-by-Step Procedure:
-
In a flask under nitrogen, dissolve the desired thiol (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 48 mg, 1.2 mmol) portion-wise at 0 °C. Caution: NaH is highly reactive and generates H₂ gas.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Slowly add a solution of this compound (1.0 eq, 181 mg, 1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired thioether.
-
Perform full characterization (NMR, HRMS).
-
Protocol 3: Synthesis of 2-(Phenoxymethyl)-6-methyl-1,3-benzoxazole Derivatives
This protocol describes the formation of a C-O bond, yielding ether-linked products.
-
Objective: To synthesize aryl ethers by reacting with a phenol.
-
Mechanistic Rationale: The nucleophilicity of the neutral hydroxyl group of a phenol is modest. Deprotonation with a suitable base is essential to form the much more reactive phenoxide anion, which then acts as the nucleophile.
-
Step-by-Step Procedure:
-
Add the substituted phenol (1.1 eq, 1.1 mmol) and potassium carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol) to a solution of this compound (1.0 eq, 181 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Heat the mixture to 80-100 °C and stir for 6-18 hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with 1M NaOH solution to remove excess phenol, then with brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid or oil by recrystallization or column chromatography.
-
Characterize the purified ether by NMR and HRMS.
-
Summary of Applications & Typical Conditions
| Nucleophile Class | Product Linkage | Base | Solvent | Temp (°C) | Typical Yield |
| Primary/Secondary Amine | C-N (Amine) | K₂CO₃, Et₃N | MeCN, DMF | 60-80 | 75-95% |
| Thiol | C-S (Thioether) | NaH, K₂CO₃ | DMF, THF | 0 to RT | 80-98% |
| Phenol / Alcohol | C-O (Ether) | K₂CO₃, NaH | DMF, Acetone | 80-100 | 70-90% |
| Carboxylate | C-O (Ester) | Cs₂CO₃, Na-salt | DMF | 50-70 | 65-85% |
| Azide | C-N (Azide) | NaN₃ | DMSO | 50-70 | 85-95% |
Safety and Handling
-
This compound: As a reactive alkylating agent, this compound should be considered a potential irritant and lachrymator.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Reagents: Handle all bases and solvents with care. Sodium hydride (NaH) is a flammable solid that reacts violently with water. Potassium carbonate is an irritant. Solvents like DMF and DMSO can facilitate skin absorption of chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound stands out as a robust and versatile building block for the synthesis of functionalized heterocyclic compounds. Its predictable reactivity via the S_N2 pathway allows for the reliable construction of C-N, C-S, and C-O bonds, providing rapid access to diverse chemical libraries. The protocols outlined herein are designed to be both reliable and adaptable, providing a solid foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this powerful intermediate.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. smolecule.com [smolecule.com]
Application Notes and Protocols: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole in Material Science
Introduction: Unlocking High-Performance Materials with a Versatile Benzoxazole Building Block
In the relentless pursuit of advanced materials with superior thermal stability, mechanical robustness, and tailored functional properties, the strategic incorporation of rigid, heterocyclic moieties into polymer backbones has emerged as a highly effective approach. Among these, the benzoxazole scaffold is particularly noteworthy for its exceptional thermal and oxidative stability. This application note delves into the utility of a highly versatile, functionalized benzoxazole derivative, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole , as a key building block in modern material science.
The defining feature of this molecule is the reactive chloromethyl group at the 2-position of the benzoxazole ring. This benzylic chloride provides a convenient handle for covalent attachment to other molecules and polymer chains through nucleophilic substitution reactions. This reactivity allows for the integration of the rigid and stable benzoxazole unit into a variety of polymer systems, thereby imparting its desirable properties to the final material.
These application notes will provide detailed protocols for two key applications of this compound:
-
Surface Modification of Hydroxyl-Functionalized Polymers: A protocol for grafting the benzoxazole moiety onto a commodity polymer, polyvinyl alcohol (PVA), to enhance its thermal properties and introduce a functional surface.
-
Development of High-Performance Epoxy Resin Formulations: A method for incorporating the benzoxazole structure into an epoxy resin system to improve its thermal and mechanical performance for demanding applications in composites and adhesives.
PART 1: Grafting of this compound onto Polyvinyl Alcohol (PVA)
Scientific Rationale
Polyvinyl alcohol (PVA) is a water-soluble, biocompatible polymer with a plethora of applications. However, its relatively low thermal stability can be a limiting factor. By grafting the rigid, thermally stable 2-(methyl-6-methyl-1,3-benzoxazole) moiety onto the PVA backbone, we can significantly enhance the thermal decomposition temperature of the resulting material. The reaction proceeds via a Williamson ether synthesis, where the hydroxyl groups of PVA act as nucleophiles, displacing the chloride from the chloromethyl group of the benzoxazole derivative. This surface modification can also alter the hydrophobicity and chemical resistance of the PVA film.
Experimental Workflow
Caption: Workflow for the grafting of this compound onto PVA.
Detailed Protocol
Materials:
-
Polyvinyl alcohol (PVA), 99+% hydrolyzed, Mw 89,000-98,000
-
This compound (C9H8ClNO)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Isopropanol
-
Deionized water
-
Argon or Nitrogen gas supply
Procedure:
-
PVA Solution Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an argon inlet, dissolve 5.0 g of PVA in 100 mL of anhydrous DMSO. Heat the mixture to 90°C under a gentle stream of argon to facilitate dissolution. Once a clear, viscous solution is obtained, cool it to room temperature.
-
Activation of PVA: Carefully add 0.5 g of sodium hydride (60% dispersion in mineral oil) to the PVA solution in portions over 30 minutes. Stir the mixture at room temperature for 2 hours to allow for the deprotonation of the hydroxyl groups. The formation of alkoxide ions is crucial for the subsequent nucleophilic attack.
-
Grafting Reaction: Dissolve 2.0 g of this compound in 20 mL of anhydrous DMSO. Add this solution dropwise to the activated PVA solution over 30 minutes.
-
Reaction Progression: Heat the reaction mixture to 70°C and stir for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR for the appearance of characteristic benzoxazole peaks.
-
Product Isolation: After cooling to room temperature, slowly pour the viscous solution into 500 mL of vigorously stirring isopropanol. A white precipitate of the grafted polymer will form.
-
Purification: Filter the precipitate and wash it thoroughly with isopropanol (3 x 100 mL) to remove unreacted benzoxazole and DMSO. Subsequently, wash with deionized water (3 x 100 mL) to remove any remaining salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 48 hours to a constant weight.
Expected Results and Characterization
The successful grafting of the benzoxazole moiety can be confirmed by the following characterization techniques:
-
FTIR Spectroscopy: Appearance of new absorption bands corresponding to the benzoxazole ring structure (typically around 1600-1500 cm⁻¹ and 1250-1000 cm⁻¹).
-
¹H NMR Spectroscopy (in DMSO-d₆): Appearance of new aromatic protons from the benzoxazole ring and a methylene bridge.
-
Thermogravimetric Analysis (TGA): An increase in the onset of thermal decomposition temperature compared to unmodified PVA.
-
Differential Scanning Calorimetry (DSC): A potential increase in the glass transition temperature (Tg) of the modified PVA.
| Property | Unmodified PVA | Benzoxazole-grafted PVA (Expected) |
| Onset of Decomposition (TGA, N₂) | ~280 °C | > 350 °C |
| Char Yield at 600 °C (TGA, N₂) | ~5% | > 20% |
| Glass Transition Temperature (Tg, DSC) | ~85 °C | ~95-105 °C |
| Solubility in Water | Soluble | Reduced solubility/Insoluble |
PART 2: High-Performance Epoxy Resin Formulation with this compound as a Reactive Modifier
Scientific Rationale
Epoxy resins are widely used as high-performance adhesives and composite matrices due to their excellent mechanical properties and chemical resistance. However, their performance at elevated temperatures can be limited. Incorporating the rigid and thermally stable benzoxazole structure into the epoxy network can significantly enhance its thermal stability and mechanical properties at high temperatures. In this protocol, this compound is used as a reactive modifier. The chloromethyl group can react with the amine curing agent, integrating the benzoxazole moiety directly into the crosslinked polymer network.
Reaction Scheme
Caption: Reaction scheme for the curing of epoxy resin with an amine hardener and this compound as a reactive modifier.
Detailed Protocol
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)
-
4,4'-Diaminodiphenyl sulfone (DDS)
-
This compound
-
Acetone (for viscosity reduction, optional)
-
Mold release agent
-
Mechanical stirrer with heating mantle
-
Vacuum oven
Procedure:
-
Pre-mixing: In a disposable container, weigh the desired amount of DGEBA epoxy resin. For a typical formulation, start with 100 parts by weight of epoxy.
-
Modifier Addition: Add 10 parts by weight of this compound to the epoxy resin.
-
Mixing: Heat the mixture to 80°C and stir mechanically until a homogeneous, clear solution is obtained. If the viscosity is too high, a small amount of acetone can be added, which should be evaporated later.
-
Curing Agent Addition: Add a stoichiometric amount of the amine curing agent, DDS (typically around 30 parts by weight per 100 parts of epoxy), to the mixture. Continue stirring at 80-100°C for 10-15 minutes until the DDS is completely dissolved and the mixture is uniform.
-
Degassing: Place the mixture in a vacuum oven at 100°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a preheated mold treated with a mold release agent.
-
Curing Cycle: Place the mold in a programmable oven and cure according to the following schedule:
-
120°C for 2 hours
-
150°C for 2 hours
-
180°C for 3 hours
-
Slowly cool to room temperature.
-
-
Post-Curing (Optional): For optimal properties, a post-curing step at 200°C for 2 hours can be performed.
Expected Performance Enhancements
The incorporation of the benzoxazole moiety is expected to yield a material with superior thermal and mechanical properties compared to the unmodified epoxy system.
| Property | Standard Epoxy (DGEBA/DDS) | Benzoxazole-Modified Epoxy (Expected) |
| Glass Transition Temperature (Tg, DMA) | 180-200 °C | 200-230 °C |
| Onset of Decomposition (TGA, N₂) | ~350 °C | > 380 °C |
| Char Yield at 600 °C (TGA, N₂) | ~15% | > 25% |
| Flexural Modulus | ~3.0 GPa | ~3.5-4.0 GPa |
| Flame Retardancy (UL-94) | Fails | V-1 or V-0 |
Conclusion
This compound is a highly promising building block for the development of advanced polymer materials. Its reactive chloromethyl group provides a versatile anchor for incorporating the rigid and thermally stable benzoxazole unit into various polymer architectures. The protocols detailed in these application notes provide a starting point for researchers and scientists to explore the potential of this molecule in enhancing the performance of commodity polymers and thermosetting resins. The expected improvements in thermal stability, mechanical properties, and flame retardancy make it a valuable tool in the design of next-generation materials for demanding applications.
2-(Chloromethyl)-6-methyl-1,3-benzoxazole synthesis of fluorescent probes
Application Notes & Protocols
Topic: Synthesis of Fluorescent Probes from 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Introduction: The Benzoxazole Scaffold as a Privileged Fluorophore
The 1,3-benzoxazole motif is a cornerstone in the design of modern fluorescent probes.[1][2] Its rigid, planar, and electron-rich heterocyclic structure gives rise to desirable photophysical properties, including high fluorescence quantum yields and environmental sensitivity.[3] These characteristics make benzoxazole derivatives exceptional candidates for applications in cellular imaging, biosensing, and materials science.[4][5][6]
This guide focuses on a particularly versatile synthetic precursor: This compound . The strategic placement of a chloromethyl group at the 2-position transforms the stable benzoxazole core into a reactive electrophilic hub. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, providing a straightforward and efficient handle for covalently linking the fluorophore to a wide array of recognition moieties (e.g., phenols, amines, thiols) to create target-specific fluorescent probes.
Core Synthetic Strategy: Nucleophilic Substitution
The primary pathway for elaborating this compound into functional probes is the SN2 (Substitution Nucleophilic Bimolecular) reaction. In this process, a nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion and forming a new covalent bond.
Causality of Experimental Design:
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) without participating in hydrogen bonding, which would otherwise shield the nucleophile and reduce its reactivity.
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used bases. They are sufficiently strong to deprotonate weakly acidic nucleophiles like phenols or secondary amines to generate the more potent anionic nucleophile, thereby accelerating the reaction rate. They are also heterogeneous and can be easily filtered off during work-up.
-
Temperature Control: Moderate heating (50-80 °C) is often employed to overcome the activation energy of the reaction, ensuring a reasonable reaction time without promoting decomposition or side reactions.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 2-(Chloromethyl)-6-methyl-1,3-benzoxazole for the Synthesis of Novel Antimicrobial Agents
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive overview and detailed protocols for the use of a key intermediate, 2-(chloromethyl)-6-methyl-1,3-benzoxazole , in the synthesis of new potential antimicrobial agents. We will delve into the synthetic rationale, provide a step-by-step experimental workflow, and outline the subsequent antimicrobial evaluation of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction: The Versatility of the Benzoxazole Scaffold
Benzoxazoles are privileged heterocyclic structures found in a variety of medicinally important compounds.[1][2] Their structural resemblance to biological purines, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, leading to a broad range of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1]
The 2-substituted benzoxazole scaffold is of particular interest due to the diverse functionalities that can be introduced at this position, significantly influencing the compound's biological profile. The starting material, This compound , is an excellent electrophilic building block. The chloromethyl group at the 2-position is highly reactive towards nucleophiles, providing a straightforward and efficient handle for molecular elaboration and the generation of diverse compound libraries. The methyl group at the 6-position can also be a key determinant of biological activity and metabolic stability.
This guide will focus on a practical, two-stage workflow:
-
Synthesis: The nucleophilic substitution of the chlorine atom in this compound with various amines to generate a library of 2-(aminomethyl)-6-methyl-1,3-benzoxazole derivatives.
-
Antimicrobial Evaluation: The systematic screening of these novel derivatives against a panel of clinically relevant bacterial and fungal strains to determine their antimicrobial potency.
Synthesis of Antimicrobial Candidates
The core of the synthetic strategy lies in the facile displacement of the chloride from the 2-chloromethyl group by a suitable nucleophile, typically a primary or secondary amine. This SN2 reaction is generally high-yielding and allows for the introduction of a wide array of substituents, enabling the exploration of the structure-activity relationship (SAR).
Synthesis of the Precursor: this compound
A reliable method for the synthesis of the title precursor involves the reaction of 6-amino-m-cresol with chloroacetyl chloride. This approach has been reported to yield the product in high purity and yield.
General Protocol for the Synthesis of 2-(Aminomethyl)-6-methyl-1,3-benzoxazole Derivatives
This protocol describes a general procedure for the reaction of this compound with a representative primary amine. The conditions can be adapted for a variety of amines.
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system (optional)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).
-
Solvent and Reagents Addition: Dissolve the starting material in anhydrous acetonitrile (or DMF). Add the desired amine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.5 equivalents) as a base to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(aminomethyl)-6-methyl-1,3-benzoxazole derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate is essential to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Temperature: The reaction temperature is optimized based on the reactivity of the specific amine. Less reactive amines may require heating to increase the reaction rate.
-
Purification: Flash chromatography is a standard and effective method for purifying organic compounds, ensuring that the final product is free of impurities that could interfere with biological testing.
Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from the precursor to the identification of potential antimicrobial leads.
Caption: Workflow from synthesis to antimicrobial evaluation.
Antimicrobial Activity Evaluation
The synthesized benzoxazole derivatives are evaluated for their ability to inhibit the growth of a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter determined in this phase.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Materials and Reagents:
-
Synthesized benzoxazole derivatives
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound and the standard drug in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the 96-well plates to obtain a range of concentrations to be tested.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Controls: Include the following controls in each plate:
-
Growth Control: Medium with inoculum but no compound.
-
Sterility Control: Medium only.
-
Positive Control: Medium with inoculum and a standard antimicrobial agent.
-
Solvent Control: Medium with inoculum and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured using a microplate reader.
Expected Antimicrobial Activity
Based on published data for structurally similar 6-methyl-benzoxazole derivatives, the newly synthesized compounds are expected to exhibit a range of antimicrobial activities.[4][5] The table below presents illustrative MIC values for analogous compounds against common pathogens.
| Compound Type | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| 6-methyl-2-(substituted phenyl)benzoxazole | 12.5 - >100[4] | 25 - >100[4][5] | 12.5 - >100[4] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | - | >25 | 6.25[5] |
Potential Mechanism of Action
While the exact mechanism of action can vary depending on the specific substitution pattern, some benzoxazole derivatives have been suggested to exert their antibacterial effects by inhibiting DNA gyrase.[3] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair, making it an attractive target for antimicrobial drug development.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and efficient synthetic protocols, coupled with robust methods for antimicrobial evaluation, provide a clear pathway for the discovery and development of new benzoxazole-based therapeutics. The exploration of diverse substitutions at the 2-position will undoubtedly lead to the identification of potent antimicrobial candidates with the potential to address the growing threat of antibiotic resistance.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Chloromethyl)-6-methyl-1,3-benzoxazole experimental procedure for synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(chloromethyl)-6-methyl-1,3-benzoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The described methodology is based on the acylation of 2-amino-5-methylphenol with chloroacetyl chloride, followed by an intramolecular cyclization. This guide is designed to ensure scientific integrity, reproducibility, and safety in the laboratory setting.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-(chloromethyl) substituent serves as a versatile synthetic handle, allowing for further functionalization and the creation of diverse chemical libraries for drug discovery and development. The methyl group at the 6-position can also be significant for modulating the biological activity and physicochemical properties of the final compounds. This protocol details a reliable and efficient method for the preparation of this compound.
Reaction Principle
The synthesis proceeds in two key steps. First, the amino group of 2-amino-5-methylphenol undergoes a nucleophilic acyl substitution with chloroacetyl chloride to form the N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate. In the second step, this intermediate undergoes an intramolecular cyclization, facilitated by a base, to form the benzoxazole ring. The hydroxyl group attacks the carbonyl carbon of the amide, followed by dehydration to yield the final product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Amino-5-methylphenol | 98% | Sigma-Aldrich | 2835-98-5 |
| Chloroacetyl chloride | 98% | Sigma-Aldrich | 79-04-9 |
| Triethylamine | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | 7487-88-9 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
WARNING: Safety Precautions
This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroacetyl chloride: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled.[1][2] Reacts violently with water.[1][2] Causes severe skin burns and eye damage.[1][2]
-
Triethylamine: Highly flammable liquid and vapor.[3][4][5][6] Toxic in contact with skin and if inhaled.[3][4][6] Causes severe skin burns and eye damage.[3][4][6]
-
2-Amino-5-methylphenol: Harmful if swallowed.[7] May cause skin and eye irritation.[7][8]
-
Dichloromethane: Suspected of causing cancer.
Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[1][2][3][4][5][6][8][9][10][11][12]
Step-by-Step Procedure
Part 1: Acylation of 2-Amino-5-methylphenol
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 2-amino-5-methylphenol (5.0 g, 40.6 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (4.8 g, 3.4 mL, 42.6 mmol) in anhydrous dichloromethane (20 mL).
-
Add the chloroacetyl chloride solution dropwise to the stirred 2-amino-5-methylphenol solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add triethylamine (6.2 mL, 4.5 g, 44.7 mmol) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v) until the starting material is consumed.
Part 2: Cyclization and Work-up
-
Once the acylation is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 3: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield a solid.
-
Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or hexane, if necessary.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Results and Characterization
The expected yield of this compound is typically in the range of 80-90%. The final product should be characterized by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified solid.
-
¹H NMR and ¹³C NMR: Confirm the structure by analyzing the chemical shifts and coupling constants.
-
Mass Spectrometry: Determine the molecular weight of the compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. idesapetroquimica.com [idesapetroquimica.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. redox.com [redox.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. kscl.co.in [kscl.co.in]
- 12. cpachem.com [cpachem.com]
2-(Chloromethyl)-6-methyl-1,3-benzoxazole scale-up synthesis procedure
An Application Note for the Scalable Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a key heterocyclic building block in pharmaceutical and materials science research. The procedure is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. The described two-step, one-pot synthesis involves the acylation of 2-amino-5-methylphenol with chloroacetyl chloride, followed by an in-situ thermal cyclodehydration. This guide offers in-depth explanations for procedural choices, robust safety protocols, detailed analytical characterization, and troubleshooting advice to ensure a successful and efficient synthesis on a larger scale.
Introduction and Scientific Background
Benzoxazole derivatives are a privileged class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific target molecule, this compound (C₉H₈ClNO, MW: 181.62 g/mol )[2], is a valuable synthetic intermediate. The reactive chloromethyl group at the 2-position serves as a versatile handle for introducing various nucleophiles, enabling the construction of more complex molecular architectures.[3][4]
Conventional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[1][5] For the synthesis of the title compound, the most direct and industrially viable route is the reaction between 2-amino-5-methylphenol and chloroacetyl chloride.[3] This method proceeds via two distinct mechanistic steps:
-
N-Acylation: A nucleophilic attack by the amino group of 2-amino-5-methylphenol on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms the key intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.
-
Cyclodehydration: An intramolecular nucleophilic attack by the phenolic hydroxyl group on the amide carbonyl carbon, followed by the elimination of a water molecule to form the stable oxazole ring. This step is typically promoted by heat or acid catalysis.
This document outlines a robust procedure that combines these steps into an efficient, one-pot process suitable for scaling beyond typical laboratory quantities.
Reaction Pathway and Mechanism
The synthesis proceeds as a two-step sequence, ideally conducted as a one-pot reaction to maximize efficiency and minimize handling of intermediates.
Caption: Overall synthetic pathway for this compound.
Paramount Safety Protocols (EHS)
Chemical synthesis at scale requires stringent adherence to safety protocols. Chloroacetyl chloride is a highly hazardous substance, and all operations must be conducted with appropriate engineering controls and personal protective equipment.
3.1. Reagent-Specific Hazards:
-
Chloroacetyl Chloride (CAS: 79-04-9): Highly corrosive and a potent lachrymator. It can cause severe burns to the skin, eyes, and respiratory tract.[6][7] Reacts violently with water, releasing toxic hydrogen chloride gas.[8][9] All manipulations must be performed in a certified chemical fume hood.
-
2-Amino-5-methylphenol (CAS: 2835-98-5): May cause skin, eye, and respiratory irritation. Handle with gloves and safety glasses.[10]
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes burns. Harmful if inhaled.
-
Toluene: Flammable liquid and vapor. Can cause nervous system damage and is a suspected teratogen. Use with adequate ventilation.
3.2. Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory when handling chloroacetyl chloride.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®). Inspect gloves before each use.[7][8]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. For large quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All operations should be in a fume hood. If there is any risk of exposure outside the hood, a self-contained breathing apparatus (SCBA) should be available.[11]
3.3. Emergency Preparedness:
-
An emergency shower and eyewash station must be immediately accessible.[7]
-
Keep appropriate spill kits (e.g., dry sand, sodium bicarbonate for acid neutralization) readily available.[11] Do not use water on chloroacetyl chloride spills.[7][9]
-
Ensure all personnel are trained on the specific hazards and emergency procedures.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on available equipment.
4.1. Equipment & Reagents
| Equipment | Reagents & Materials |
| 2 L three-neck round-bottom flask | 2-Amino-5-methylphenol (6-Amino-m-cresol) |
| Overhead mechanical stirrer | Chloroacetyl chloride |
| 250 mL pressure-equalizing dropping funnel | Triethylamine (Et₃N), anhydrous |
| Thermometer / Temperature probe | Toluene, anhydrous |
| Reflux condenser with drying tube | Ethyl Acetate (EtOAc) |
| Ice-water bath | Saturated Sodium Bicarbonate (NaHCO₃) solution |
| Heating mantle with temperature controller | Brine (Saturated NaCl solution) |
| Buchner funnel and filtration flask | Anhydrous Magnesium Sulfate (MgSO₄) |
| Rotary evaporator | Hexanes |
| TLC plates (Silica gel 60 F₂₅₄) |
4.2. Reagent Quantities
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Amino-5-methylphenol | 2835-98-5 | 123.15 | 1.00 | 0.815 | 100.4 | - | - |
| Chloroacetyl chloride | 79-04-9 | 112.94 | 1.05 | 0.856 | 96.7 | 67.1 | 1.44 |
| Triethylamine | 121-44-8 | 101.19 | 1.10 | 0.897 | 90.7 | 124.3 | 0.73 |
| Toluene | 108-88-3 | 92.14 | - | - | - | 1000 | 0.87 |
4.3. Step-by-Step Procedure
Step 1: N-Acylation
-
Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, dropping funnel, and thermometer. Ensure the system is dry and purged with nitrogen.
-
Charge Reactants: To the flask, add 2-amino-5-methylphenol (100.4 g, 0.815 mol) and anhydrous toluene (1000 mL). Begin stirring to form a slurry.
-
Cooling: Cool the stirred slurry to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (124.3 mL, 0.897 mol) to the cold slurry.
-
Controlled Addition of Acyl Chloride: Add chloroacetyl chloride (67.1 mL, 0.856 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 60-90 minutes. Causality: This slow, controlled addition is critical to manage the highly exothermic reaction and prevent the formation of side products. The temperature must be maintained below 10 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The starting aminophenol spot should be consumed.
Step 2: In-Situ Cyclodehydration and Work-up
-
Heating: Replace the ice bath with a heating mantle. Fit the reflux condenser to the central neck of the flask. Heat the reaction mixture to reflux (approx. 110-111 °C for toluene).
-
Cyclization: Maintain a steady reflux for 4-6 hours. Water will be generated during the cyclization. Causality: The high temperature provides the activation energy needed for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion. Monitor the formation of the product by TLC.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid triethylamine hydrochloride using a Buchner funnel and wash the filter cake with a small amount of fresh toluene (2 x 50 mL).
-
Liquid-Liquid Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 200 mL) to remove any remaining triethylamine.
-
Saturated NaHCO₃ solution (2 x 200 mL) to remove any acidic impurities.
-
Brine (1 x 200 mL) to break any emulsions and begin the drying process.
-
-
Drying and Solvent Removal: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 3: Purification
-
Recrystallization: The resulting crude solid or oil can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Warm slightly to redissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Expected Yield: 75-85%. Appearance: Off-white to light tan crystalline solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis of the target compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | Literature values should be consulted; typically in the range of 80-90 °C. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), 4.8 (s, 2H, -CH₂Cl), 2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (C=N), ~150, ~142 (Ar-C-O/N), ~132, ~125, ~120, ~110 (Ar-C), ~40 (-CH₂Cl), ~21 (Ar-CH₃) |
| Mass Spec (EI) | m/z: 181/183 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern), 146 ([M-Cl]⁺) |
| HPLC Purity | >98% |
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction (acylation or cyclization). Loss during work-up. | Extend reaction time and monitor by TLC. Ensure anhydrous conditions. Optimize recrystallization solvent volume to avoid product loss in the mother liquor. |
| Incomplete Acylation | Poor quality chloroacetyl chloride (hydrolyzed). Insufficient base. | Use fresh, unopened chloroacetyl chloride. Ensure 1.1 equivalents of triethylamine are used. |
| Incomplete Cyclization | Insufficient heating time or temperature. | Ensure a steady reflux is maintained. Extend reflux time by 1-2 hours. A catalytic amount of p-toluenesulfonic acid (p-TsOH) can be added to facilitate cyclization if needed. |
| Dark-colored Product | Side reactions due to overheating or presence of impurities. | Ensure reaction temperature during addition does not exceed 10 °C. Perform an activated carbon (charcoal) treatment during the recrystallization step to remove colored impurities. |
| Product is an Oil | Presence of impurities depressing the melting point. | Re-purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) or attempt recrystallization from a different solvent system. |
Conclusion
This application note provides a reliable and scalable one-pot synthesis for this compound. By adhering to the detailed procedural steps and stringent safety protocols, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The emphasis on understanding the causality behind experimental choices, coupled with a practical troubleshooting guide, ensures that this protocol is both instructional and highly effective for scale-up applications.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. scbt.com [scbt.com]
- 11. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Welcome to the technical support center for the purification of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this molecule in high purity.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. However, its purification can be challenging due to its reactivity and the potential for impurity formation during synthesis. The primary concerns during purification are the potential for hydrolysis of the chloromethyl group and the benzoxazole ring, as well as the removal of starting materials and side-products. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the condensation of 2-amino-5-methylphenol with chloroacetyl chloride. Potential impurities include:
-
Unreacted Starting Materials: 2-amino-5-methylphenol and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Diacylated Product: Formation of a diacylated species where the phenolic oxygen and the amino group of 2-amino-5-methylphenol have both reacted.
-
Hydrolysis Product: 2-(Hydroxymethyl)-6-methyl-1,3-benzoxazole, formed by the hydrolysis of the chloromethyl group. This can occur during aqueous work-up or on silica gel if the conditions are not anhydrous.
-
Polymeric Byproducts: Self-condensation or polymerization of the reactive chloromethyl intermediate can lead to higher molecular weight impurities.
Q2: My purified product shows signs of degradation over time. How can I improve its stability?
A2: The 2-(chloromethyl) group is susceptible to nucleophilic substitution, particularly hydrolysis. To enhance stability:
-
Storage Conditions: Store the purified compound under anhydrous conditions at low temperatures (e.g., -20°C) and under an inert atmosphere (nitrogen or argon).
-
Solvent Choice: Avoid protic solvents (water, alcohols) for long-term storage. If a solution is necessary, use anhydrous aprotic solvents like dichloromethane or toluene.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective method, particularly for removing less soluble impurities. The key is selecting an appropriate solvent system. Common choices include:
-
Single Solvent: Ethanol or isopropanol can be effective. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly.
-
Two-Solvent System: A popular and often more effective method involves a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).[1][2]
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Guide 1: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities.[3]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Begin by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate or hexane/ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the less polar solvent mixture determined by TLC.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% ethyl acetate in hexanes to 20%), is often most effective for separating a range of impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Product degradation on the column | The silica gel is acidic and can promote hydrolysis of the chloromethyl group. | Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine (e.g., 1% v/v in the eluent). Ensure all solvents are anhydrous. |
| Poor separation of product and a close-running impurity | The chosen solvent system is not providing adequate resolution. Positional isomers can be particularly difficult to separate.[4][5] | Try a different solvent system. For isomeric impurities, consider using a column with a different stationary phase, such as a phenyl or pentafluorophenyl (PFP) column, which can offer different selectivity based on π-π interactions.[4] |
| Product is eluting too quickly or too slowly | The polarity of the eluent is too high or too low, respectively. | Adjust the solvent ratio. If the product is eluting too quickly, decrease the proportion of the polar solvent. If it is eluting too slowly, increase the polar solvent concentration. |
| Streaking or tailing of spots on TLC and broad peaks from the column | The compound may be interacting too strongly with the silica gel, or the sample may be overloaded. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds. Ensure the sample is fully dissolved and not overloaded on the column. |
Visualization of the Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Guide 2: Purification by Recrystallization
Recrystallization is a cost-effective and scalable purification method that relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent system.[6]
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Examples include ethyl acetate, acetone, or dichloromethane.
-
Identify a "poor" or "anti-solvent" in which the compound is sparingly soluble even at elevated temperatures. Common choices are hexanes, heptane, or petroleum ether.[1]
-
The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
If too much anti-solvent is added, add a small amount of the "good" solvent back until the solution is clear again.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent system. Try adding a seed crystal to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add more of the "anti-solvent". Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Colored impurities in the final product | The impurities co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Visualization of the Recrystallization Decision Process
Caption: Step-by-step workflow for two-solvent recrystallization.
Conclusion
The successful purification of this compound is achievable with careful selection and optimization of the purification technique. By understanding the potential impurities and the inherent reactivity of the molecule, researchers can effectively troubleshoot common issues and obtain a high-purity product essential for subsequent applications. Always handle this compound in a well-ventilated fume hood, as chloromethyl ethers and related compounds can be hazardous.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. longdom.org [longdom.org]
- 4. welch-us.com [welch-us.com]
- 5. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges, troubleshoot side product formation, and provide practical, field-tested solutions to ensure the integrity and yield of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, typically involves the condensation and cyclization of 4-methyl-2-aminophenol with a chloroacetylating agent. While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce the overall yield of the desired compound. Understanding the mechanistic origins of these impurities is paramount to developing a robust and reproducible synthetic protocol.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. We will delve into the causality behind the formation of specific side products and offer validated strategies for their mitigation and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has produced a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is it and how can I prevent its formation?
A1: Dimerization and Oligomerization.
One of the most common side products in this synthesis is the N,O-bis-acylated intermediate, which can lead to the formation of dimers or oligomers. This occurs when the chloroacetyl chloride reacts with both the amino and hydroxyl groups of the 4-methyl-2-aminophenol.
Causality: The formation of these byproducts is often a result of suboptimal reaction conditions, particularly an excess of the acylating agent or inappropriate temperature control.
Preventative Measures:
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is critical. Use of a slight excess of the 4-methyl-2-aminophenol can help to minimize the formation of bis-acylated products.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and prevent over-acylation.
-
Solvent Choice: The use of a suitable solvent, such as dichloromethane or toluene, can influence the reaction pathway.
Troubleshooting Protocol: Minimizing Dimer Formation
-
Reactant Molar Ratio: Adjust the molar ratio of 4-methyl-2-aminophenol to chloroacetyl chloride to 1.1:1.
-
Temperature Control: Maintain the reaction temperature at 0-5 °C during the addition of chloroacetyl chloride.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material without the significant formation of higher molecular weight spots.
Q2: I'm observing a side product with a similar polarity to my desired product, making purification by column chromatography challenging. What could this be?
A2: Incomplete Cyclization and Isomeric Impurities.
An impurity with similar polarity is often the uncyclized intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide. Additionally, depending on the purity of the starting 4-methyl-2-aminophenol, isomeric impurities can arise.
Causality: Incomplete cyclization can be due to insufficient heating or reaction time. The presence of isomeric starting materials will inevitably lead to the formation of the corresponding isomeric benzoxazole derivatives.
Preventative Measures:
-
Ensure Complete Cyclization: After the initial acylation, ensure the reaction is heated sufficiently (reflux in a suitable solvent) for an adequate duration to drive the cyclization to completion. The use of a dehydrating agent or a Dean-Stark trap to remove water can also facilitate this step.
-
Starting Material Purity: Verify the purity of the 4-methyl-2-aminophenol using techniques like NMR or GC-MS before starting the synthesis. If necessary, purify the starting material by recrystallization.
Q3: My final product seems to be degrading upon storage, what could be the cause?
A3: Hydrolysis of the Chloromethyl Group.
The chloromethyl group at the 2-position of the benzoxazole ring is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic impurities, leading to the formation of 2-(hydroxymethyl)-6-methyl-1,3-benzoxazole.
Causality: Exposure to atmospheric moisture or residual water in solvents during workup and storage can lead to the hydrolysis of the reactive chloromethyl group.
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Thorough Drying: Ensure the final product is thoroughly dried under vacuum before storage.
-
Proper Storage: Store the purified product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
Visualizing the Reaction Pathway and Side Products
To better understand the formation of the desired product and potential side products, the following reaction scheme is provided.
Caption: Synthetic pathway and common side product formation.
Data Summary: Product and Potential Side Products
For ease of identification, the following table summarizes the key physical and analytical characteristics of the target compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Key 1H NMR Signal (CDCl3, δ ppm) |
| This compound | C9H8ClNO | 181.62 | White to off-white solid | ~4.7 (s, 2H, -CH2Cl) |
| N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide | C9H10ClNO2 | 199.63 | Solid | ~4.2 (s, 2H, -CH2Cl), Broad OH and NH signals |
| 2-(Hydroxymethyl)-6-methyl-1,3-benzoxazole | C9H9NO2 | 163.17 | Solid | ~4.8 (s, 2H, -CH2OH), Broad OH signal |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound from common side products.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates (silica gel coated) and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica gel-adsorbed sample onto the top of the packed column.
-
Elution:
-
Begin elution with 100% hexane to elute non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
The desired product, being moderately polar, will elute as the polarity of the solvent system increases. The less polar uncyclized intermediate will typically elute before the more polar hydrolysis product.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Workflow Diagram:
Caption: Workflow for purification via column chromatography.
We trust this technical guide will be a valuable resource in your synthetic endeavors. Should you encounter issues not addressed here, please do not hesitate to reach out to our technical support team.
2-(Chloromethyl)-6-methyl-1,3-benzoxazole avoiding polymerization during synthesis
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. Our focus is to provide in-depth, field-tested insights into the primary challenge associated with its synthesis: the prevention of unwanted polymerization. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and its inherent challenges.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and efficient route involves a two-step, one-pot synthesis starting from 2-amino-5-methylphenol. The process consists of:
-
N-Acylation: Reaction of 2-amino-5-methylphenol with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.
-
Cyclodehydration: In-situ intramolecular cyclization of the chloroacetamide intermediate to yield the final this compound product.
This method is favored for its high atom economy and generally good yields when side reactions are properly controlled.
Q2: Why is polymerization such a persistent issue during this synthesis and subsequent handling?
Polymerization is the primary competing reaction due to the inherent reactivity of the product molecule. The issue stems from two key structural features:
-
The Electrophilic Center: The chloromethyl group (-CH₂Cl) at the 2-position is a potent alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.
-
The Nucleophilic Center: The benzoxazole ring system, specifically the nitrogen atom, is nucleophilic.
Consequently, one molecule of the product can act as a nucleophile and attack the electrophilic chloromethyl group of another molecule. This intermolecular Sɴ2 reaction leads to the formation of dimers, oligomers, and ultimately, insoluble polymers, which often appear as a persistent, unwanted precipitate or tar.
Q3: What are the common indicators of polymerization in my reaction flask?
Be vigilant for the following signs, which suggest that polymerization is occurring:
-
Visual Changes: The reaction mixture becomes cloudy, thick, or viscous. You may observe the formation of an off-white, yellowish, or brownish precipitate that is largely insoluble in the reaction solvent.
-
TLC Analysis: Thin-layer chromatography will show a significant amount of baseline material (immobile spots) and potentially a series of spots with very low Rf values, corresponding to oligomers. The spot for the desired product may be faint or absent.
-
Poor Yield: After work-up, the isolated yield of the desired product is significantly lower than expected, with a large amount of intractable solid material being filtered off.
-
Product Instability: The purified product, which may initially be a clear oil or crystalline solid, turns into a solid or gum upon standing, even at room temperature.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This guide is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.
Problem 1: Reaction mixture turns into a thick, unmanageable slurry or tar immediately after adding chloroacetyl chloride.
-
Likely Cause A: Uncontrolled Exotherm. The N-acylation of an amine with an acid chloride is a highly exothermic reaction. A rapid increase in temperature drastically accelerates side reactions, including polymerization of the newly formed product.
-
Solution A: Rigorous Temperature Control.
-
Action: Begin the reaction in an ice/water bath, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Rationale: Low temperatures slow the rate of all reactions, but disproportionately affect the higher-activation-energy side reactions like polymerization, allowing the desired acylation to proceed cleanly.
-
-
Likely Cause B: Rapid Reagent Addition. Adding the chloroacetyl chloride too quickly creates localized "hot spots" and a high concentration of the acylating agent, promoting side reactions and polymerization.
-
Solution B: Slow, Controlled Addition.
-
Action: Add the chloroacetyl chloride dropwise via a syringe pump or an addition funnel over a period of 30-60 minutes. Ensure vigorous stirring to dissipate heat and concentration gradients.
-
Rationale: Slow addition maintains a low, steady concentration of the electrophile and allows the cooling bath to effectively manage the reaction exotherm.
-
Problem 2: Low yield of the final product, with significant isolation of an unknown, insoluble white/yellow solid.
-
Likely Cause A: Inappropriate Solvent Choice. Solvents that do not adequately dissolve the starting materials or intermediates can lead to heterogeneous reaction conditions and promote precipitation of byproducts.
-
Solution A: Select an Appropriate Aprotic Solvent.
-
Action: Use a dry, aprotic solvent such as dichloromethane (DCM), toluene, or xylene. Toluene and xylene are particularly effective for the cyclization step, which often requires heat.
-
Rationale: Aprotic solvents prevent side reactions involving the solvent itself. Good solubility ensures the reaction proceeds in the solution phase, minimizing the precipitation of reactive intermediates that can catalyze polymerization.
-
-
Likely Cause B: Premature Polymerization During Thermal Cyclization. The cyclization step often requires heating, which can also initiate polymerization of the product.
-
Solution B: Optimize Cyclization Conditions.
-
Action: Instead of relying solely on high heat, consider using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) at a more moderate temperature (e.g., 80-100 °C). Alternatively, if using thermal cyclization in a solvent like xylene, heat to reflux for the minimum time necessary as monitored by TLC.[1]
-
Rationale: Chemical dehydrating agents promote the desired intramolecular cyclization at lower temperatures than purely thermal methods, thereby creating a wider temperature window to avoid polymerization.
-
Problem 3: The purified product polymerizes during storage.
-
Likely Cause: Trace Impurities and/or Improper Storage. Residual acid (HCl from the reaction) or metal impurities can catalyze polymerization over time. Exposure to heat, light, and air can also initiate degradation.
-
Solution: Meticulous Purification and Storage.
-
Action 1 (Purification): After the aqueous work-up, ensure the organic layer is washed with a saturated sodium bicarbonate solution to neutralize any residual acid before drying and solvent evaporation. Purify via flash column chromatography on silica gel promptly after the initial work-up.
-
Action 2 (Storage): Store the final, pure product under an inert atmosphere (nitrogen or argon) at low temperatures (≤ 4 °C) and protected from light.
-
Action 3 (Stabilization - Advanced): For long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., 100-200 ppm). Note: The compatibility and effect of any stabilizer must be validated for your specific downstream application.
-
Rationale: Removing catalytic impurities is essential for long-term stability. Low temperatures and an inert atmosphere drastically reduce the kinetic rate of degradation and polymerization pathways.
-
Part 3: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above to minimize polymerization and maximize yield.
Step-by-Step Synthesis of this compound
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-amino-5-methylphenol (1.0 eq).
-
Add dry toluene (approx. 10 mL per gram of aminophenol).
-
Cool the resulting suspension to 0-5 °C using an ice/water bath.
-
-
N-Acylation:
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in dry toluene (2-3 mL per gram of acid chloride).
-
Add the chloroacetyl chloride solution dropwise to the stirred aminophenol suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.
-
-
Cyclodehydration:
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Collect the water of reaction in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours when no more water is collected.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature no higher than 40 °C.
-
-
Purification:
-
Purify the crude residue immediately by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a pale yellow oil or low-melting solid.
-
Part 4: Data & Visualization
Table 1: Key Reaction Parameters & Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Starting Material Purity | >98% | Impurities in 2-amino-5-methylphenol can cause significant side reactions. |
| Solvent | Toluene or Xylene (Anhydrous) | Aprotic, allows for azeotropic removal of water during cyclization. |
| Acylation Temperature | 0 - 5 °C | Minimizes exotherm and prevents formation of byproducts and polymers. |
| Cyclization Temperature | 110 - 140 °C (Reflux) | Sufficient energy for cyclodehydration; higher temps risk polymerization. |
| Chloroacetyl Chloride | 1.05 - 1.10 equivalents | A slight excess ensures complete consumption of the starting aminophenol. |
| Expected Yield | 75 - 88% | Yields are highly dependent on strict adherence to the protocol.[1] |
Diagrams and Workflows
// Nodes for different stages when [label="When?", shape=ellipse, fillcolor="#F1F3F4"]; during_rxn [label="During\nReaction", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; during_workup [label="During\nWork-up", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; during_storage [label="During\nStorage", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for solutions sol_temp [label="Check Temp\n(0-5 °C)", shape=note, fillcolor="#F1F3F4"]; sol_addition [label="Slow Reagent\nAddition", shape=note, fillcolor="#F1F3F4"]; sol_heat [label="Minimize Heat\nExposure", shape=note, fillcolor="#F1F3F4"]; sol_neutralize [label="Neutralize Acid\n(NaHCO₃ Wash)", shape=note, fillcolor="#F1F3F4"]; sol_store [label="Store Cold &\nInert Atmosphere", shape=note, fillcolor="#F1F3F4"];
start -> when; when -> during_rxn [label="Acylation"]; when -> during_workup [label="Purification"]; when -> during_storage [label="Post-Purification"];
during_rxn -> sol_temp; during_rxn -> sol_addition; during_workup -> sol_heat; during_workup -> sol_neutralize; during_storage -> sol_store; } enddot Caption: Decision tree for troubleshooting polymerization issues.
References
2-(Chloromethyl)-6-methyl-1,3-benzoxazole stability and storage conditions
Technical Support Center: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Guide for Stability, Storage, and Experimental Troubleshooting
Welcome to the technical support resource for this compound (CAS No. 143708-33-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this reagent in your experiments. As a reactive intermediate, proper handling and storage are critical to maintaining its integrity and achieving reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties
This section addresses the most common initial inquiries regarding the compound's fundamental characteristics.
Q1: What is this compound and what is its primary reactivity?
A1: this compound is a heterocyclic organic compound.[1] Its structure features a stable benzoxazole ring system, which provides thermal stability.[2] The key reactive site is the chloromethyl group (-CH₂Cl) at the 2-position. This group makes the compound an effective alkylating agent, capable of reacting with nucleophiles to introduce the 6-methyl-1,3-benzoxazole moiety into other molecules.[2] This reactivity is crucial for its application in medicinal chemistry and materials science but also dictates its handling and storage requirements.[2]
Q2: What are the key physicochemical properties of this compound?
A2: While extensive data for this specific molecule is limited, we can summarize its core identifiers and infer properties from closely related benzoxazole analogs.
| Property | Data | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 143708-33-2 | [1] |
| Chemical Formula | C₉H₈ClNO | [1] |
| Molecular Weight | 181.62 g/mol | Calculated |
| Appearance | Likely a solid, as related compounds are solids. | [3] |
| Thermal Stability | The benzoxazole ring imparts high thermal stability, with decomposition for similar structures expected above 200°C.[2] | [2] |
| Lipophilicity | A related compound, 6-Chloro-2-(chloromethyl)-1,3-benzoxazole, has a calculated LogP of 3.22, indicating moderate to high lipophilicity. | [2] |
Section 2: Troubleshooting Guide - Stability and Degradation
This section is designed to help you diagnose and prevent issues related to compound degradation. The primary cause of lost reactivity or the appearance of impurities is often improper storage or handling.
Q3: My reaction yield is lower than expected. Could my this compound have degraded?
A3: Yes, this is a strong possibility. The compound's reactivity, particularly the chloromethyl group, makes it susceptible to degradation under common laboratory conditions. The most frequent degradation pathway is hydrolysis.
Causality: The carbon-chlorine bond in the chloromethyl group is electrophilic. Nucleophiles, especially water (moisture) and bases, can attack this carbon, displacing the chloride ion. This converts the reactive chloromethyl group into a less reactive hydroxymethyl group, rendering the reagent ineffective for many subsequent alkylation reactions.
Q4: What are the primary factors that cause this compound to degrade?
A4: The main environmental factors to control are:
-
Moisture/Humidity: Exposure to atmospheric humidity or wet solvents is the most common cause of hydrolysis.[2][4]
-
Basic Conditions: The presence of bases (e.g., amines, hydroxides) will catalyze the degradation process.[2][5] This is why it is listed as incompatible with bases and amines.[5]
-
Elevated Temperatures: While thermally stable at high temperatures, prolonged storage at ambient or elevated lab temperatures can accelerate the rate of degradation, especially if moisture is present.[2]
-
Light: Some related benzoxazole derivatives are sensitive to light, which can promote degradation.[6] It is best practice to assume light sensitivity.
Below is a diagram illustrating the primary degradation pathway via hydrolysis.
Caption: Potential degradation of the active compound.
Section 3: Recommended Storage and Handling Protocols
To preserve the compound's integrity, strict adherence to the following storage and handling procedures is mandatory.
Q5: What are the correct short-term and long-term storage conditions?
A5: Proper storage is the most critical factor in maintaining the compound's quality. The recommendations below are synthesized from safety data sheets of closely related, reactive chloromethyl- and benzoxazole-containing compounds.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions.[7][8] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[8] |
| Container | Keep container tightly closed in a dry place. | The primary defense against moisture ingress.[4][5] |
| Light | Protect from light. | Store in an amber vial or in a dark location to prevent photochemical degradation.[6] |
| Location | Store in a well-ventilated area. | General safety practice for chemical storage.[4][5] |
Q6: What personal protective equipment (PPE) and handling procedures are required?
A6: Due to its classification as an irritant and potential alkylating agent, safe handling is paramount.[5][6]
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Eye Protection: Wear safety glasses or goggles.[5][8] Related compounds are known to cause serious eye irritation.[5][8]
-
Skin Protection: Wear nitrile gloves and a lab coat. Avoid all personal contact.[4][8] If skin contact occurs, wash immediately and thoroughly with soap and water.[5] This compound is expected to be a skin irritant.[5]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4]
Section 4: Quality Control and Purity Assessment
If you suspect your sample has degraded, a quick purity check can save significant time and resources.
Q7: How can I quickly assess the purity of my this compound?
A7: Thin-Layer Chromatography (TLC) is an effective and rapid method to check for the presence of the hydrolyzed, more polar degradation product. The active compound is moderately lipophilic, while the hydrolyzed product (containing an -OH group) will be significantly more polar.
Protocol: TLC Purity Assessment
Objective: To visually determine if the primary, less polar active reagent has been converted to a more polar degradation product.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate (this is a starting point; ratio may need optimization).[2]
-
Sample of your this compound dissolved in dichloromethane (DCM) or ethyl acetate.
-
UV lamp (254 nm).
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in ~0.5 mL of DCM.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the TLC plate's baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
Pure Sample: A single, dominant spot with a high Rf (retention factor) value.
-
Degraded Sample: Two distinct spots. The original, high-Rf spot will be present (perhaps with diminished intensity), and a new, more polar spot with a much lower Rf value will be visible closer to the baseline. This lower spot corresponds to the hydroxymethyl degradation product.
-
The workflow for this assessment is visualized below.
Caption: Workflow for assessing compound purity via TLC.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.ca [fishersci.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemscene.com [chemscene.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific benzoxazole synthesis. The following question-and-answer format provides direct, actionable advice to resolve experimental hurdles and optimize your reaction outcomes.
Section 1: Critical Reaction Parameters & Initial Checks
Before delving into specific reaction failures, it's crucial to ensure the fundamental parameters of your experiment are correctly established.
Q1: My synthesis of this compound is resulting in a very low yield. What are the first things I should check?
A1: Low yield is a frequent issue that can often be traced back to foundational experimental conditions. A systematic initial check is the most efficient way to troubleshoot.
-
Purity of Starting Materials: The purity of your reactants, primarily 2-amino-5-methylphenol and chloroacetyl chloride, is paramount. Impurities can act as catalysts for side reactions or inhibitors of the main reaction.[1][2]
-
Reaction Atmosphere: 2-aminophenols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and a reduction in yield.[2]
-
Recommended Action: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to minimize oxidative side reactions.[2]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of unwanted byproducts.
Section 2: Troubleshooting Common Reaction Failures
This section addresses specific problems you might observe during the course of the reaction and subsequent analysis.
Q2: My reaction appears to have stalled; TLC analysis shows significant amounts of unreacted 2-amino-5-methylphenol even after the recommended reaction time. What should I do?
A2: A stalled reaction indicates that the conditions are not sufficient to overcome the activation energy of the reaction or that a component has become deactivated.
-
Insufficient Temperature: The cyclization step to form the benzoxazole ring is often the rate-limiting step and can be temperature-dependent.[2][5]
-
Recommended Action: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the progress by TLC. Some benzoxazole syntheses require elevated temperatures, potentially up to 130°C, to achieve a good conversion rate.[5]
-
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction kinetics and reactant solubility.[6]
-
Catalyst Deactivation (if applicable): If you are employing a catalyst, it may have lost its activity due to impurities or degradation.[1][2]
-
Recommended Action: If using a catalyst, ensure it is fresh and handled under the appropriate conditions. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[2]
-
Q3: I'm observing the formation of multiple unexpected spots on my TLC plate, leading to a complex product mixture and difficult purification. What are the likely side reactions and how can I minimize them?
A3: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The initial acylation of 2-amino-5-methylphenol with chloroacetyl chloride forms an intermediate N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. Incomplete cyclization of this intermediate is a common issue.[2]
-
Recommended Action: To promote cyclization, increasing the reaction temperature or extending the reaction time can be effective.[2] The choice of a suitable dehydrating agent or catalyst can also facilitate this step.
-
-
Dimerization or Polymerization: Under harsh conditions, such as high temperatures or extreme pH, 2-aminophenols can self-condense or polymerize.[2]
-
Recommended Action: Carefully control the reaction temperature and avoid highly acidic or basic conditions unless the protocol specifically requires them.
-
-
Over-acylation: While less common for the amino group, the hydroxyl group of the aminophenol could potentially be acylated, leading to di-acylated byproducts.
-
Recommended Action: Precise control over the stoichiometry of chloroacetyl chloride is crucial. Dropwise addition of the acylating agent at a controlled temperature can help minimize this side reaction.
-
The following diagram illustrates a simplified troubleshooting workflow for common issues:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 4. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole. It is structured as a dynamic resource, moving from high-level frequently asked questions to granular, hands-on troubleshooting and a validated experimental protocol. Our focus is on elucidating the causal relationships in the synthesis, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, focusing on mechanism, starting materials, and the role of catalysts.
Q1: What is the primary synthetic route and mechanism for preparing this compound?
The most direct and widely adopted method is the condensation reaction between 2-amino-5-methylphenol (also known as 6-amino-m-cresol) and a suitable chloroacetylating agent, typically chloroacetyl chloride.[1] The reaction proceeds via a two-step mechanism:
-
N-Acylation: The amino group of 2-amino-5-methylphenol performs a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride, forming the intermediate, N-(2-chloroacetyl)-2-amino-5-methylphenol.
-
Intramolecular Cyclization & Dehydration: The hydroxyl group of the intermediate then attacks the same carbonyl carbon. This is followed by the elimination of a water molecule to form the benzoxazole ring. This cyclization step is often the rate-limiting part of the synthesis and may require thermal promotion or catalysis.
Caption: General reaction mechanism for benzoxazole formation.
Q2: How critical are the purity of starting materials and reaction atmosphere?
They are exceptionally critical for achieving high yield and purity.[2][3]
-
Purity of 2-Amino-5-methylphenol: This starting material is susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric side products, complicating purification and lowering yields.[3] It is imperative to use high-purity reagents. If the purity is questionable, consider recrystallization or verifying its melting point against literature values.[2]
-
Inert Atmosphere: To prevent oxidation-related side reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[2][3] This is especially important if the reaction requires elevated temperatures for extended periods.
Q3: What is the role of a catalyst in this synthesis? Is one always necessary?
While the reaction can proceed thermally, a catalyst is often employed to improve the rate and efficiency of the intramolecular cyclization step. The choice of catalyst is critical and depends on the specific reaction conditions.[4]
-
Acid Catalysts: Brønsted or Lewis acids can protonate the carbonyl oxygen of the amide intermediate, making the carbon more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group.[4] Agents like polyphosphoric acid (PPA) not only act as an acid catalyst but also as a powerful dehydrating medium.[1]
-
Dehydrating Agents: Reagents like triflic anhydride (Tf₂O) can activate the amide group, facilitating cyclization under milder conditions.[5][6]
-
Bases: In the initial acylation step with chloroacetyl chloride, a base like triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.[1]
A catalyst isn't always mandatory if the reaction is driven to completion by refluxing for a sufficient duration, but its use can often shorten reaction times and improve yields.[7]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low. What are the primary factors to investigate? A: Low yields can stem from several issues. A systematic check is crucial:
-
Reagent Purity: As mentioned in the FAQ, verify the purity of your 2-amino-5-methylphenol.[3] Impurities can halt the reaction or promote side reactions.
-
Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of the acylating agent can sometimes be beneficial, but a large excess may lead to side products.
-
Reaction Temperature: The cyclization step is often temperature-dependent. If the reaction stalls, the temperature may be too low to overcome the activation energy.[3] Consider increasing the temperature or refluxing for a longer period.
-
Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Water can react with chloroacetyl chloride and interfere with the reaction.
Q: The reaction mixture is turning dark brown or black, resulting in a tarry crude product. What is happening and how can I prevent it? A: This strongly suggests degradation or polymerization of the 2-aminophenol starting material or intermediates.[3]
-
Cause: This is typically caused by excessive heat, prolonged reaction times at high temperatures, or exposure to oxygen. Highly acidic or basic conditions can also contribute.[3]
-
Solution:
-
Conduct the reaction under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
Optimize the reaction temperature and time. Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
-
Ensure controlled addition of reagents to manage any exotherms.
-
Q: My TLC analysis shows the formation of an intermediate, but it is not converting to the final product. How can I drive the cyclization to completion? A: This is a common bottleneck where the N-acylated intermediate is stable and fails to cyclize efficiently.
-
Thermal Push: The simplest approach is to increase the reaction temperature and/or extend the reaction time.[3]
-
Catalytic Addition: If heat alone is insufficient, the addition of an acid catalyst or dehydrating agent is the logical next step.
-
Polyphosphoric Acid (PPA): Can be used to promote cyclization, though workup can be challenging.
-
Triflic Anhydride (Tf₂O): A highly effective activating agent for amides that can promote cyclization under milder conditions than PPA.[5][6]
-
Other Acid Catalysts: Simple Brønsted acids may also be effective.[7][8]
-
Q: Purification of the final product by column chromatography is resulting in significant product loss. Are there alternative strategies? A: Product loss during purification is a frequent problem.[2]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization is often more efficient for large-scale purification than chromatography.[9] A common solvent system would be ethanol or an ethyl acetate/hexane mixture.
-
Chromatography Optimization: If chromatography is necessary, ensure the correct solvent system is used for optimal separation. A gradient elution might be required. Pre-adsorbing the crude material onto silica gel can sometimes improve resolution and reduce tailing.
-
Workup Efficiency: Ensure the workup procedure effectively removes major impurities before the final purification step. For instance, an aqueous wash can remove water-soluble catalysts and salts, lessening the burden on chromatography.
Section 3: Recommended High-Yield Synthesis Protocol
This protocol is adapted from a literature procedure reporting a high yield (88%) and provides a reliable method for the synthesis.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology
Materials:
-
2-Amino-5-methylphenol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-methylphenol (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A precipitate may form.
-
After the addition is complete, add triethylamine (1.5 eq) dropwise. The mixture may become more homogeneous.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, equip the flask with a condenser and heat the mixture to reflux (approx. 40 °C for DCM) for 3 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Section 4: Catalyst and Condition Comparison for Cyclization
The critical cyclization step can be promoted by various methods. The table below compares common approaches.
| Method / Promoter | Principle of Action | Advantages | Disadvantages & Considerations | Typical Conditions |
| Thermal (Reflux) | Provides activation energy for uncatalyzed intramolecular cyclization. | Simple setup; avoids catalyst cost and removal. | Can be slow; may require high temperatures, risking degradation.[3] | Reflux in a suitable solvent (e.g., Toluene, Xylene) for several hours. |
| Polyphosphoric Acid (PPA) | Acts as both a Brønsted acid catalyst and a powerful dehydrating agent.[1] | Highly effective for promoting cyclization; relatively inexpensive. | Viscous medium; workup can be difficult (requires quenching in ice water); strongly corrosive. | Heating the intermediate in PPA at 100-150 °C. |
| Triflic Anhydride (Tf₂O) | Electrophilic activation of the amide carbonyl, forming a highly reactive intermediate that rapidly cyclizes.[5][6] | Very powerful; allows for lower reaction temperatures and shorter times.[6] | Expensive reagent; moisture-sensitive; requires a non-nucleophilic base. | Reaction with Tf₂O and a base like 2-fluoropyridine in DCM at 0 °C to RT.[6] |
| Other Acid Catalysts | General acid catalysis (e.g., H₂SO₄, p-TsOH, Fluorophosphoric acid[7][8]) | Readily available and inexpensive. | May require higher temperatures; can cause charring or other side reactions if not controlled. | Catalytic amount added to the reaction mixture, often with heating. |
References
- 1. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
2-(Chloromethyl)-6-methyl-1,3-benzoxazole dealing with moisture sensitivity
Technical Support Center: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Welcome to the dedicated support center for this compound (CAS 143708-33-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The primary challenge encountered with this reagent is its sensitivity to moisture, which can compromise experimental integrity, reduce yields, and generate unwanted byproducts. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Navigating Moisture-Related Issues
This section addresses specific problems that may arise during the handling and use of this compound, with a direct focus on moisture as the root cause.
Q1: My reaction yield is consistently low, and I'm observing an unexpected polar impurity. Could moisture be the cause?
A1: Absolutely. This is the most common symptom of moisture contamination. The chloromethyl group at the 2-position of the benzoxazole ring is an active electrophilic site. It is highly susceptible to nucleophilic attack by water, leading to an SN2 hydrolysis reaction. This reaction consumes your starting material and generates 2-(hydroxymethyl)-6-methyl-1,3-benzoxazole as a byproduct.
Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbon of the chloromethyl group. This leads to the displacement of the chloride ion and the formation of the corresponding alcohol. This side reaction not only reduces the available amount of your starting material but can also alter the pH of the reaction mixture due to the formation of hydrochloric acid (HCl), potentially catalyzing other unwanted side reactions.
A simplified diagram illustrating the hydrolysis of this compound.
Q2: How can I definitively confirm if my starting material has been compromised by moisture?
A2: Analytical confirmation is crucial. Visual inspection alone (e.g., clumping of the solid) is not sufficient. The most reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC).
-
¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. The key is to compare the integration of the chloromethyl peak with the potential new peak from the hydroxymethyl byproduct.
| Group | Compound | Expected ¹H NMR Chemical Shift (δ, ppm) | Notes |
| -CH₂Cl | This compound | ~4.8 - 5.0 | Sharp singlet. Its integration value will decrease with degradation. |
| -CH₂OH | 2-(Hydroxymethyl)-6-methyl-1,3-benzoxazole | ~4.6 - 4.8 | Appears as a new singlet. A broad singlet for the -OH proton may also be visible. |
| -CH₃ | Both Compounds | ~2.4 - 2.5 | Serves as a stable internal reference point for comparing integrations. |
-
Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment. The hydrolysis product, 2-(hydroxymethyl)-6-methyl-1,3-benzoxazole, is significantly more polar than the starting material due to the hydroxyl group. Spot a sample of your reagent on a silica gel plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The hydrolysis product will appear as a separate spot with a lower Rf value (it will not travel as far up the plate).
Q3: What are the rigorously validated best practices for storing and handling this reagent to guarantee its integrity?
A3: Preventing moisture exposure from the outset is the most effective strategy. This requires a combination of proper storage and meticulous handling techniques.[1][2][3]
Storage Protocol:
-
Primary Container: If the reagent is supplied in a bottle with a Sure/Seal™ cap, do not remove it.[1] This system is designed for withdrawing material via syringe through a resealable septum.
-
Secondary Environment: Always store the bottle inside a desiccator containing an active drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).[2][4] The desiccator should be properly sealed and under vacuum or purged with an inert gas.
-
Inert Atmosphere: For long-term storage, placing the entire sealed container in a larger vessel that is backfilled with an inert gas like nitrogen or argon provides an additional layer of protection.
-
Temperature: Store in a cool, dry location.[2] Avoid areas with high humidity or temperature fluctuations, such as under a sink.
Handling Protocol (Air-Free Technique): All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon immediately before use.[1]
Workflow for handling moisture-sensitive reagents.
Q4: My synthesis requires an aqueous workup. How can I minimize hydrolysis of my product if it also contains the 2-(chloromethyl)benzoxazole moiety?
A4: This is a common challenge. The key is to minimize the contact time with the aqueous phase and reduce the reaction rate of hydrolysis.
-
Lower the Temperature: Perform the entire aqueous workup in an ice-water bath (0-5°C). Lower temperatures significantly decrease the rate of hydrolysis.
-
Use Brine: Wash the organic layer with a saturated sodium chloride (brine) solution instead of pure water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, facilitating a cleaner separation.
-
Rapid Extraction: Do not let the layers sit in the separatory funnel. Perform the washes and extractions swiftly.
-
Immediate Drying: After separating the organic layer, immediately dry it over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent promptly and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
-
What solvents are recommended for reactions with this compound?
-
The compound is soluble in a range of common organic solvents.[5] However, it is critical that these solvents are anhydrous. Recommended solvents include dichloromethane (DCM), chloroform, toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
-
-
Is the hydrolysis byproduct, 2-(hydroxymethyl)-6-methyl-1,3-benzoxazole, reactive?
-
Yes. The resulting primary alcohol is a nucleophile and can participate in subsequent reactions. For example, it could react with acyl chlorides, isocyanates, or other electrophiles you may have in your reaction mixture, leading to a more complex and difficult-to-purify product profile.
-
-
How should I properly quench a reaction containing this reagent and dispose of the waste?
-
If quenching is necessary, it should be done carefully at low temperatures by slowly adding a proton-donating solvent like isopropanol or methanol to react with any remaining electrophilic species. All waste containing this reagent should be considered hazardous.[2] Segregate it into a dedicated chlorinated organic waste container and follow all local and institutional guidelines for hazardous waste disposal. Do not pour it down the drain.[2]
-
References
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole and Minimization of Chlorinated Impurities
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize chlorinated impurities in your reaction, ensuring a high-purity final product.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The presence of chlorinated impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will walk you through the common challenges and their solutions.
The primary synthetic route involves the reaction of 2-amino-5-methylphenol with chloroacetyl chloride. While seemingly straightforward, this reaction can be prone to the formation of several chlorinated impurities. Understanding the reaction mechanism is key to controlling these side reactions.
Reaction Pathway and Impurity Formation
Caption: Synthesis pathway of this compound and common impurity formation routes.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments, providing expert insights and actionable solutions.
Q1: My final product shows significant levels of dichlorinated benzoxazole impurities. What is the likely cause and how can I prevent this?
A1: The presence of dichlorinated benzoxazoles typically points to an excess of the chlorinating agent or reaction conditions that favor further chlorination of the desired product.[1] Here’s a breakdown of the causes and solutions:
-
Causality: Chloroacetyl chloride is a potent acylating and chlorinating agent. When used in excess or at elevated temperatures, it can lead to electrophilic aromatic substitution on the benzoxazole ring, resulting in dichlorination.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of chloroacetyl chloride. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete reaction of the starting material without promoting side reactions.
-
Temperature Management: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of chloroacetyl chloride.[1] This helps to control the reaction rate and minimize over-chlorination.
-
Reaction Monitoring: Utilize in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed.
-
Q2: I'm observing unreacted 2-amino-5-methylphenol in my crude product. How can I drive the reaction to completion without generating more impurities?
A2: Incomplete conversion of the starting material can be due to several factors, including insufficient activation of the reactants or suboptimal reaction conditions.
-
Causality: The nucleophilicity of the amino group in 2-amino-5-methylphenol might be reduced, or the chloroacetyl chloride may have degraded before reacting.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and dryness of your starting materials and solvents. Moisture can hydrolyze chloroacetyl chloride, reducing its effectiveness.
-
Base Addition: The use of a non-nucleophilic base, such as triethylamine or pyridine, can help to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred as they do not react with the acid chloride.
-
Q3: My purification process is difficult due to the presence of closely related chlorinated impurities. What analytical and purification techniques are most effective?
A3: Separating structurally similar chlorinated impurities requires high-resolution analytical and purification techniques.
-
Analytical Techniques:
-
HPLC/UPLC: High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are powerful for quantifying impurities.[2] Method development should focus on optimizing the mobile phase and column chemistry for maximum resolution.
-
Mass Spectrometry (MS): Coupling LC with MS (LC-MS) can help in the identification and structural elucidation of unknown impurities.[3]
-
Gas Chromatography (GC): GC can be effective for analyzing volatile impurities.[2]
-
Ion Chromatography (IC): This technique is useful for detecting and quantifying inorganic ionic impurities, such as chloride ions, that may be present from the manufacturing process.[4]
-
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A carefully selected solvent gradient is crucial for separating closely eluting compounds.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.
-
III. FAQs: Minimizing Chlorinated Impurities
Q: What is the ideal solvent for this reaction? A: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are recommended. They are inert to the reactants and facilitate a clean reaction.
Q: How critical is temperature control? A: Extremely critical. The initial acylation should be performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent side reactions. The subsequent cyclization step may require gentle heating, but this should be carefully optimized.
Q: Are there alternative, "greener" synthetic methods? A: Yes, research into greener synthesis methodologies is ongoing. Some approaches utilize milder catalysts and more environmentally friendly solvents.[5][6] For instance, one-pot syntheses and the use of deep eutectic solvents are being explored to minimize waste and hazardous byproducts.[5]
Q: What are the ICH guidelines for impurity profiling? A: The International Council for Harmonisation (ICH) provides guidelines (e.g., Q3A/B) that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3] It is crucial to be aware of these limits during drug development.
IV. Optimized Experimental Protocol
This protocol is designed to provide a robust starting point for the synthesis of this compound with minimized chlorinated impurities.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylphenol | 123.15 | 10.0 g | 0.0812 |
| Chloroacetyl Chloride | 112.94 | 9.6 g (6.9 mL) | 0.0853 |
| Triethylamine | 101.19 | 8.6 g (11.8 mL) | 0.0853 |
| Dichloromethane (DCM) | - | 200 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (10.0 g, 0.0812 mol) and triethylamine (8.6 g, 0.0853 mol) in anhydrous DCM (150 mL).
-
Addition of Chloroacetyl Chloride: Cool the solution to 0-5 °C using an ice bath. Add a solution of chloroacetyl chloride (9.6 g, 0.0853 mol) in anhydrous DCM (50 mL) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, quench the reaction by adding water (100 mL). Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Troubleshooting Workflow
References
- 1. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. biomedres.us [biomedres.us]
- 4. conquerscientific.com [conquerscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Monitoring the Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis and reaction monitoring of 2-(chloromethyl)-6-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to monitoring this specific reaction using Thin Layer Chromatography (TLC) and Gas Chromatography (GC), providing in-depth, experience-based solutions.
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds.[1][2] Accurate reaction monitoring is paramount to ensure optimal yield, purity, and safety. This guide provides troubleshooting protocols and frequently asked questions to navigate the nuances of this process.
Troubleshooting Guide: TLC & GC Reaction Monitoring
This section addresses specific issues you may encounter during your experiments, offering causal explanations and actionable solutions.
I. Thin Layer Chromatography (TLC) Troubleshooting
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring reaction progress.[3] However, several issues can arise.
Scenario 1: Streaking or Elongated Spots on the TLC Plate
-
Question: My spots are streaking, making it difficult to distinguish between the starting material, intermediate, and product. What's causing this and how can I fix it?
-
Expert Analysis & Solution: Streaking is often a sign of sample overloading or secondary interactions with the stationary phase.[3][4][5] The benzoxazole ring system and the chlorinated side chain can interact strongly with the silica gel.
-
Reduce Sample Concentration: The most common cause is applying too much sample to the plate.[4][5] Dilute your reaction aliquot significantly in a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting.
-
Modify the Mobile Phase: For acidic or basic compounds, adding a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) or base (e.g., 0.1–2.0% triethylamine) to your eluent can improve spot shape by neutralizing ionic interactions.[4]
-
Consider Reversed-Phase TLC: If streaking persists with polar compounds, using a C18-modified silica plate (reversed-phase) may provide better separation.[4]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause significant streaking. After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[6]
-
Scenario 2: Poor Separation (Spots are too close together or at the baseline/solvent front)
-
Question: My starting material and product have very similar Rf values, or all my spots are clustered at the bottom or top of the plate. How can I improve the separation?
-
Expert Analysis & Solution: This is a classic mobile phase polarity issue. The goal is to find a solvent system that provides a differential affinity for your compounds, resulting in distinct migration.
-
Adjust Eluent Polarity:
-
Spots near baseline (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[4]
-
Spots near solvent front (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent.[4]
-
-
Systematic Solvent Screening: Experiment with different solvent systems. A good starting point for benzoxazoles is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Use of a Co-spot: To confirm if a spot is your starting material or product, a "co-spot" is invaluable. On the same lane, spot your starting material, then spot the reaction mixture directly on top of it. If the reaction is incomplete, you will see two distinct spots. If the spot is a single, potentially elongated spot, it suggests the presence of both.[6]
-
Scenario 3: No Visible Spots on the TLC Plate
-
Question: I've run my TLC, but I don't see any spots under the UV lamp. What could be wrong?
-
Expert Analysis & Solution: This can be alarming, but it's often due to a few simple issues.
-
Insufficient Concentration: The sample may be too dilute.[4][5] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[4][5]
-
Compound is Not UV-Active: While benzoxazoles are typically UV-active, if your starting materials or intermediates are not, they won't be visible. Use a visualization stain like potassium permanganate or p-anisaldehyde, which can react with a broader range of organic compounds.[7]
-
Sample Volatility: The compound may have evaporated from the plate, which can be an issue with smaller, less polar molecules.[4]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If it's too high, your sample will dissolve into the solvent pool instead of migrating up the plate.[5]
-
II. Gas Chromatography (GC) Troubleshooting
GC offers quantitative insights into reaction conversion and purity. However, its complexity can lead to various challenges.
Scenario 1: Peak Tailing or Fronting
-
Question: My product peak is showing significant tailing, affecting integration and quantification. What's the cause?
-
Expert Analysis & Solution: Peak tailing in GC often points to active sites in the system or column overload.[8] The nitrogen on the benzoxazole ring can interact with active silanol groups in the injector liner or on the column.
-
Check the Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner.
-
Column Conditioning: The column may need conditioning. Bake it out at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) to remove contaminants.[8][9]
-
Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion.[8] Dilute your sample and reinject.
-
Derivatization: For particularly active compounds, derivatization can improve peak shape. However, for routine monitoring of this reaction, optimizing injection parameters is usually sufficient.[10]
-
Scenario 2: Ghost Peaks or Carryover
-
Question: I'm seeing peaks in my chromatogram that aren't from my current injection, or a small peak from the previous run is appearing. How do I eliminate this?
-
Expert Analysis & Solution: This is known as carryover or ghost peaking and results from remnants of a previous injection in the system.
-
Injector Contamination: The injector is a common source of carryover. Clean the injector port and replace the septum and liner.[11]
-
Column Contamination: High-boiling point impurities can accumulate at the head of the column. Cut off the first few inches of the column (if it's a capillary column) and re-install it.[11]
-
Syringe Contamination: Ensure your autosampler or manual syringe is thoroughly rinsed with a strong solvent between injections.
-
Scenario 3: Poor Resolution or Overlapping Peaks
-
Question: The peaks for my starting material and product are not well-separated. How can I improve the resolution?
-
Expert Analysis & Solution: Poor resolution means the chromatographic conditions are not optimized for your specific analytes.
-
Optimize Temperature Program:
-
Lower the initial oven temperature: This can improve the separation of more volatile compounds.
-
Decrease the ramp rate: A slower temperature ramp gives the compounds more time to interact with the stationary phase, often leading to better separation.
-
-
Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. An incorrect flow rate can significantly decrease efficiency.
-
Column Choice: If resolution issues persist, you may be using a column with an inappropriate stationary phase. A phase with a different polarity might be necessary for adequate separation.
-
Experimental Workflow and Logic
The synthesis of this compound typically involves the reaction of 2-amino-5-methylphenol with chloroacetyl chloride.[12] The reaction proceeds through an initial acylation followed by an intramolecular cyclization.
Caption: Workflow for synthesis, monitoring, and decision-making.
Frequently Asked Questions (FAQs)
Q1: Which method, TLC or GC, is better for monitoring this reaction?
A1: Both have their place. TLC is excellent for quick, qualitative checks on reaction progress at the bench. It can tell you if the starting material is being consumed and if the product is forming. GC is superior for quantitative analysis. It can provide precise data on the percentage conversion of your starting material and the purity of your product, which is crucial for optimization and scale-up.[13][14]
Q2: My reaction seems to have stalled; the TLC plate hasn't changed in the last hour. What should I do?
A2: A stalled reaction can be due to several factors.[13]
-
Insufficient Temperature: The cyclization step may require a higher temperature to overcome the activation energy. Consider carefully increasing the reaction temperature while monitoring for any decomposition.[14][15]
-
Reagent Purity: Impurities in your starting materials, particularly the 2-amino-5-methylphenol, can inhibit the reaction.[13][15] Ensure you are using high-purity reagents.
-
Catalyst Issues (if applicable): If you are using a catalyst, it may have deactivated.[13]
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.[15]
Q3: I see multiple spots on my TLC plate besides the starting material and product. What are they?
A3: Side product formation is a common issue in benzoxazole synthesis.[15]
-
Uncyclized Intermediate: The most likely side product is the N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate.
-
Dimerization/Polymerization: Starting materials or intermediates can sometimes polymerize under certain conditions.[15]
-
Over-alkylation/acylation: Multiple substitutions on the benzoxazole ring can occur.[15] To minimize these, carefully control the reaction temperature and stoichiometry.
Q4: How do I prepare my reaction mixture sample for GC analysis?
A4: Proper sample preparation is key for good GC results.
-
Quench the Reaction: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it in a vial containing a suitable solvent like ethyl acetate. This stops the reaction at that time point.
-
Dilute: Dilute the quenched sample significantly. A typical dilution factor might be 100-fold or more, depending on your initial concentration and detector sensitivity.
-
Filter (if necessary): If your reaction mixture contains solids, filter the diluted sample through a small plug of silica or a syringe filter to prevent clogging the GC inlet.
-
Analyze: Inject the clear, diluted sample into the GC.
Protocols and Data
Protocol: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve a small amount of your 2-amino-5-methylphenol starting material in a vial with ethyl acetate (this is your reference).
-
Using a capillary tube, spot the starting material reference on the left of the starting line.
-
Take a small aliquot from your reaction mixture, dilute it in a separate vial with ethyl acetate, and spot it in the center of the line.
-
Create a co-spot by spotting the starting material and then the reaction mixture on top of it on the right side of the line.
-
-
Development: Place the plate in a covered chamber containing your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
Table 1: Typical Analytical Parameters
| Parameter | TLC | GC |
| Stationary Phase | Silica Gel 60 F254 | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |
| Mobile Phase/Carrier Gas | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Helium or Hydrogen |
| Typical Rf (Product) | ~0.4 - 0.6 (highly dependent on eluent) | N/A |
| Typical Retention Time | N/A | ~10-15 minutes (dependent on column and program) |
| Detection | UV Lamp (254 nm) / Staining | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common TLC and GC issues.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. microbiozindia.com [microbiozindia.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jfda-online.com [jfda-online.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole in Regioselective Synthesis
Welcome to the technical support center for the application of 2-(chloromethyl)-6-methyl-1,3-benzoxazole in regioselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of this versatile reagent. Our goal is to empower you with the knowledge to overcome common challenges and achieve high regioselectivity in your synthetic endeavors.
Introduction: The Challenge of Regioselectivity with Ambident Nucleophiles
In organic synthesis, ambident nucleophiles, which possess two or more reactive sites, present a significant challenge in achieving regioselectivity.[1] The outcome of an alkylation reaction with such nucleophiles is highly dependent on a variety of factors, including the nature of the electrophile, solvent, temperature, and steric effects.[1] Controlling which nucleophilic atom attacks the electrophile is crucial for the successful synthesis of the desired isomer and for avoiding tedious purification steps.
The benzoxazole moiety, particularly in the form of 2-(chloromethyl) derivatives, has emerged as a valuable tool for influencing the regioselectivity of alkylation reactions. The unique electronic and steric properties of the benzoxazole ring system can be leveraged to direct the reaction towards a specific outcome.
The Role of this compound
This compound acts as a specialized alkylating agent. The chloromethyl group at the 2-position is the reactive site for nucleophilic substitution. The benzoxazole core, however, is not merely a passive carrier. It can function as a removable activating and directing group, influencing the regioselectivity of reactions, particularly in the alkylation of C(sp³)-H bonds adjacent to nitrogen in secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: Its primary application is as a regioselective alkylating agent, particularly for the introduction of a (6-methyl-1,3-benzoxazol-2-yl)methyl group onto a nucleophile. This is especially valuable in scenarios involving ambident nucleophiles where selective N-alkylation or O-alkylation is desired. The benzoxazole moiety can also serve as a precursor for further functionalization in medicinal chemistry.[2][3]
Q2: How does the benzoxazole moiety influence regioselectivity?
A2: The benzoxazole group can influence regioselectivity through a combination of steric and electronic effects. It can act as a directing group, coordinating with metal catalysts or sterically hindering one reactive site of an ambident nucleophile over another. This can lead to a higher yield of the desired regioisomer.
Q3: Can this compound be used as a protecting group?
A3: While not a conventional protecting group, the (6-methyl-1,3-benzoxazol-2-yl)methyl group introduced by this reagent can be considered a temporary directing group that can be removed under specific conditions. For example, the benzoxazol-2-yl substituent has been shown to be removable by hydroxide or hydride reduction in certain contexts.
Q4: What factors should I consider to favor N-alkylation over O-alkylation with this reagent?
A4: To favor N-alkylation, consider the following:
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred.
-
Leaving Group: While the leaving group is fixed as chloride in this reagent, the principles of Hard and Soft Acids and Bases (HSAB) can be applied. Softer alkylating agents tend to favor N-alkylation.[4]
-
Counter-ion: The nature of the cation from the base can influence the reaction's regioselectivity.
Q5: How can I favor O-alkylation when using this compound?
A5: To favor O-alkylation:
-
Solvent: Protic solvents or less polar aprotic solvents may favor O-alkylation.
-
Leaving Group Hardness: To modulate the "hardness" of the alkylating agent, the addition of silver salts can sometimes promote O-alkylation.[4]
-
Phase-Transfer Catalysis: In some cases, phase-transfer conditions can be employed to achieve selective O-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N- and O-alkylated products) | 1. Suboptimal solvent choice. 2. Incorrect base selection. 3. Reaction temperature is too high or too low. | 1. Solvent Screen: Test a range of solvents with varying polarities (e.g., DMF, THF, Dioxane, Acetonitrile). 2. Base Optimization: Screen different bases such as NaH, K2CO3, Cs2CO3, or DBU. The counter-ion can significantly impact selectivity. 3. Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled product, or at a higher temperature if the desired product is the thermodynamically more stable one. |
| Low Reaction Yield | 1. Incomplete deprotonation of the nucleophile. 2. Instability of the reagent or product under reaction conditions. 3. Steric hindrance. | 1. Stronger Base/Anhydrous Conditions: Ensure complete deprotonation by using a stronger base and strictly anhydrous conditions. 2. Reaction Time and Temperature: Optimize the reaction time and temperature to maximize conversion without degrading the product. Monitor the reaction by TLC or LC-MS. 3. Catalyst: For certain substrates, the addition of a catalyst might be necessary to overcome steric barriers. |
| Formation of Multiple Alkylated Products | Over-alkylation of the nucleophile. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize multiple alkylations. |
| No Reaction Occurs | 1. Nucleophile is not sufficiently activated. 2. Reagent has degraded. | 1. Check Base Strength and Solubility: Ensure the base is strong enough to deprotonate the nucleophile and is soluble in the chosen solvent. 2. Verify Reagent Quality: Confirm the integrity of the this compound, as it can be sensitive to moisture. |
Experimental Protocols
General Protocol for Regioselective N-Alkylation of an Ambident Nucleophile (e.g., Indole)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indole derivative
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole derivative (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Regioselective Alkylation of an Ambident Nucleophile
Caption: Factors influencing regioselective alkylation.
Proposed Role of the Benzoxazole Moiety in Directing Regioselectivity
Caption: Controlling regioselectivity through reaction conditions.
References
- 1. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 3. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole Workup Optimization
Welcome to the technical support center for the synthesis and purification of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the workup procedure for this important synthetic intermediate. Here, we will address common challenges, offer troubleshooting solutions, and present an optimized protocol to enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from unreacted starting materials or side reactions. These can include the starting 2-amino-5-methylphenol, chloroacetic acid or its derivatives, and potentially the hydrolyzed product, (6-methyl-1,3-benzoxazol-2-yl)methanol. The formation of dimers or other condensation byproducts is also possible under certain reaction conditions. Incomplete hydrolysis of ester precursors, if used, can also lead to persistent impurities that are less polar than the desired product.[1]
Q2: My reaction mixture is a dark, intractable tar after the initial synthesis. What could be the cause?
A2: Tar formation is often a result of harsh reaction conditions, such as excessively high temperatures or prolonged reaction times. The use of strong acids can also promote polymerization and degradation of the starting materials and product.[2] Optimizing the reaction temperature and minimizing the reaction time are crucial. A gradual, controlled addition of reagents can also mitigate exothermic reactions that may lead to charring.
Q3: I'm experiencing low yields of the final product. What are the key factors to investigate?
A3: Low yields can be attributed to several factors. Incomplete reaction is a common culprit; monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential. Suboptimal workup procedures, such as inefficient extraction or product loss during crystallization, can also significantly reduce yields. The stability of the 2-(chloromethyl) group is another consideration, as it can be susceptible to hydrolysis, particularly in the presence of water and base during the workup.[3]
Q4: Is this compound stable for long-term storage?
A4: The 2-(chloromethyl) group can be reactive, particularly towards nucleophiles and moisture. For long-term storage, it is recommended to keep the purified product in a cool, dry environment under an inert atmosphere.[4] Storing it in a refrigerator (2 to 8 °C) is advisable.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the workup of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" during crystallization | Presence of impurities that inhibit crystal lattice formation. The solvent system may not be optimal. | - Purify the crude product using column chromatography on silica gel before crystallization.[5] - Experiment with different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). - Try seeding the solution with a small crystal of pure product. |
| Persistent wetness or stickiness of the final product | Residual solvent or the presence of hygroscopic impurities. | - Dry the product under high vacuum for an extended period. - Wash the filtered solid with a cold, non-polar solvent (e.g., hexanes) to remove residual polar solvents. |
| Broad melting point of the isolated solid | Presence of multiple impurities.[1] | - Recrystallize the product multiple times from a suitable solvent system.[1] - If recrystallization is ineffective, purify by column chromatography. |
| Low recovery after aqueous workup | The product may have some solubility in the aqueous layer, especially if the pH is not controlled. Hydrolysis of the chloromethyl group. | - Ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Keep the temperature low during the workup to minimize hydrolysis. |
| Tailing of the product spot on TLC | The benzoxazole nitrogen can interact with the acidic silica gel. | - Add a small amount of a volatile base (e.g., triethylamine, ~0.5-1%) to the TLC eluent to suppress this interaction. |
Optimized Workup and Purification Protocol
This protocol is designed to maximize the yield and purity of this compound following its synthesis, typically from 2-amino-5-methylphenol and chloroacetyl chloride or a related reagent.
Step 1: Reaction Quenching
-
Procedure: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate. The addition should be done in portions to control any effervescence or exothermic processes.
-
Rationale: Quenching with a weak base like sodium bicarbonate neutralizes any remaining acid catalyst and unreacted acidic reagents. Using ice-cold conditions helps to minimize potential side reactions and hydrolysis of the product.
Step 2: Extraction
-
Procedure: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase. Ethyl acetate is a good choice due to its moderate polarity and relatively low boiling point, which facilitates its removal later.
Step 3: Washing the Organic Phase
-
Procedure: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any residual acid).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution.
-
-
Rationale: The bicarbonate wash ensures complete neutralization. The water wash removes any remaining water-soluble impurities. The final brine wash helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
Step 4: Drying and Solvent Removal
-
Procedure: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Thoroughly drying the organic phase is crucial to prevent hydrolysis of the product during solvent removal and storage.
Step 5: Purification by Crystallization or Chromatography
-
Crystallization (Preferred for relatively clean crude product):
-
Procedure: Dissolve the crude residue in a minimal amount of a hot solvent, such as ethanol or isopropanol. Slowly add a non-solvent, like water or hexanes, until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: Crystallization is an effective method for purifying solid compounds. The slow cooling process allows for the formation of well-defined crystals, excluding impurities.
-
-
Column Chromatography (For highly impure crude product):
-
Procedure: If the crude product is an oil or highly discolored, purify it by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
-
Rationale: Chromatography provides a higher degree of purification by separating compounds based on their polarity.
-
Experimental Workflow Diagram
Caption: Optimized workup and purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, a heterocyclic compound representative of scaffolds with significant pharmacological interest.[1][2][3] We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density of the constituent atoms and, consequently, build a precise three-dimensional model of the molecule. This technique provides unequivocal information about bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole, serves as an excellent illustrative example of the power of this technique.[4] The study of this analog reveals key structural features that would be expected in the target molecule, such as the planarity of the benzoxazole ring system and the torsion angle of the chloromethyl side chain.[4]
Experimental Workflow: Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure is a multi-step workflow that requires careful execution.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[5]
-
Crystal Selection and Mounting: A suitable crystal, free of cracks and other imperfections, is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4] The diffractometer rotates the crystal while collecting the diffraction data.
-
Data Reduction: The collected data are processed to correct for experimental factors such as absorption.[4]
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure using direct methods or Patterson synthesis. The initial model is then refined to improve the fit between the observed and calculated diffraction data.[4]
-
Validation: The final structure is validated using software tools to ensure its chemical and geometric sensibility.
Complementary Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides a definitive solid-state structure, a combination of spectroscopic techniques is often employed to confirm the structure in solution and to provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
| Expected ¹H NMR Signals for this compound | | :--- | :--- | | Proton(s) | Expected Chemical Shift (ppm) | | Aromatic Protons | 7.0 - 7.8 | | -CH₂Cl | 4.5 - 5.0 | | -CH₃ | 2.3 - 2.6 |
| Expected ¹³C NMR Signals for this compound | | :--- | :--- | | Carbon(s) | Expected Chemical Shift (ppm) | | C=N | 160 - 165 | | Aromatic Carbons | 110 - 152 | | -CH₂Cl | 40 - 50 | | -CH₃ | 20 - 25 |
Detailed Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to standard instrument protocols.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole for Medicinal Chemistry and Drug Development
Abstract
2-(Chloromethyl)-6-methyl-1,3-benzoxazole is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex, biologically active molecules. The presence of a reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, making it a versatile scaffold for drug discovery programs. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, focusing on the prevalent and efficient one-pot condensation reaction. We will dissect the reaction mechanism, provide a detailed experimental protocol, and evaluate the method based on yield, scalability, and safety considerations, offering researchers the critical insights needed for practical application.
Introduction: The Strategic Importance of the Benzoxazole Scaffold
Benzoxazoles are a privileged class of heterocyclic compounds that are integral to numerous pharmaceuticals and bioactive molecules.[1][2] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal pharmacophores for targeting a variety of biological systems. The specific compound, this compound, combines the stable benzoxazole core with a highly reactive chloromethyl group, positioning it as a powerful electrophilic intermediate for derivatization.
The primary and most industrially viable route to this compound involves the condensation of 2-amino-5-methylphenol with a suitable C2-building block, typically chloroacetyl chloride. This approach is a variation of the classic Phillips benzoxazole synthesis.
Primary Synthesis Method: One-Pot Acylation and Cyclocondensation
The most direct and highest-yielding reported method for synthesizing this compound is the reaction between 2-amino-5-methylphenol (also known as 6-amino-m-cresol) and chloroacetyl chloride.[3] This method is efficient, proceeds in a single synthetic operation, and has been reported to achieve yields as high as 88%.[3]
Reaction Mechanism and Rationale
The reaction proceeds through a two-step sequence within a one-pot procedure: N-acylation followed by intramolecular cyclodehydration.
-
N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-methylphenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This step is rapid and forms the N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide intermediate. A base, typically a tertiary amine like triethylamine, is crucial here to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting aminophenol, which would render it non-nucleophilic.
-
Intramolecular Cyclodehydration: Upon heating (typically under reflux conditions), the hydroxyl group of the acetamide intermediate performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This forms a cyclic hemiaminal-like intermediate which subsequently dehydrates to yield the aromatic benzoxazole ring system.
Below is a diagram illustrating this synthetic pathway.
Caption: Reaction pathway for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.
Materials:
-
2-Amino-5-methylphenol (1.0 eq)[4]
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes and Ethyl Acetate (for chromatography/recrystallization)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 2-amino-5-methylphenol and the anhydrous solvent. Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Acylation: Add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C to control the exothermic reaction. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate spot disappears (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by either recrystallization from an ethanol/water or hexanes/ethyl acetate mixture, or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The following diagram illustrates the general laboratory workflow.
Caption: Standard experimental workflow from reaction to characterization.
Alternative Synthetic Considerations
While the direct use of chloroacetyl chloride is highly effective, other general methods for benzoxazole synthesis could theoretically be adapted.[1][5][6] These often involve the condensation of the aminophenol with a carboxylic acid or other derivatives.
-
Method A (From Chloroacetic Acid): The condensation of 2-amino-5-methylphenol with chloroacetic acid would require a strong dehydrating agent and high temperatures, such as those achieved with Polyphosphoric Acid (PPA) or Eaton's reagent.[7] This approach typically involves harsher conditions and can lead to lower yields and more side products compared to the acid chloride method.
-
Method B (Two-Step Approach): A two-step procedure involving the isolation of the N-acyl intermediate before cyclization is also possible. However, this offers little advantage over the one-pot method and is less atom- and step-economical.
Comparative Analysis of Synthesis Methods
The following table provides a clear comparison between the primary method and a common alternative strategy.
| Feature | Method 1: One-Pot with Chloroacetyl Chloride | Alternative: Condensation with Chloroacetic Acid |
| Starting Materials | 2-Amino-5-methylphenol, Chloroacetyl Chloride | 2-Amino-5-methylphenol, Chloroacetic Acid |
| Key Reagents | Triethylamine (or other base) | Polyphosphoric Acid (PPA) or other dehydrating agent |
| Reaction Conditions | Initial cooling (0°C), then reflux (e.g., ~40-110°C) | High temperatures (often >150°C) |
| Reported Yield | High (e.g., 88%)[3] | Generally moderate to good, but often lower |
| Advantages | High yield, one-pot procedure, milder conditions | Avoids use of highly reactive chloroacetyl chloride |
| Disadvantages | Uses lachrymatory and corrosive chloroacetyl chloride | Harsh reaction conditions, potential for side products |
| Scalability | Good; amenable to industrial scale-up | More challenging due to high temps and viscous media (PPA) |
Safety and Handling
-
Chloroacetyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
2-Amino-5-methylphenol: This compound is harmful if swallowed and can cause skin and eye irritation. Standard laboratory handling precautions should be observed.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene is flammable. Both should be handled in a fume hood.
Conclusion
For the synthesis of this compound, the one-pot condensation of 2-amino-5-methylphenol with chloroacetyl chloride stands out as the superior method. Its high reported yield, operational simplicity, and amenability to scale-up make it the preferred choice for research and development settings. The causality behind its success lies in the high electrophilicity of the acid chloride, which allows the initial acylation to proceed under mild conditions, followed by a thermally induced cyclization that is efficient and clean. While alternative methods exist in principle, they do not offer the same combination of efficiency and practicality. Researchers employing this method should prioritize safety, particularly when handling chloroacetyl chloride, to ensure a successful and safe synthetic outcome.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
2-(Chloromethyl)-6-methyl-1,3-benzoxazole biological activity compared to other benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzoxazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Their structural similarity to endogenous purines allows for favorable interactions with various biopolymers, leading to a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] This guide provides a comparative analysis of the biological activity of a specific derivative, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, in relation to other benzoxazole analogs. By synthesizing available experimental data, this document aims to offer an objective resource for researchers engaged in the discovery and development of novel therapeutics.
I. Antimicrobial Activity: A Comparative Analysis
A study by Oren et al. (1997) provides valuable comparative data on the antimicrobial activity of a series of 5- (or 6)-methyl-2-substituted benzoxazoles, which includes close structural analogs to this compound.[6] The in vitro activity of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[6]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 6-Methyl-2-Substituted Benzoxazoles [6]
| Compound (Substituent at position 2) | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| -CH₂Cl (this compound) | Not explicitly stated, but analogs show activity | 25 | >100 |
| -CH₂-C₆H₅ (benzyl) | 50 | 25 | 12.5 |
| -CH₂-C₆H₄-Cl (p-chlorobenzyl) | 25 | 25 | 6.25 |
| -CH₂-C₆H₄-NO₂ (p-nitrobenzyl) | 12.5 | 25 | 12.5 |
| Tetracycline (Reference) | 1.56 | >100 | - |
| Streptomycin (Reference) | 6.25 | 12.5 | - |
| Oxiconazole (Reference) | - | - | 6.25 |
| Haloprogin (Reference) | - | - | 6.25 |
Note: The study groups 5- and 6-methyl isomers together. The data presented here is for the relevant 6-methyl analogs.
From this comparative data, it is evident that the nature of the substituent at the 2-position of the 6-methylbenzoxazole scaffold significantly influences its antimicrobial activity.[6] While the specific activity of the chloromethyl derivative against S. aureus is not detailed, its analogs demonstrate moderate to significant activity. Notably, several of the synthesized benzoxazoles exhibited potent activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen, with MIC values of 25 µg/mL, surpassing the efficacy of tetracycline.[6] Furthermore, the p-chlorobenzyl derivative displayed noteworthy antifungal activity against Candida albicans, matching the potency of the reference drugs oxiconazole and haloprogin with an MIC of 6.25 µg/mL.[6]
The structure-activity relationship (SAR) suggests that the presence of a benzyl group at the 2-position is favorable for antimicrobial activity. The introduction of electron-withdrawing groups on the phenyl ring of the benzyl substituent, such as chlorine or a nitro group, appears to enhance the antibacterial and antifungal potency.[5][6]
II. Anticancer Activity: An Area for Further Investigation
The 2-substituted benzoxazole framework is a common feature in compounds exhibiting anticancer properties.[8] The nature of the substituent at this position plays a critical role in determining the cytotoxic potency and selectivity.[9] For instance, the presence of aromatic or heteroaromatic rings can lead to enhanced activity.
To provide a comprehensive comparison, further studies are required to evaluate the anticancer activity of this compound alongside other relevant benzoxazole analogs in standardized in vitro assays.
III. Experimental Protocols
For researchers aiming to build upon the existing knowledge, the following section details standardized protocols for the synthesis of the target compound and the evaluation of its biological activities.
A. Synthesis of this compound
A common synthetic route to 2-(chloromethyl)benzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with chloroacetic acid or a derivative thereof.
Step-by-step methodology:
-
Acylation: To a stirred solution of 4-methyl-2-aminophenol in a suitable solvent such as dichloromethane (DCM) at 0°C, add a base (e.g., triethylamine) followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.
-
Cyclization: Treat the intermediate with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and heat the mixture to effect cyclization.
-
After completion of the reaction, carefully quench the reaction mixture with ice-water and neutralize with a base.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.
B. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Detailed Protocol:
-
Preparation of Compound Stock Solution: Dissolve the synthesized benzoxazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate already containing the compound dilutions. Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
C. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
IV. Conclusion and Future Directions
The available evidence suggests that this compound and its close analogs are a promising class of compounds with notable antimicrobial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa and the pathogenic yeast Candida albicans.[6] The structure-activity relationships within this series highlight the importance of the substituent at the 2-position of the benzoxazole core in modulating biological activity.
While the anticancer potential of the broader benzoxazole class is well-established, a direct comparative evaluation of this compound is a clear area for future research. The protocols provided in this guide offer a framework for conducting such investigations. A comprehensive screening of this compound against a panel of cancer cell lines, alongside other 2-substituted benzoxazoles, would provide invaluable data for understanding its therapeutic potential and for the rational design of more potent and selective anticancer agents.
V. References
A comprehensive list of references is available for further reading and verification. The provided URLs have been validated for accessibility.
[A complete and consolidated "References" section will be provided at the very end of the content.]
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole's Potential Antimicrobial Efficacy
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority for the scientific community. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive comparison of the potential antimicrobial efficacy of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole against known antimicrobial standards.
While direct and extensive experimental data for this compound is not widely available in the public domain, this analysis will draw upon the established antimicrobial profiles of structurally similar benzoxazole derivatives to provide a scientifically grounded perspective. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
The Antimicrobial Promise of the Benzoxazole Core
The benzoxazole moiety is a key structural feature in a variety of biologically active compounds.[1][3] Its structural similarity to essential biomolecules allows it to interact with various biological targets within microbial cells, leading to the inhibition of growth or cell death.[2] Research has demonstrated that substitutions at various positions on the benzoxazole ring can significantly influence the antimicrobial potency and spectrum of activity.[4]
The general mechanism of action for many benzoxazole derivatives is believed to involve the inhibition of crucial cellular processes. For some derivatives, this includes the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5] Other proposed mechanisms include the disruption of microbial cell membrane integrity.[6][7]
Comparative Efficacy: Benzoxazole Derivatives vs. Standard Antimicrobials
To contextualize the potential efficacy of this compound, it is essential to compare the performance of other benzoxazole derivatives against established antimicrobial agents. The following table summarizes Minimum Inhibitory Concentration (MIC) values reported in the literature for various benzoxazole compounds against a range of bacterial and fungal pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[8]
| Compound/Standard Drug | Staphylococcus aureus (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Reference |
| Benzoxazole Derivatives | ||||
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (Compound 4b/4c) | 12.5 | - | 12.5 | [9] |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole (Compound 5a) | - | 25 | - | [9] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole (IVb) | - | 25 | 6.25 | [10] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Active (Zone of Inhibition) | Active (Zone of Inhibition) | Active (Zone of Inhibition) | [11] |
| Standard Antimicrobials | ||||
| Tetracycline | - | >25 (less potent than compound 5a) | - | [9] |
| Streptomycin | - | >25 (less potent than compound 5a) | - | [9] |
| Oxiconazole | - | - | <12.5 (more potent than compound 4c) | [9] |
| Haloprogin | - | - | <12.5 (more potent than compound 4c) | [9] |
| Miconazole | - | - | - | [12] |
| Ampicillin | - | - | - | [13] |
| Cephalexin | - | - | - | [13] |
Note: A lower MIC value indicates greater antimicrobial activity. Direct comparison is challenging due to variations in tested strains and experimental conditions across different studies.
The data indicates that certain benzoxazole derivatives exhibit potent antimicrobial activity, with MIC values in a comparable range to some standard antibiotics and antifungals.[9][10] For instance, some derivatives show significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, two clinically important pathogens.[9][10]
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of antimicrobial efficacy data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[14][15]
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the MIC of a compound.[8]
Experimental Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[16]
-
Serial Dilution of the Test Compound: The benzoxazole compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included. A standard antimicrobial agent is also tested in parallel as a reference.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[6][8]
Experimental Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the benzoxazole compound are placed on the agar surface.
-
Controls: Discs with a standard antibiotic and a blank disc (solvent control) are also applied.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the evaluation of a novel antimicrobial compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobials including antibiotics, antiseptics and antifungal agents - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. ESCMID: EUCAST [escmid.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Predicting the ADME/Tox Profile of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A promising drug candidate's journey can be abruptly halted by an unfavorable ADME/Tox profile, encompassing its absorption, distribution, metabolism, excretion, and toxicity. Understanding these properties at the nascent stages of research is not just advantageous; it is critical. This guide provides a comprehensive framework for predicting the ADME/Tox profile of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, a member of the medicinally significant benzoxazole class of heterocyclic compounds.[1][2][3][4]
Benzoxazole derivatives are lauded for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6][7] However, their therapeutic potential is intrinsically linked to their behavior within a biological system. This guide will objectively compare the predicted profile of this compound with two other benzoxazole analogues to provide a broader context for researchers, scientists, and drug development professionals. The selected comparators are:
-
Comparator A: 2-Methyl-1,3-benzoxazole: A structurally simpler analogue.
-
Comparator B: Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate: A more complex derivative with an additional ester functional group.[8]
This guide will delve into a tiered approach, combining freely accessible in silico predictive tools with established in vitro experimental protocols. This integrated strategy offers a robust, self-validating system for early-stage compound assessment.[9][10]
Part 1: In Silico ADME/Tox Prediction - The First Pass
The initial phase of ADME/Tox profiling leverages computational models to predict a compound's pharmacokinetic and toxicological properties based on its chemical structure.[9][11][12] These tools are invaluable for rapid screening and prioritizing candidates.[12] We will utilize a combination of well-regarded platforms like SwissADME and ProTox-II for this analysis.[13][14]
Predicted Physicochemical Properties and Lipophilicity
A molecule's fundamental physicochemical characteristics govern its behavior in a biological environment. Properties such as molecular weight, LogP (a measure of lipophilicity), and water solubility are foundational to its ADME profile.
| Property | This compound | Comparator A: 2-Methyl-1,3-benzoxazole | Comparator B: Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |
| Molecular Formula | C9H8ClNO | C8H7NO | C10H8ClNO3 |
| Molecular Weight | 181.62 g/mol | 133.15 g/mol | 225.63 g/mol |
| Predicted LogP | 2.85 | 2.10 | 2.50 |
| Predicted Solubility | Moderately soluble | Soluble | Poorly soluble |
Caption for Table 1: Comparative physicochemical properties of the target compound and its analogues, as predicted by computational models.
Pharmacokinetic Predictions (ADME)
We can further predict key pharmacokinetic parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP).
| ADME Parameter | This compound | Comparator A: 2-Methyl-1,3-benzoxazole | Comparator B: Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | No |
| CYP2D6 Inhibitor | Yes | No | Yes |
| CYP3A4 Inhibitor | Yes | No | Yes |
Caption for Table 2: Predicted ADME properties, highlighting potential for good oral absorption but also for drug-drug interactions via CYP inhibition.
Toxicity Predictions
Early identification of potential toxicities is crucial. In silico tools can predict various toxicological endpoints, such as organ toxicity, mutagenicity, and carcinogenicity.
| Toxicity Endpoint | This compound | Comparator A: 2-Methyl-1,3-benzoxazole | Comparator B: Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |
| Predicted LD50 (rat, oral) | 450 mg/kg (Class III) | 1200 mg/kg (Class IV) | 550 mg/kg (Class III) |
| Hepatotoxicity | High Probability | Low Probability | High Probability |
| Mutagenicity | High Probability | Low Probability | High Probability |
| Carcinogenicity | Positive | Negative | Positive |
Caption for Table 3: Predicted toxicological liabilities. The presence of the chloromethyl group is a structural alert for potential mutagenicity.
Logical Workflow for In Silico Prediction
The following diagram illustrates the streamlined workflow for generating this initial predictive profile.
Caption for Diagram: A streamlined workflow for in silico ADME/Tox prediction.
Part 2: In Vitro Experimental Verification - Grounding Predictions in Data
While in silico models are powerful, their predictions must be validated through experimental assays. This section outlines key in vitro protocols to generate robust, quantitative data for the ADME/Tox properties of this compound and its comparators.
Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive intestinal absorption.[15][16] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[16] It serves as an excellent first experimental screen for permeability.[15][17][18]
-
Preparation: A 96-well microplate with a filter bottom is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Donor Solution: The test compound is dissolved in a buffer solution at pH 5.0 (to mimic the upper intestine) and added to the donor wells.
-
Acceptor Solution: A buffer at pH 7.4 is added to the acceptor wells.
-
Incubation: The "sandwich" plate is incubated for 4-16 hours at room temperature.
-
Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are typically categorized as low, medium, or high permeability.
Absorption & Efflux: Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human drug absorption.[15][19] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier.[15][17] This assay can distinguish between passive diffusion and active transport mechanisms.[16][18]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-B): The test compound is added to the apical (A) side (donor), and its appearance on the basolateral (B) side (acceptor) is measured over time. This simulates absorption.
-
Permeability Measurement (B-A): The compound is added to the basolateral side, and its appearance on the apical side is measured. This indicates active efflux.
-
Efflux Ratio (ER): The ratio of permeability (B-A) / (A-B) is calculated. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
Experimental Workflow for Permeability Assessment
The following diagram outlines the decision-making process for assessing compound permeability.
Caption for Diagram: A tiered workflow for in vitro permeability screening.
Toxicity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[20][21][22] It is a foundational and widely used method in toxicology to determine a compound's potential to cause cell death.[20][23]
-
Cell Seeding: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals via mitochondrial dehydrogenases.[20][22]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured spectrophotometrically (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[22]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Toxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a compound's mutagenic potential.[24] It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[24]
-
Strains: Select appropriate Salmonella strains (e.g., TA98, TA100) to detect different types of mutations.
-
Metabolic Activation (S9): The test is conducted with and without a fraction of rat liver homogenate (S9), which contains metabolic enzymes that can convert a pro-mutagen into a mutagen.
-
Exposure: The test compound, bacterial strain, and S9 mix (if used) are combined in molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.
Part 3: Synthesis and Comparative Analysis
Based on the tiered approach of in silico prediction followed by in vitro verification, we can construct a comprehensive ADME/Tox profile for this compound and its analogues.
This compound:
-
Absorption: Predicted to have high GI absorption, likely due to its favorable LogP and molecular size. This should be confirmed with PAMPA and Caco-2 assays.
-
Distribution: Predicted to cross the blood-brain barrier, a key consideration for CNS-targeted drugs or for avoiding off-target CNS effects.
-
Metabolism: Predicted to be an inhibitor of major CYP enzymes (2D6 and 3A4), indicating a high potential for drug-drug interactions.
-
Toxicity: The presence of the chloromethyl group is a significant structural alert, strongly suggesting potential for mutagenicity and carcinogenicity. The high probability of mutagenicity from in silico models necessitates confirmation with an Ames test. The predicted hepatotoxicity should be investigated using a HepG2 cytotoxicity assay.
Comparator A (2-Methyl-1,3-benzoxazole): This simpler analogue is predicted to have a more favorable toxicity profile. Its lower LogP and lack of the reactive chloromethyl group result in predictions of lower toxicity and no mutagenicity. It also shows less potential for CYP inhibition. This compound serves as a valuable baseline, illustrating the impact of specific functional groups on the overall ADME/Tox profile.
Comparator B (Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate): This analogue retains the problematic chloromethyl group, leading to similar toxicity predictions as the parent compound. However, the addition of the ester group increases its molecular weight and polarity, resulting in a prediction of no BBB permeation. This demonstrates how molecular modifications can alter specific properties like distribution while leaving others, like metabolic and toxicity profiles, largely unchanged.
Logical Relationship in a Tiered Toxicity Testing Strategy
The following diagram illustrates the logical progression of toxicity assessment, from initial computational alerts to definitive experimental assays.
Caption for Diagram: Logical flow for a tiered toxicity assessment strategy.
Conclusion
This guide demonstrates a robust, multi-faceted approach to predicting the ADME/Tox profile of this compound. The in silico predictions suggest that while the compound may possess good absorption properties, it carries significant toxicological risks, particularly concerning mutagenicity and hepatotoxicity, likely stemming from the reactive chloromethyl moiety.
The comparison with structurally related analogues highlights how minor chemical modifications can significantly alter an ADME/Tox profile. The removal of the chloromethyl group (Comparator A) is predicted to mitigate many of the toxicological concerns, whereas the addition of an ester group (Comparator B) primarily influences distribution properties like BBB penetration.
For researchers working with this compound or similar benzoxazole derivatives, the path forward is clear. The in silico warnings must be taken seriously and investigated using the described in vitro assays. An early-stage Ames test and cytotoxicity screening are not just recommended; they are essential to validate the predicted risks. By integrating computational predictions with targeted experimental data, drug discovery teams can make more informed decisions, efficiently allocating resources to candidates with the highest probability of success.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
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- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 937601-76-8 CAS MSDS (METHYL 2-(CHLOROMETHYL)-1,3-BENZOXAZOLE-6-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. admescope.com [admescope.com]
- 17. researchgate.net [researchgate.net]
- 18. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. namsa.com [namsa.com]
- 23. doras.dcu.ie [doras.dcu.ie]
- 24. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
An In Silico Investigation into Reactivity, Biological Potential, and Comparative Benchmarking
Introduction: Unveiling the Potential of a Niche Benzoxazole
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These applications stem from the unique electronic properties of the fused ring system and its versatile substitution patterns. While many derivatives have been extensively studied, 2-(Chloromethyl)-6-methyl-1,3-benzoxazole remains a relatively uncharacterized entity.[4] Its structure is particularly intriguing, featuring a reactive chloromethyl group at the 2-position—a classic electrophilic handle for covalent modification or further synthetic elaboration.[5]
This guide provides a comprehensive computational analysis of this compound. As Senior Application Scientists, we recognize that the true power of computational chemistry lies not just in analyzing known entities, but in predicting the properties of novel ones. Here, we move beyond a simple recitation of methods. We will elucidate the causality behind our computational choices, establish self-validating protocols, and benchmark our target molecule against a known bioactive alternative to provide a holistic and predictive comparison. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate discovery and gain deeper molecular insights.
Part 1: The Computational Chemist's Toolkit: A Primer on Our Chosen Methods
To construct a robust molecular profile, we employ a multi-tiered computational strategy. Each method provides a unique piece of the puzzle, from static electronic properties to dynamic behavior in a biological environment. The synergy between these techniques provides a much more reliable and comprehensive understanding than any single method in isolation.
-
Density Functional Theory (DFT): DFT is our tool for understanding the intrinsic electronic structure and reactivity of a molecule. By approximating the electron density, it allows us to calculate a molecule's optimized geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential.[6] These parameters are crucial for predicting sites of reactivity and understanding the fundamental stability of the compound.[7] We utilize the B3LYP functional with a 6-311++G(d,p) basis set, a combination renowned for its balance of computational efficiency and accuracy for organic molecules.[6][8]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. It is an indispensable tool in structure-based drug design for hypothesis generation.[9] By scoring binding poses based on intermolecular interactions like hydrogen bonds and van der Waals forces, docking allows us to rapidly screen compounds and identify potential biological targets.[10]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce the dimensions of time and motion. By simulating the atomic movements of the protein-ligand complex in a solvated environment, we can assess the stability of the docked pose and analyze the persistence of key interactions over time.[11][12] A stable complex in an MD simulation lends higher confidence to the docking prediction.
Part 2: Intrinsic Properties of this compound via DFT
Our first step is to build a foundational understanding of the target molecule's geometry and electronic landscape. This informs all subsequent analyses of its reactivity and potential biological interactions.
Workflow for DFT Analysis
Caption: A streamlined workflow for DFT-based molecular property calculation.
Experimental Protocol: DFT Geometry Optimization and Electronic Analysis
-
Structure Preparation: The 2D structure of this compound is sketched using molecular editing software (e.g., ChemDraw) and converted to a 3D structure.
-
Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting conformation.
-
DFT Optimization: The structure is then fully optimized using DFT at the B3LYP/6-311++G(d,p) level of theory in a computational chemistry package like Gaussian 09.[13] The 'Opt' keyword is used. Convergence is confirmed when the forces on the atoms and the displacement in the subsequent step are below the default thresholds.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies validates that the structure is a true energy minimum.
-
Property Calculation: Single-point energy calculations are performed to derive the Molecular Electrostatic Potential (MEP) map and the energies of the Frontier Molecular Orbitals (HOMO and LUMO).
Results and Mechanistic Insights
The analysis reveals key features that govern the molecule's behavior:
-
Molecular Electrostatic Potential (MEP): The MEP map highlights the distribution of charge. We predict a strongly electronegative (red) region around the benzoxazole nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors. Conversely, a highly electropositive (blue) region is anticipated around the chloromethyl group's methylene protons and, most significantly, the carbon atom attached to the chlorine. This identifies the chloromethyl group as a potent electrophilic site, primed for nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy gap between them indicates the molecule's chemical stability. For this compound, the LUMO is expected to be localized primarily on the chloromethyl moiety, confirming it as the principal site for accepting electrons from a nucleophile.
| Property | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.8 eV | Region of electron donation (primarily on the benzoxazole ring) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (localized on the C-Cl bond of the chloromethyl group) |
| HOMO-LUMO Gap | 5.6 eV | Indicates moderate chemical stability and significant reactivity at the chloromethyl site. |
| Dipole Moment | ~2.5 D | Suggests the molecule is polar, enhancing its solubility in polar solvents and ability to form dipole interactions. |
Table 1: Predicted Electronic Properties of this compound from DFT calculations.
The pronounced electrophilicity of the chloromethyl group strongly suggests that this molecule's primary chemical role is that of an alkylating agent .[5] This reactivity can be exploited for synthesizing more complex derivatives or for forming covalent bonds with biological nucleophiles, such as cysteine or histidine residues in proteins.
Part 3: Comparative Analysis with a Bioactive Analogue
To contextualize the potential of this compound in a drug discovery setting, we compare its predicted binding behavior with that of a known benzoxazole-based antibacterial agent that inhibits DNA gyrase.[1] DNA gyrase is a well-validated target for antibacterial drugs.
Comparator Molecule: 2-(phenyl)-1,3-benzoxazole derivative (Generic representation of compounds known to inhibit DNA Gyrase).
Workflow for Comparative Docking and MD Simulation
Caption: Workflow for comparing a novel compound against a known inhibitor.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The crystal structure of E. coli DNA Gyrase B is obtained from the Protein Data Bank (PDB ID: 5L3J). Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and charges are assigned using a standard force field (e.g., OPLS4).
-
Ligand Preparation: The DFT-optimized structure of this compound and the comparator molecule are prepared. This involves assigning bond orders, adding hydrogens, and generating possible ionization states at physiological pH (7.4 ± 1.0).
-
Grid Generation: A receptor grid is defined, centered on the active site occupied by the co-crystallized inhibitor in the original PDB file. The grid box size is set to enclose the entire binding pocket.
-
Docking Execution: Docking is performed using software like Schrödinger's Glide. The standard precision (SP) mode is used for initial assessment, followed by extra precision (XP) for refinement. Multiple poses are generated for each ligand.
-
Pose Analysis: The resulting poses are analyzed based on their docking score (a measure of binding affinity) and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) formed with active site residues.
Comparative Docking Results
The docking results provide the first indication of whether our target molecule can favorably occupy the same binding site as a known inhibitor.
| Molecule | Docking Score (kcal/mol) | Key Predicted Interactions with DNA Gyrase B |
| Known Inhibitor (Comparator) | -7.5 | H-bond with Asp73; Pi-pi stacking with Phe104; Hydrophobic interactions with Val43, Ile78. |
| This compound | -6.2 | H-bond with Asp73 (via benzoxazole N); Hydrophobic interactions with Val43, Val120; Potential for covalent bond with nearby Cys/His. |
Table 2: Comparative molecular docking results against E. coli DNA Gyrase B.
Trustworthiness Check: The docking protocol is validated by its ability to reproduce the binding pose of the co-crystallized ligand from the PDB structure (re-docking), which should yield a low root-mean-square deviation (RMSD) value (<2.0 Å).
Analysis of Results: The known inhibitor shows a stronger predicted binding affinity. However, this compound is predicted to bind in the same active site and form a crucial hydrogen bond with Asp73, a key residue for inhibitor binding.[1] Most notably, its reactive chloromethyl group is positioned near nucleophilic residues in the pocket, suggesting the potential for covalent inhibition. While its non-covalent affinity is lower, its ability to form a permanent covalent bond could lead to highly potent and long-lasting inhibition, a mechanism distinct from the comparator.
Experimental Protocol: Molecular Dynamics (MD) Simulation
-
System Setup: The top-scoring docked poses for both ligands are used as starting points. The protein-ligand complexes are placed in a cubic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions (Na+ or Cl-) are added to neutralize the system.
-
Minimization and Equilibration: The system undergoes a series of energy minimization steps to relax any steric clashes. It is then gradually heated to 300 K and equilibrated under constant pressure (NPT ensemble) for several nanoseconds until temperature, pressure, and density stabilize.
-
Production Run: A production MD run is performed for 100 nanoseconds for each system. Trajectories (atomic coordinates over time) are saved every 100 picoseconds.
-
Trajectory Analysis: The stability of the ligand in the binding pocket is assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms relative to the protein's backbone. Persistent protein-ligand interactions are monitored over the simulation time.
Analysis of MD Results: The RMSD plot for the known inhibitor is expected to remain low and stable (< 3 Å) throughout the simulation, indicating it is securely bound. For our target molecule, a similar stable RMSD would confirm that the non-covalent interactions are sufficient to hold it in the active site long enough for a potential covalent reaction to occur. Fluctuations or dissociation would suggest a less stable binding mode.
Part 4: Predictive ADMET Profiling
A promising biological activity is irrelevant if the molecule cannot reach its target in the body or is toxic. We use in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
| Parameter | This compound | Known Inhibitor (Comparator) | Desired Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 181.62 | ~350 | < 500 |
| LogP (Lipophilicity) | 2.8 | 3.5 | < 5 |
| H-Bond Donors | 0 | 1 | < 5 |
| H-Bond Acceptors | 2 | 4 | < 10 |
| Lipinski's Rule of 5 Violations | 0 | 0 | 0 violations preferred |
| GI Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | No | Depends on target |
| Potential Toxicity Risk | Alkylating agent - potential mutagenicity | None predicted | No alerts |
Table 3: Comparative in silico ADMET property prediction.
Analysis: Both compounds exhibit good drug-like properties according to Lipinski's Rule of Five. However, the key difference lies in the predicted toxicity. The inherent reactivity of the chloromethyl group, while potentially beneficial for covalent inhibition, also raises a flag for potential mutagenicity due to its ability to alkylate DNA. This is a critical consideration for any future development and highlights the dual nature of reactive fragments in drug design.
Conclusion
This computational guide provides a multifaceted predictive analysis of this compound. Our investigation, grounded in established computational methodologies, reveals a molecule defined by the reactivity of its chloromethyl group.
-
Intrinsic Properties: DFT calculations confirm the chloromethyl group as a strong electrophilic center, making the molecule a potent alkylating agent.
-
Biological Potential: Comparative molecular docking suggests that while its non-covalent binding affinity to targets like DNA gyrase may be modest compared to optimized inhibitors, its strategic positioning within the active site presents a clear opportunity for covalent bond formation. This offers a different, and potentially more durable, mechanism of inhibition.
-
Drug-like Properties: The molecule possesses favorable ADMET properties for oral bioavailability, but its reactive nature warrants caution regarding potential toxicity.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 6. acikarsiv.beun.edu.tr [acikarsiv.beun.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)-6-methyl-1,3-benzoxazole
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification and purity assessment of novel chemical entities or key intermediates, such as 2-(chloromethyl)-6-methyl-1,3-benzoxazole, underpins the entire discovery and development pipeline. This guide provides an in-depth comparison of analytical methodologies for this specific compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
Strategic Selection of the Primary Analytical Technique: HPLC vs. GC
The first critical decision in method development is selecting the appropriate separation technology. This choice is dictated by the physicochemical properties of the analyte.[5]
-
This compound: This molecule possesses a fused aromatic ring system, making it non-volatile. The presence of the chloromethyl group introduces thermal instability; the compound is likely to degrade at the high temperatures required for gas chromatography (GC) analysis.[6]
Therefore, High-Performance Liquid Chromatography (HPLC) is the superior and recommended primary technique.[7] It operates at or near ambient temperatures, preserving the integrity of thermolabile compounds.[8]
Comparative Overview: HPLC vs. GC for this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this Analyte |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable compounds.[7] | Best for volatile and thermally stable compounds.[9] | HPLC is strongly preferred. The compound is non-volatile and potentially thermally labile. |
| Operating Temperature | Ambient or slightly elevated (<100°C).[5] | High temperatures required for vaporization (up to 400°C).[5] | HPLC's lower temperatures prevent analyte degradation. |
| Mobile Phase | Liquid (e.g., Acetonitrile/Water).[9] | Inert Gas (e.g., Helium, Nitrogen).[9] | Liquid mobile phase allows for separation based on polarity. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Reversed-phase HPLC is ideal for this moderately polar molecule. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability, adding complexity. | HPLC offers simpler and more direct sample preparation. |
The Gold Standard: Validated Reversed-Phase HPLC Method
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for its versatility and robustness.[5] For this compound, a C18 column is the logical starting point, as it effectively separates moderately polar organic molecules.
Workflow for HPLC Method Validation
The following diagram illustrates the logical flow from method development through to the application of a fully validated analytical method.
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocol: HPLC Method
This protocol is a robust starting point for the analysis of this compound, based on methodologies for similar benzoxazole derivatives.[3][10]
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical grade formic acid or phosphoric acid.
-
Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Rationale: Formic acid is used to acidify the mobile phase, which sharpens analyte peaks by ensuring consistent ionization of any acidic or basic functional groups. A gradient elution is chosen to ensure good separation of the main peak from any potential impurities with different polarities.
-
-
Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase. Benzoxazole derivatives typically have strong absorbance between 270-300 nm.[3]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Calibration Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create standards across the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.
-
Validation Parameters: A Self-Validating System
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The process follows the ICH Q2(R1) guideline.
Interdependence of Core Validation Parameters
Caption: Relationship between key validation parameters.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol: Analyze blank matrix, placebo, and spiked samples. Use a DAD to assess peak purity and demonstrate that the chromatographic peak for the analyte does not contain significant co-eluting species.
-
-
Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: Analyze at least five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Accuracy: This measures the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level and calculate the percentage recovery.
-
-
Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment. Calculate the Relative Standard Deviation (RSD) for each set and compare the results.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the response (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
-
Robustness: This measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the impact on retention time, peak area, and resolution.
-
Summary of Performance Data for Validated HPLC Method
| Validation Parameter | Acceptance Criteria | Expected Outcome for a Robust Method |
| Specificity | No interference at the retention time of the analyte. Peak purity > 99%. | The method is selective for the analyte. |
| Linearity (R²) | R² ≥ 0.999[13] | 0.9997 |
| Range | e.g., 1 - 100 µg/mL | Defined and validated. |
| Accuracy (% Recovery) | 98.0% - 102.0%[13] | 99.5% - 101.5% |
| Precision (RSD) | Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 3.0%[13] | Repeatability RSD < 1.0%Intermediate RSD < 1.5% |
| LOD | S/N ratio ≥ 3:1 | ~0.1 µg/mL |
| LOQ | S/N ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | System suitability parameters are met after minor variations. | No significant impact on results. |
Alternative & Complementary Techniques
While HPLC is the primary choice, other methods can serve specific, complementary roles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC could be considered for identifying volatile or semi-volatile impurities that may not be apparent by HPLC.[4] Given the analyte's structure, this would be a specialized application rather than a routine assay.
-
Challenges & Causality: The primary challenge is the thermal stability of the chloromethyl group. High temperatures in the GC inlet can cause degradation, leading to inaccurate quantification and the appearance of artifact peaks. Therefore, a very gentle temperature program and a highly inert system would be required. Coupling with a mass spectrometer (MS) is essential for peak identification.[14]
-
High-Level Protocol:
-
Column: Low-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Injection: Use a low injection port temperature (e.g., 180-200°C) and a splitless injection for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 50°C) and use a slow ramp (e.g., 10°C/min) to a final temperature that elutes the compound without causing degradation.
-
Detection: Mass Spectrometry (Scan or Selected Ion Monitoring mode).
-
UV-Vis Spectrophotometry
This technique is less specific than chromatography but can be valuable for rapid, high-throughput quantification in situations where the sample matrix is simple and free of interfering substances (e.g., in-process monitoring of a reaction).[15]
-
Principle: Based on the absorbance of UV-Vis light by the benzoxazole chromophore, governed by the Beer-Lambert law.
-
Protocol:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards.
-
Measure the absorbance of each standard at λmax.
-
Construct a calibration curve of absorbance vs. concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the curve.
-
Final Method Comparison
The choice of method depends entirely on the analytical objective.
| Parameter | HPLC-UV/DAD | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Separation + Mass confirmation) | Low (Measures total absorbance from all chromophores) |
| Sensitivity | High (Low LOQ) | Very High (Especially for volatile impurities) | Moderate (Higher LOQ) |
| Application | Primary choice for assay, purity, and stability testing. | Specialized use for volatile impurity profiling. | Rapid, in-process checks on pure samples. |
| Complexity & Cost | Moderate | High | Low |
| Throughput | Moderate | Lower | High |
Conclusion
For the comprehensive and reliable analysis of This compound , a validated Reversed-Phase HPLC method is the authoritative choice. It provides the necessary specificity, accuracy, and precision required for quality control and regulatory submission in a pharmaceutical setting. The validation must be executed according to the rigorous standards set by the ICH Q2(R1) guideline to ensure data integrity. While GC-MS and UV-Vis Spectrophotometry have niche applications, they cannot replace HPLC as the primary analytical tool for this particular compound. This guide provides the strategic framework and detailed protocols necessary to develop and validate a method that is fit for its intended purpose, ensuring confidence in every measurement.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. veeprho.com [veeprho.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. Basic Difference Between HPLC Vs GC Used In API Pharma Companies | PPTX [slideshare.net]
- 9. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 13. environics.com [environics.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
A Comparative Guide to the Bioactivity of 2-(Chloromethyl)-6-methyl-1,3-benzoxazole Derivatives
Introduction: The Benzoxazole Scaffold as a Privileged Core in Medicinal Chemistry
The benzoxazole ring system, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its structural similarity to natural nucleic acid bases like adenine and guanine allows for favorable interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery.[3][4] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6][7]
The specific scaffold, 2-(chloromethyl)-6-methyl-1,3-benzoxazole, is of particular interest. The chloromethyl group at the 2-position serves as a highly reactive and versatile chemical handle.[8] It is an excellent alkylating agent, enabling facile nucleophilic substitution reactions. This allows for the systematic introduction of a diverse array of functional groups, creating extensive libraries of derivatives for biological screening. This guide provides a comparative analysis of the bioactivity of these derivatives, grounded in experimental data, to elucidate structure-activity relationships (SAR) and guide future research endeavors.
Synthesis and Derivatization Strategy
The foundation of exploring this chemical space is the efficient synthesis of the parent compound and its subsequent modification.
Synthesis of the Core Scaffold: this compound
A robust and high-yielding method for synthesizing the core scaffold involves the reaction of 4-methyl-2-aminophenol (derived from 6-amino-m-cresol) with chloroacetyl chloride.[8] This one-pot synthesis proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
General Derivatization Workflow
The primary route for creating derivatives is the nucleophilic substitution of the chloride on the C2-methyl group. This allows for the attachment of various moieties, including amines, thiols, and phenols, leading to a wide range of new chemical entities with potentially distinct biological profiles.
Caption: General workflow for derivatization via nucleophilic substitution.
Comparative Bioactivity Analysis
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The primary areas of investigation have been antimicrobial and anticancer applications.
Antimicrobial Activity
Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activity.[7][9] A study by Oren et al. on 5(or 6)-methyl-2-substituted benzoxazoles provides key insights into the antimicrobial potential of this class of compounds.[9] By modifying the substituent at the 2-position, significant variations in potency and spectrum were observed.
The data suggests that introducing substituted benzyl groups at the C2-position can lead to potent activity. For instance, the derivative 5-methyl-2-(p-chlorobenzyl)benzoxazole was found to have the same potency against the yeast Candida albicans as the reference drugs oxiconazole and haloprogin.[9] Furthermore, several derivatives showed significant potency against the Gram-negative bacterium Pseudomonas aeruginosa, a notoriously difficult pathogen to treat.[9]
Table 1: Comparative Antimicrobial Activity of 5(or 6)-Methyl-2-Substituted Benzoxazole Derivatives
| Compound ID (Reference) | C2-Substituent | Test Organism | MIC (µg/mL) |
|---|---|---|---|
| IVb[9] | p-chlorobenzyl | Candida albicans | 6.25 |
| IVa-g, IVi-k, IVn[9] | Various substituted benzyls | Pseudomonas aeruginosa | 25 |
| Reference Drug | Tetracycline | Pseudomonas aeruginosa | >25 |
| Reference Drug | Streptomycin | Pseudomonas aeruginosa | >25 |
| Reference Drug | Oxiconazole | Candida albicans | 6.25 |
Note: The study[9] synthesized a mixture of 5- and 6-methyl isomers. The data represents the combined findings.
Anticancer Activity
The benzoxazole nucleus is a key feature in numerous anticancer agents, acting through various mechanisms such as kinase inhibition and apoptosis induction.[3][5][6] While specific anticancer data for derivatives of this compound is not extensively detailed in the initial literature, the broader class of benzoxazoles provides a strong rationale for their investigation.
Structure-activity relationship (SAR) studies on related benzoxazoles reveal critical insights:
-
Substitution Patterns Matter: The presence of electron-withdrawing or electron-donating groups at different positions on the benzoxazole or its C2-substituent can dramatically influence antiproliferative effects.[10]
-
Targeting Cancer Pathways: Benzoxazole derivatives have been shown to inhibit critical cancer-promoting proteins like Akt and NF-κB, and kinases such as VEGFR-2, EGFR, and PI3K.[3][10]
-
Potency Against Multiple Cell Lines: Different derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A-549), and central nervous system (SNB-75) cancers.[1][11][12] For example, certain benzoxazole-pyrrolidinone hybrids showed significant growth inhibition against CNS and renal cancer cell lines.[12]
The this compound scaffold is an ideal starting point for synthesizing novel anticancer agents by introducing moieties known to interact with cancer targets.
Table 2: Anticancer Activity of Representative Benzoxazole Analogs
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀ or %GI) | Reference |
|---|---|---|---|
| Benzoxazole-pyrrolidinone (Derivative 19) | CNS Cancer (SNB-75) | 35.49 %GI | [12] |
| Benzoxazole-pyrrolidinone (Derivative 20) | CNS Cancer (SNB-75) | 31.88 %GI | [12] |
| Benzoxazole-thiazolidinone (Derivative 54) | Breast Cancer (MCF-7) | 36 nM (IC₅₀) | [11] |
| Benzoxazole-thiazolidinone (Derivative 54) | Liver Cancer (HEPG2) | 48 nM (IC₅₀) |[11] |
This data from analogous structures strongly supports the potential for developing potent anticancer agents from the target scaffold.
Experimental Protocols
Reproducibility and methodological transparency are paramount in scientific research. The following protocols provide detailed, step-by-step procedures for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic methods for benzoxazoles.[8]
Objective: To synthesize the core benzoxazole scaffold.
Caption: Workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-aminophenol in a suitable inert solvent.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.
-
Acylation: Add chloroacetyl chloride dropwise to the cooled, stirring solution. Maintain the temperature at 0°C during the addition.[8]
-
Cyclization: After the addition is complete, add a base such as triethylamine and allow the reaction to proceed under reflux for several hours.[8]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Perform a standard aqueous workup to remove any water-soluble byproducts and unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of a derivative against a specific microorganism.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) according to CLSI guidelines. Add a defined volume of this inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye like resazurin.[13]
Conclusion and Future Outlook
The this compound scaffold is a validated and promising starting point for the development of novel therapeutic agents. The reactive chloromethyl group at the 2-position provides a straightforward and efficient handle for creating diverse chemical libraries. Experimental evidence clearly demonstrates that derivatization at this position can yield compounds with potent and specific antimicrobial and anticancer activities.
The comparative analysis reveals that the introduction of substituted aromatic moieties is a particularly fruitful strategy for enhancing bioactivity. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and screening a broader, more systematically designed library of derivatives to build more precise quantitative structure-activity relationship (QSAR) models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most active derivatives exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties (ADME/Tox) of lead compounds to assess their potential for in vivo efficacy and safety.
By leveraging the synthetic versatility of this scaffold and employing a rational, data-driven approach to drug design, the this compound core will undoubtedly continue to yield novel candidates for combating infectious diseases and cancer.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 9. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
